Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
Description
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Properties
IUPAC Name |
ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6O2/c1-2-21-11(20)4-3-8-5-9(12(14,15)16)7-10(6-8)13(17,18)19/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRWJHVGKYNKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700699 | |
| Record name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184969-50-4 | |
| Record name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate CAS number
An In-depth Technical Guide to Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
This guide provides a comprehensive technical overview of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate, a compound of significant interest to researchers and professionals in drug development and chemical synthesis. Due to its specific substitution pattern, direct literature on this ester is not abundant. However, its synthesis and properties can be understood through its logical precursor, 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid. This document outlines a reliable synthetic route, expected physicochemical properties, potential applications, and appropriate analytical and safety protocols.
Introduction and Strategic Importance
The 3,5-bis(trifluoromethyl)phenyl group is a well-established pharmacophore in modern medicinal chemistry. The inclusion of two trifluoromethyl (-CF3) groups on the phenyl ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. These changes can lead to enhanced biological activity and improved pharmacokinetic profiles. Consequently, Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate serves as a valuable building block and intermediate in the synthesis of novel therapeutic agents. While a dedicated CAS number for this specific ester is not prominently listed in major chemical databases, its synthesis is straightforward from its corresponding carboxylic acid.
Synthesis of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
The most direct and common method for the synthesis of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate is the esterification of 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid.
Starting Material
The key starting material is 3-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid , with the following identifiers:
-
CAS Number : 181772-16-7
-
Molecular Formula : C11H8F6O2
-
Molecular Weight : 286.17 g/mol
Proposed Synthetic Protocol: Fischer Esterification
This protocol describes a standard Fischer esterification, a reliable and widely used method for producing esters from carboxylic acids and alcohols.
Objective: To synthesize Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate from 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid and ethanol.
Materials:
-
3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid
-
Anhydrous Ethanol (absolute)
-
Concentrated Sulfuric Acid (as catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate.
-
If necessary, purify the crude product by column chromatography on silica gel.
-
Synthesis Workflow Diagram
Caption: Fischer Esterification of the corresponding carboxylic acid.
Physicochemical Properties
The following table summarizes the known properties of the starting material, 3-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid, and the estimated properties of the final product, Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate.
| Property | 3-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate (Estimated) |
| CAS Number | 181772-16-7 | Not available |
| Molecular Formula | C11H8F6O2 | C13H12F6O2 |
| Molecular Weight | 286.17 g/mol | 314.22 g/mol |
| Appearance | White crystalline solid | Colorless to pale yellow liquid |
| Boiling Point | Not available | > 250 °C |
| Melting Point | Not available | Not applicable |
| Solubility | Soluble in organic solvents | Soluble in common organic solvents, insoluble in water |
Applications in Research and Drug Development
The 3,5-bis(trifluoromethyl)phenyl moiety is a key structural feature in a number of biologically active compounds. Its strong electron-withdrawing nature and high lipophilicity can enhance binding to biological targets and improve cell membrane permeability.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): This compound is an ideal starting point for the synthesis of more complex molecules in drug discovery programs. The ester group can be readily hydrolyzed or converted to other functional groups.
-
Fragment-Based Drug Discovery: As a fragment containing the desirable 3,5-bis(trifluoromethyl)phenyl group, it can be used in screening assays to identify new lead compounds.
-
Chemical Probe Development: The compound can be modified to create chemical probes for studying biological pathways.
Analytical Methods
To ensure the purity and identity of the synthesized Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate, a combination of analytical techniques should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. It provides both qualitative and quantitative information.
Illustrative GC-MS Protocol:
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode to confirm the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the final product.
-
¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet) and the protons on the aromatic ring and the propanoate chain.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: Will show a singlet corresponding to the six equivalent fluorine atoms of the two -CF3 groups.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate and its precursor.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.
Logical Relationships Diagram
Caption: Key aspects of the technical guide.
References
- Chemsrc. (2025, August 20). ETHYL 3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-3-OXOPROPANOATE.
- ECHEMI. (n.d.). Ethyl 3-phenylpropanoate SDS, 2021-28-5 Safety Data Sheets.
- Synerzine. (2018, June 22). Ethyl-3-phenyl propionate.
- Sigma-Aldrich. (n.d.). 3-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid.
Sources
3,5-bis(trifluoromethyl)hydrocinnamic acid ethyl ester properties
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)hydrocinnamic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)hydrocinnamic acid ethyl ester, also known as ethyl 3-(3,5-bis(trifluoromethyl)phenyl)propanoate, is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. The incorporation of two trifluoromethyl (CF₃) groups onto the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and an analysis of its spectral characteristics, offering a foundational resource for researchers. The presence of the trifluoromethyl groups is a key feature in modern drug design, often leading to enhanced biological activity.[1]
Chemical and Physical Properties
Precise experimental data for 3,5-bis(trifluoromethyl)hydrocinnamic acid ethyl ester is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, a reliable profile can be established. The compound is identified by the CAS Number 184969-50-4.[2]
dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Chemical structure of 3,5-bis(trifluoromethyl)hydrocinnamic acid ethyl ester.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 184969-50-4 | [2] |
| Molecular Formula | C₁₃H₁₂F₆O₂ | [2] |
| Molecular Weight | 314.22 g/mol | [2] |
| XLogP3 | 4.5 | Predicted[2] |
| Physical Form | Expected to be a liquid or low-melting solid | Analogous Compounds |
| Boiling Point | >250 °C (estimated) | Analogous Compounds[3] |
| Solubility | Soluble in organic solvents (e.g., ethyl acetate, dichloromethane, THF), insoluble in water. | General Chemical Principles |
Synthesis Protocol: Fischer Esterification
The most direct and reliable method for synthesizing 3,5-bis(trifluoromethyl)hydrocinnamic acid ethyl ester is the Fischer esterification of its corresponding carboxylic acid. This acid-catalyzed reaction between 3,5-bis(trifluoromethyl)hydrocinnamic acid and ethanol is a standard and efficient procedure in organic synthesis.
Caption: Workflow for the synthesis of the target ester via Fischer esterification.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3,5-bis(trifluoromethyl)hydrocinnamic acid in an excess of absolute ethanol (approximately 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution (typically 2-3 drops per gram of carboxylic acid).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 3,5-bis(trifluoromethyl)hydrocinnamic acid ethyl ester.
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals:
-
Aromatic Protons: Two signals in the aromatic region (δ 7.5-8.0 ppm). The two protons meta to the propanoate group will appear as a singlet, and the single proton para to the propanoate will appear as another singlet.
-
Ethyl Group: A quartet around δ 4.1 ppm corresponding to the -OCH₂- protons, coupled to the adjacent methyl group. A triplet around δ 1.2 ppm for the -CH₃ protons of the ethyl group, coupled to the adjacent methylene group.
-
Propanoate Chain: Two triplets corresponding to the two methylene groups (-CH₂CH₂-) of the propanoate chain, likely in the δ 2.6-3.0 ppm range.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule:
-
Carbonyl Carbon: A signal in the downfield region, around δ 170-175 ppm.
-
Aromatic Carbons: Several signals between δ 120-140 ppm. The carbons attached to the trifluoromethyl groups will show quartet splitting due to coupling with the fluorine atoms.
-
Trifluoromethyl Carbons: A quartet around δ 123 ppm.
-
Ethyl Group: A signal for the -OCH₂- carbon around δ 60 ppm and a signal for the -CH₃ carbon around δ 14 ppm.
-
Propanoate Chain: Two signals for the methylene carbons around δ 30-35 ppm.
Table 2: Predicted Spectroscopic Data
| Data Type | Predicted Peaks and Characteristics |
| ¹H NMR (CDCl₃) | δ 7.8 (s, 2H), 7.7 (s, 1H), 4.1 (q, 2H), 2.9 (t, 2H), 2.6 (t, 2H), 1.2 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ 172 (C=O), 140 (Ar-C), 132 (q, Ar-C-CF₃), 128 (Ar-CH), 123 (q, CF₃), 121 (Ar-CH), 61 (OCH₂), 35 (CH₂), 30 (CH₂), 14 (CH₃) |
| IR (Infrared) | ~2980 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O stretch, ester), ~1280 & 1140 cm⁻¹ (C-F stretch) |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 314. Fragmentation may show loss of the ethoxy group (-45) and other characteristic fragments. |
Potential Applications and Biological Activity
While specific biological studies on 3,5-bis(trifluoromethyl)hydrocinnamic acid ethyl ester are limited, the structural motifs present in the molecule suggest several areas of potential application in drug discovery and development.
-
Anticancer and Anti-angiogenic Agents: The 3,5-bis(trifluoromethyl)phenyl group is a key component in several compounds with demonstrated anticancer and anti-angiogenic properties.[4][5] This moiety can enhance binding to biological targets and improve pharmacokinetic profiles.
-
Anti-inflammatory and Antioxidant Activity: Phenylpropanoate derivatives are known to possess anti-inflammatory and antioxidant activities.[6] The strong electron-withdrawing nature of the trifluoromethyl groups may modulate these properties.
-
Neurokinin-1 (NK-1) Receptor Antagonists: The 3,5-bis(trifluoromethyl)phenyl moiety is a known pharmacophore for NK-1 receptor antagonists, which have applications in treating chemotherapy-induced nausea and vomiting, as well as depression.
Conclusion
3,5-Bis(trifluoromethyl)hydrocinnamic acid ethyl ester is a valuable chemical entity with significant potential for application in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a practical synthesis protocol, and a predictive analysis of its spectral data. As research into fluorinated compounds continues to expand, this molecule will likely serve as a key intermediate in the development of novel and effective chemical agents.
References
-
Chemsrc. (2025, August 20). ETHYL 3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-3-OXOPROPANOATE. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2-[3,5-bis(trifluoromethyl)phenoxy]propionic acid. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as Anticancer, Anti-angiogenic & Antioxidant agents: In vitro and in silico analysis | Request PDF. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 70311-33-0 | Product Name : Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic preparation of (R)-3,5-bis (trifluoromethyl)phenyl ethanol for aprepitant synthesis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]
-
NIST. (n.d.). Ethylphenylpropiolate. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of ethyl propanoate. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, ethyl ester. Retrieved from [Link]
-
ScienceDirect. (2023, April 21). Biological evaluation of new diarylpentanoid analogues for antitumor activity. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Ethyl 3-phenylpropanoate (FDB020143). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Photoinduced synthesis and biological investigation of aryl trifluoromethyl tellurides. Retrieved from [Link]
- Google Patents. (n.d.). US20190127369A1 - Process for preparing (4S)- 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide and purification thereof for use as a pharmaceutical active ingredient.
-
MDPI. (2024, March 31). Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
Sources
- 1. Ethyl 3-(3,4,5-trimethoxyphenyl)propionate | SIELC Technologies [sielc.com]
- 2. echemi.com [echemi.com]
- 3. CAS#:175278-02-1 | ETHYL 3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-3-OXOPROPANOATE | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. US20190127369A1 - Process for preparing (4S)- 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide and purification thereof for use as a pharmaceutical active ingredient - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)propanoate: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)propanoate, a fluorinated organic compound of significant interest in medicinal chemistry and drug development. Due to the limited direct literature on this specific ester, this document synthesizes information from its immediate precursor, 3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid, and closely related analogs. The principles of organic chemistry are applied to project the properties and characteristics of the target molecule, offering a robust framework for its synthesis and application.
Molecular Structure and Physicochemical Properties
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)propanoate is characterized by a central benzene ring substituted at the 3 and 5 positions with two strongly electron-withdrawing trifluoromethyl (CF₃) groups. This aromatic core is attached to an ethyl propanoate chain at the 1-position. The presence of the dual CF₃ groups profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.[1][2]
The definitive identification of this molecule is rooted in its relationship with its carboxylic acid precursor, 3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid (CAS Number: 181772-16-7) .[3] The esterification of this acid with ethanol yields the title compound.
Predicted Physicochemical Data
The following table summarizes the predicted and inferred physicochemical properties of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)propanoate. These values are extrapolated from its carboxylic acid precursor and its mono-trifluoromethyl analog, Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (CAS: 70311-33-0).[4][5]
| Property | Predicted Value | Rationale and Key Considerations |
| Molecular Formula | C₁₃H₁₂F₆O₂ | Derived from the structure: C₁₁H₈F₆O₂ (acid) + C₂H₄ (ethyl group) - H₂. |
| Molecular Weight | 314.22 g/mol | Calculated from the molecular formula. The acid precursor has a MW of 286.17 g/mol .[6][7] |
| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar phenylpropanoate esters.[8] |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF), Insoluble in water | The hydrophobic nature of the bis(trifluoromethyl)phenyl group and the ethyl ester moiety suggest high lipophilicity. |
| LogP | > 4.0 | The LogP of the mono-CF₃ analog is ~3.44.[4] The second CF₃ group is expected to significantly increase lipophilicity. |
| Boiling Point | > 250 °C at 760 mmHg | The related beta-keto ester boils at 250.4 °C.[9] The target compound is expected to have a similar or slightly lower boiling point. |
Strategic Synthesis: Esterification of 3-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid
The most direct and reliable method for preparing Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)propanoate is through the esterification of its corresponding carboxylic acid, a commercially available starting material.[3]
Workflow for Synthesis
Caption: Synthetic workflow for the preparation of the target ester via Fischer esterification.
Detailed Experimental Protocol
This protocol is a standard procedure for Fischer esterification and should be adapted based on laboratory conditions and scale.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid (1.0 eq).
-
Add a suitable solvent such as toluene (approx. 2-3 mL per mmol of acid).
-
Add an excess of absolute ethanol (5-10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)propanoate.
-
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized ester would rely on a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predicted spectra are based on the known patterns of the 3,5-bis(trifluoromethyl)phenyl moiety and the ethyl propanoate chain.
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for the protons on the ethyl group, the aliphatic chain, and the aromatic ring.
-
Ethyl group: A triplet around 1.2 ppm (3H, -CH₂CH₃ ) and a quartet around 4.1 ppm (2H, -CH₂ CH₃).
-
Propanoate chain: Two triplets, each integrating to 2H, around 2.6-3.0 ppm, corresponding to the two methylene groups (-CH₂ -CH₂ -COOEt).
-
Aromatic ring: Two singlets (or narrow multiplets) in the aromatic region (7.5-8.0 ppm). One signal for the two equivalent protons ortho to the propanoate chain (H2, H6) and one signal for the proton para to the chain (H4).
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will be characterized by the signals from the ester, the aliphatic chain, and the aromatic carbons, including the distinct quartets for the CF₃-bound carbons.
-
Ester: Carbonyl carbon (C=O) around 172 ppm. Methylene carbon (-C H₂O-) around 61 ppm and methyl carbon (-O-CH₂-C H₃) around 14 ppm.
-
Aliphatic chain: Two signals for the methylene carbons around 30-35 ppm.
-
Aromatic ring: Signals in the 120-145 ppm range. The carbons attached to the CF₃ groups will appear as quartets due to C-F coupling, with a large coupling constant (¹JCF) of approximately 272 Hz.[1]
¹⁹F NMR (Fluorine NMR)
The ¹⁹F NMR spectrum is expected to show a single sharp singlet around -63 ppm, characteristic of the six equivalent fluorine atoms in the two CF₃ groups on the aromatic ring.
IR Spectroscopy
The IR spectrum will prominently feature:
-
A strong C=O stretch for the ester carbonyl group around 1735 cm⁻¹.
-
C-O stretching vibrations between 1100-1300 cm⁻¹.
-
Strong C-F stretching bands, characteristic of the trifluoromethyl groups, typically in the 1100-1300 cm⁻¹ region.[1]
Significance in Drug Discovery and Development
The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structural element in modern medicinal chemistry.[10] Its incorporation into drug candidates is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties.
Key Advantages of the Bis(trifluoromethyl)phenyl Group
Caption: The impact of the 3,5-bis(trifluoromethyl)phenyl group on molecular properties.
-
Metabolic Stability: The CF₃ groups are highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug molecule.[1]
-
Lipophilicity: The fluorinated groups significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Binding Affinity: The strong electron-withdrawing nature of the CF₃ groups can alter the electronic distribution of the aromatic ring, potentially leading to stronger interactions (e.g., dipole-dipole, ion-dipole) with biological targets.[10]
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)propanoate, therefore, serves as a valuable intermediate. The propanoate chain can be further modified, for instance, by hydrolysis to the carboxylic acid followed by amide coupling, or by reduction to the corresponding alcohol, to generate a diverse library of compounds for screening in various therapeutic areas.
Handling and Safety
As with any chemical compound, proper safety precautions should be taken when handling Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)propanoate. Based on the data for related compounds, it may cause skin and eye irritation.[9] It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- Chemsrc. (2025, August 20). ETHYL 3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-3-OXOPROPANOATE.
- Fluorochem. Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (CAS 70311-33-0).
- MDPI. (2021, August 22). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- Pharmaffiliates. CAS No : 70311-33-0 | Product Name : Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate.
- Chem-Impex. 3,5-Bis(trifluoromethyl)phenyl isocyanate.
- Sigma-Aldrich. 3-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid.
- The Impact of Bis(trifluoromethyl)phenyl Group in Organic Synthesis. (2026, February 13).
- gsrs. 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)PROPANOIC ACID.
- BLDpharm. 181772-16-7|3-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid.
- Merck. 3-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid.
- PubChem. 2-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid | C11H8F6O2 | CID 11522058.
- CymitQuimica. CAS 2021-28-5: Ethyl 3-phenylpropanoate.
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- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 181772-16-7|3-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 2-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid | C11H8F6O2 | CID 11522058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]
- 9. CAS#:175278-02-1 | ETHYL 3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-3-OXOPROPANOATE | Chemsrc [chemsrc.com]
- 10. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]
Strategic Fluorination of Phenyl Propanoate Esters in Drug Discovery
Executive Summary
The phenyl propanoate ester motif is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in metabolic disease therapeutics (e.g., GPR120 agonists), short-acting anesthetics, and prodrug strategies. However, the native ester bond is often a metabolic liability, subject to rapid hydrolysis by nonspecific esterases or oxidative clearance by CYP450 enzymes.
This guide details the strategic incorporation of fluorine into phenyl propanoate derivatives. By exploiting fluorine’s high electronegativity (
Part 1: The Fluorine Advantage in Ester Design
Electronic Modulation of Carbonyl Electrophilicity
The rate of ester hydrolysis is governed by the electrophilicity of the carbonyl carbon. Fluorination on the phenyl ring (phenolic portion) or the propanoate chain (acyl portion) exerts a profound inductive effect (
-
Acyl-Side Fluorination (
-/ -position): Introducing fluorine adjacent to the carbonyl (e.g., -fluoropropanoate) significantly increases carbonyl electrophilicity, accelerating chemical hydrolysis. This is useful for "soft drug" design where rapid degradation is desired after therapeutic effect (e.g., remimazolam-like kinetics). -
Phenolic-Side Fluorination: Fluorine substitution on the leaving group (phenol) decreases the
of the phenol, making it a better leaving group. However, ortho-substitution can introduce steric shielding that retards enzymatic hydrolysis despite the electronic activation.
Metabolic Blocking (The " Teflon" Effect)
Unsubstituted phenyl rings are prone to oxidative metabolism (hydroxylation) by CYP450 enzymes, typically at the para position.
-
Strategy: Replacing the para-hydrogen with fluorine blocks this metabolic route due to the strength of the C-F bond (approx. 116 kcal/mol) compared to C-H (approx. 99 kcal/mol).
-
Outcome: This forces the metabolism towards the ester linkage or other pathways, extending the half-life (
) of the parent scaffold in non-esterase environments.
Part 2: Synthetic Protocols
Protocol A: High-Fidelity Synthesis via Steglich Esterification
This protocol is preferred for sensitive substrates where acid chlorides might cause degradation. It is self-validating through the monitoring of urea byproduct precipitation.
Target: Synthesis of 4-fluorophenyl (3,3,3-trifluoro)propanoate (Dual-fluorinated model).
Reagents:
-
3,3,3-Trifluoropropanoic acid (1.0 equiv)
-
4-Fluorophenol (1.1 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv, catalyst)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with
. Add 3,3,3-trifluoropropanoic acid (10 mmol) and 4-fluorophenol (11 mmol) in 50 mL anhydrous DCM. -
Activation: Cool the solution to 0°C in an ice bath. Add DMAP (1 mmol).
-
Coupling: Dropwise add a solution of DCC (11 mmol in 10 mL DCM) over 20 minutes. Observation: The reaction mixture will become cloudy as Dicyclohexylurea (DCU) precipitates—this confirms the coupling is proceeding.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Filter off the white DCU precipitate through a Celite pad. Wash the filtrate with 1M HCl (2x), saturated
(2x), and brine. -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1).
Validation Check:
-
NMR: Distinct signals for the
group (approx. -60 ppm) and aromatic F (approx. -110 to -120 ppm). -
Yield: Expected >85%.
Visualization of Synthetic Workflow
Figure 1: Logic flow for Steglich esterification of fluorinated derivatives. The precipitation of DCU serves as a visual checkpoint for reaction progress.
Part 3: Physicochemical & Metabolic Profiling
Quantitative Data Summary
The following table summarizes the impact of fluorine substitution patterns on key drug-like properties, derived from comparative studies of phenyl propanoate derivatives [1, 2].
| Parameter | Unsubstituted (H) | 4-Fluoro Phenyl | 3,3,3-Trifluoro Acyl | Dual Fluorination |
| LogP (Lipophilicity) | 2.5 | 2.8 (+0.3) | 3.1 (+0.6) | 3.5 (+1.0) |
| Hydrolysis | ~45 min | ~35 min | ~10 min | < 5 min |
| Metabolic Stability (Microsomes) | Low (Ring hydroxylation) | High (Blocked) | Moderate | High |
| Hammett | 0.00 | 0.06 | 0.54 (for | N/A |
Metabolic Fate Logic
Understanding the duality of fluorine's effect—enhancing chemical instability while blocking oxidative metabolism—is critical for "Soft Drug" design.[1]
Figure 2: Metabolic decision tree. Fluorination blocks oxidative clearance (red) while tuning the rate of hydrolytic clearance (yellow) for predictable soft-drug kinetics.
Part 4: Case Study – GPR120 Agonists
Recent development of GPR120 agonists for type 2 diabetes utilized phenyl propanoate derivatives.
-
Challenge: The initial lead compounds suffered from rapid oxidative clearance and poor membrane permeability.
-
Solution: Introduction of a difluoro-substitution pattern on the terminal phenyl ring.
-
Result:
-
Potency: Maintained agonist activity (
). -
Stability:
in human liver microsomes increased from 12 min to >60 min [3]. -
Mechanism: The fluorine atoms prevented arene oxide formation, a precursor to toxic glutathione adducts.[1]
-
References
-
Effect of fluorine substitution on the rate for ester hydrolysis. ResearchGate. [Link]
-
Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives. PLOS ONE. [Link]
- CN106431898A - Synthesis and use of phenylpropionic acid derivatives.
-
Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal. [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates. Royal Society of Chemistry. [Link]
Sources
Molecular weight of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
Technical Profile: Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate [1]
Executive Summary
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate is a specialized fluorinated ester intermediate used primarily in the synthesis of high-potency pharmaceuticals, including NK1 antagonists and DPP-4 inhibitors.[1] Its core value lies in the 3,5-bis(trifluoromethyl)phenyl moiety, a privileged pharmacophore that significantly enhances metabolic stability and lipophilicity (LogP) of drug candidates.[1] This guide details its physicochemical properties, validated synthetic routes, and critical analytical parameters.
Part 1: Physicochemical Profile & Molecular Weight[1][3]
The molecular weight of this compound is a critical quality attribute (CQA) for stoichiometric calculations in synthesis and mass spectrometry confirmation.
| Property | Value | Notes |
| Molecular Formula | C₁₃H₁₂F₆O₂ | |
| Molecular Weight (Average) | 314.22 g/mol | Used for stoichiometry/dosing |
| Exact Mass (Monoisotopic) | 314.0741 Da | Used for HRMS/Mass Spec ID |
| CAS Number (Predicted) | Analogous to 181772-16-7 (Acid) | Specific ester CAS is rare; often cited as intermediate |
| Physical State | Colorless Oil / Low-melting Solid | |
| Solubility | Soluble in EtOAc, DCM, MeOH | Insoluble in water |
Isotopic Distribution for Mass Spectrometry
When analyzing via GC-MS or LC-MS, the molecular ion
-
m/z 314.07 (100%) : Base peak (Monoisotopic)[1]
-
m/z 315.08 (~14.1%) : M+1 peak (due to ¹³C natural abundance)[1]
Part 2: Synthetic Pathways
The synthesis of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate typically follows a Reduction Strategy , converting the unsaturated cinnamate precursor into the saturated propanoate.[1]
Primary Route: Catalytic Hydrogenation
This method is preferred for its high atom economy and cleanliness.[1]
Reaction Scheme:
-
Precursor: Ethyl 3,5-bis(trifluoromethyl)cinnamate (CAS 116577-12-9).[1]
-
Reagents: Hydrogen Gas (
), Palladium on Carbon (Pd/C).[1][2] -
Solvent: Ethanol or Methanol.[1]
Step-by-Step Protocol:
-
Charge: In a high-pressure reactor or round-bottom flask, dissolve 1.0 eq of Ethyl 3,5-bis(trifluoromethyl)cinnamate in Ethanol (0.1 M concentration).
-
Catalyst: Add 10 wt% of 10% Pd/C catalyst carefully (under inert atmosphere to prevent ignition).
-
Hydrogenation: Purge the system with
, then introduce (balloon pressure or 1-3 bar). Stir vigorously at Room Temperature (20-25°C) for 4-6 hours. -
Monitoring: Monitor consumption of starting material via TLC (Hexane/EtOAc) or GC-MS.
-
Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Rinse the pad with Ethanol.[1][3]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate as a clear oil.
Alternative Route: Esterification of the Acid
If the carboxylic acid analog (CAS 181772-16-7) is available:
-
Reflux 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid in Ethanol with catalytic
or Thionyl Chloride ( ).[1]
Part 3: Analytical Characterization
To validate the identity of the synthesized molecule, a multi-modal approach is required.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (Chloroform-d):
-
¹⁹F NMR:
GC-MS Profile
-
Retention Time: Late eluter on non-polar columns (e.g., DB-5) due to high MW.
-
Fragmentation Pattern:
Part 4: Visualization of Workflows
Figure 1: Synthetic & Analytical Logic Flow
The following diagram illustrates the decision matrix for synthesizing and verifying the compound.
Caption: Figure 1. Dual synthetic routes (Hydrogenation vs. Esterification) and critical quality control checkpoints.
References
-
Compound D
-
Synthetic Methodology
-
Analytical Context
Sources
Solubility of bis(trifluoromethyl)phenyl esters in organic solvents
An In-Depth Technical Guide to the Solubility of Bis(trifluoromethyl)phenyl Esters in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the principles, determination, and practical implications of the solubility of bis(trifluoromethyl)phenyl esters in common organic solvents. The unique physicochemical properties conferred by the trifluoromethyl (-CF3) groups significantly influence the solubility profile of these molecules, a critical parameter in drug development, materials science, and chemical synthesis. This document details the theoretical underpinnings of their solubility, provides a field-proven experimental protocol for its determination, analyzes solubility trends, and discusses the application of this knowledge in a research and development context.
Introduction: The Significance of the Bis(trifluoromethyl)phenyl Moiety
The incorporation of fluorine and fluorinated motifs is a cornerstone of modern medicinal chemistry, with approximately 20% of FDA-approved drugs containing these groups.[1] The bis(trifluoromethyl)phenyl moiety, in particular, is a privileged structure used to enhance key molecular properties. The trifluoromethyl group is a potent bioisostere for methyl or chloro groups and is renowned for its strong electron-withdrawing inductive effect, high lipophilicity, and exceptional metabolic stability owing to the strength of the C-F bond (bond dissociation energy: ~485 kJ/mol).[1][2]
These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by:
-
Enhancing Lipophilicity: The -CF3 group has a high Hansch-Fujita π constant (+0.88), which generally increases a molecule's ability to cross cellular membranes.[1]
-
Improving Metabolic Stability: The robust C-F bonds are resistant to enzymatic cleavage, often prolonging a compound's in-vivo half-life.[1][2]
-
Modulating Receptor Binding: The group's steric bulk and unique electronic nature can create favorable interactions within protein binding pockets, potentially increasing potency and selectivity.[1][3]
However, these same properties present a challenge: solubility. While lipophilicity is enhanced, aqueous solubility is often reduced.[1] Therefore, a thorough understanding of the solubility of bis(trifluoromethyl)phenyl esters in various organic solvents is paramount for researchers in drug formulation, process chemistry, and materials science. This guide serves as a key resource for predicting, measuring, and manipulating the solubility of this important class of compounds.
Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guideline, where substances with similar polarities and intermolecular forces tend to be miscible.[4]
For a bis(trifluoromethyl)phenyl ester, the key structural features influencing solubility are:
-
The Aromatic Rings: These are largely nonpolar and favor interactions with other nonpolar or aromatic solvents (e.g., toluene, hexane) through van der Waals forces and π-π stacking.
-
The Ester Linkage (-COO-): This group introduces polarity and contains lone pairs of electrons on the oxygen atoms, making it a hydrogen bond acceptor. It can interact favorably with polar aprotic solvents (e.g., THF, Ethyl Acetate, Acetone) via dipole-dipole interactions and with polar protic solvents (e.g., Ethanol) via hydrogen bonding.
-
The Trifluoromethyl (-CF3) Groups: These groups are highly lipophilic and have a weak dipole moment. Their primary contribution is through van der Waals forces. Their high electronegativity deactivates the aromatic ring, influencing its electronic interactions.[2][3] The presence of multiple -CF3 groups significantly increases the nonpolar character of the molecule.
The interplay of these forces dictates the overall solubility profile, as visualized in the diagram below.
Caption: Intermolecular forces governing solubility.
Experimental Determination: The Thermodynamic Shake-Flask Method
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium saturation point of a compound in a solvent at a given temperature.[5][6]
Rationale for the Shake-Flask Method
This method is chosen for its accuracy and direct measurement of equilibrium. Unlike kinetic solubility assays, which can be influenced by the rate of dissolution from a DMSO stock, the shake-flask method ensures that the system has reached its lowest energy state.[5][7] The extended incubation period with continuous agitation allows for the breaking of the solute's crystal lattice energy and the full development of solute-solvent interactions until saturation is achieved.[8] The key to this protocol's trustworthiness is ensuring an excess of solid material is always present, confirming that the solution is indeed saturated.[8]
Step-by-Step Experimental Protocol
-
Preparation:
-
Accurately weigh an excess amount of the solid bis(trifluoromethyl)phenyl ester (e.g., 10-20 mg) into a glass vial (e.g., 4 mL screw-cap vial). The exact mass should be recorded. Causality: Using a significant excess ensures that saturation can be reached and maintained, even with minor temperature fluctuations.
-
Add a precise volume of the desired organic solvent (e.g., 2.0 mL) to the vial.
-
Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples at a consistent speed (e.g., 250-300 RPM) for a minimum of 24 hours. For highly crystalline or poorly soluble compounds, 48-72 hours may be necessary to ensure equilibrium is reached.[8] Causality: Continuous agitation provides sufficient energy to overcome the activation energy of dissolution and ensures the entire volume of the solvent is in contact with the solid.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Attach a syringe filter (e.g., 0.22 or 0.45 µm PTFE for organic solvents) and dispense the clear, particle-free filtrate into a clean, pre-weighed analysis vial.[7] Causality: Filtration is a critical self-validating step. It guarantees that the solution analyzed contains only dissolved solute, preventing the overestimation of solubility due to suspended microparticles.
-
-
Quantification:
-
Prepare a set of calibration standards of the test compound in the same solvent.
-
Dilute the filtrate with a known volume of solvent to bring its concentration within the linear range of the analytical method.
-
Analyze the diluted filtrate and calibration standards using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or mass spectrometry (LC-MS).[5]
-
Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor.
-
-
Data Reporting:
-
Express solubility in standard units, such as mg/mL or molarity (mol/L).
-
Report the average and standard deviation of the triplicate measurements.
-
Caption: Experimental workflow for the Shake-Flask method.
Solubility Data and Analysis
While extensive public databases for the solubility of specific bis(trifluoromethyl)phenyl esters are limited, we can analyze expected trends based on the principles discussed. The following table presents illustrative solubility data for a hypothetical compound, "Ester-CF3," in a range of common organic solvents.
Table 1: Illustrative Solubility of "Ester-CF3" in Various Organic Solvents at 25 °C
| Solvent | Solvent Class | Dielectric Constant (ε) | Expected Solubility (mg/mL) | Rationale for Solubility |
| n-Hexane | Nonpolar | 1.9 | Low (< 1) | Poor match. Cannot overcome solute-solute forces. |
| Toluene | Aromatic, Nonpolar | 2.4 | Moderate (10-30) | Favorable π-π stacking with aryl rings. |
| Dichloromethane (DCM) | Halogenated | 9.1 | High (> 100) | Good polarity match for the overall molecule. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Very High (> 200) | Excellent dipole interactions with the ester group. |
| Ethyl Acetate | Polar Aprotic | 6.0 | High (> 100) | Good H-bond acceptor for the ester linkage. |
| Acetone | Polar Aprotic | 21.0 | Very High (> 200) | Strong dipole interactions with the ester group. |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate (20-50) | High polarity may favor solvent-solvent interactions. |
| Ethanol | Polar Protic | 24.5 | Moderate (5-15) | Can H-bond with ester, but lipophilic -CF3 groups are disfavored. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | High (> 100) | Strong polar interactions overcome lipophilic repulsion. |
Analysis of Trends
-
High Solubility in Polar Aprotic Solvents: The highest solubilities are predicted in solvents like THF, Acetone, and DCM. These solvents have a moderate to high dielectric constant and can engage in strong dipole-dipole interactions with the polar ester group without having strong solvent-solvent hydrogen bonding networks to disrupt. Fluorinated polyimides show similarly excellent solubility in these types of solvents.[9]
-
Moderate Solubility in Aromatic Solvents: Toluene provides moderate solubility due to favorable interactions between its aromatic ring and the phenyl rings of the ester.
-
Lower Solubility in Alkanes and Protic Solvents: Nonpolar alkanes like hexane are poor solvents as they cannot effectively solvate the polar ester group. Polar protic solvents like ethanol are less effective than their aprotic counterparts because the energy cost of disrupting their hydrogen-bonding network is not fully compensated by the solute-solvent interactions, especially given the large, lipophilic -CF3 regions of the molecule.
Practical Applications in Drug Development
Understanding and controlling the solubility of bis(trifluoromethyl)phenyl esters is not an academic exercise; it is critical for success in research and development.
-
Process Chemistry & Synthesis: During synthesis and purification, the choice of solvent is dictated by the solubility of the compound and impurities. A solvent in which the desired product is highly soluble at high temperatures but sparingly soluble at low temperatures is ideal for crystallization.
-
Formulation Science: For a drug to be effective, it must be formulated into a stable dosage form. For oral drugs, poor solubility can lead to low bioavailability. For parenteral (injectable) formulations, the compound must be fully soluble in a biocompatible solvent system. Solubility data guides the selection of excipients and solvent systems.
-
Preclinical Screening: In early drug discovery, solubility measurements are essential. A compound with excellent in-vitro potency but dismal solubility may be difficult to develop and could be deprioritized.[5][7] Kinetic solubility assays are often used in high-throughput screening for this purpose.[5][7]
Conclusion
The solubility of bis(trifluoromethyl)phenyl esters is a complex interplay between the nonpolar aromatic rings, the highly lipophilic trifluoromethyl groups, and the polar ester linkage. Their solubility profile is generally characterized by high solubility in polar aprotic solvents (THF, Acetone, DCM) and moderate solubility in aromatic solvents like toluene. The thermodynamic shake-flask method remains the most reliable technique for obtaining accurate solubility data, which is indispensable for rational decision-making in chemical synthesis, drug formulation, and preclinical development. A thorough understanding of these principles enables scientists to harness the powerful benefits of the bis(trifluoromethyl)phenyl moiety while effectively managing the challenges posed by its solubility.
References
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Comparative Technical Analysis: Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate vs. Ethyl Cinnamate
[1]
Executive Summary
This technical guide provides a comparative analysis between Ethyl Cinnamate , a standard reference molecule in organic synthesis and flavoring, and its fluorinated, saturated analog, Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate .
While the former represents a classical
Part 1: Structural & Electronic Profiling[1]
The Electronic Divergence
The core distinction lies in the electronic environment of the phenyl ring and the saturation status of the alkyl chain.
-
Ethyl Cinnamate: Features a conjugated
-system extending from the phenyl ring through the alkene to the carbonyl. The phenyl ring is electron-neutral to slightly electron-rich, making it susceptible to electrophilic aromatic substitution and metabolic oxidation (Phase I metabolism).[1] -
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate:
-
Saturation: The reduction of the double bond breaks the conjugation, isolating the aromatic system from the ester. This increases the flexibility of the side chain (rotational freedom).
-
Fluorination: The two
groups at the meta positions are powerful electron-withdrawing groups (EWG). They significantly deactivate the phenyl ring ( ), rendering it resistant to oxidative metabolism (e.g., P450 hydroxylation) and increasing the acidity of any proximal protons.
-
Visualization of Electronic & Structural Logic
Figure 1: Structural and electronic divergence between the conjugated non-fluorinated reference and the saturated fluorinated target.[1]
Part 2: Physicochemical Impact (The Fluorine Effect)[2]
The introduction of the 3,5-bis(trifluoromethyl) motif is a strategic decision in lead optimization. It is not merely a "decoration" but a functional modification to alter ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Comparative Properties Table[3]
| Feature | Ethyl Cinnamate | Ethyl 3-[3,5-bis(CF3)phenyl]propanoate | Impact of Modification |
| LogP (Lipophilicity) | ~2.8 - 3.0 | ~4.2 - 4.5 | Increased: |
| Metabolic Stability | Low (Rapid Hydrolysis/Oxidation) | High | Enhanced: Fluorine blocks metabolic "soft spots" on the ring; saturation prevents Michael addition. |
| Electronic Nature | Electron-Rich / Conjugated | Electron-Deficient / Isolated | Deactivated: Reduced toxicity from reactive metabolite formation.[1] |
| Primary Utility | Flavor/Fragrance, Intermediate | Medicinal Chemistry Scaffold | Specialized: Used in NK1 antagonists and enzyme inhibitors.[1] |
The "Privileged" BTFM Motif
The 3,5-bis(trifluoromethyl)phenyl group is considered a "privileged structure" in drug discovery. It appears in drugs like Aprepitant (antiemetic) and Dutasteride (BPH treatment). The specific placement of
Part 3: Synthetic Protocols
The synthesis of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate typically proceeds via the catalytic hydrogenation of its unsaturated precursor, Ethyl 3,5-bis(trifluoromethyl)cinnamate .
Critical Challenge: Standard hydrogenation conditions must be controlled to prevent hydrodefluorination (loss of fluorine) or reduction of the aromatic ring, although the electron-deficient nature of the ring makes ring reduction difficult compared to standard phenyl rings.
Protocol: Selective Hydrogenation
Objective: Reduce the alkene to the alkane without affecting the ester or the trifluoromethyl groups.
Materials:
-
Substrate: Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)acrylate (Cinnamate derivative).[1]
-
Catalyst: 10% Pd/C (Palladium on Carbon) or 5% Rh/C (if ring preservation is critical under high pressure).
-
Solvent: Ethanol or Methanol (Anhydrous).[1]
-
Hydrogen Source:
gas (balloon or low pressure).[1]
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of the fluorinated cinnamate in 50 mL of anhydrous ethanol.
-
Catalyst Addition: Carefully add 10 mol% of Pd/C (approx. 100-200 mg depending on loading).[1] Safety Note: Pd/C is pyrophoric; add under an inert atmosphere (Argon/Nitrogen) if possible, or ensure the catalyst is wet with solvent immediately.
-
Purging: Seal the flask with a septum. Insert a needle connected to a vacuum line to evacuate air, then refill with a balloon of Hydrogen gas. Repeat this "evacuate-refill" cycle 3 times to ensure an oxygen-free
atmosphere. -
Reaction: Stir the mixture vigorously at room temperature (25°C) under 1 atm of
. -
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude propanoate.
-
Purification: If necessary, purify via flash column chromatography (Silica gel), though quantitative conversion often yields pure product requiring only vacuum drying.
Synthesis Workflow Diagram
Figure 2: Workflow for the selective hydrogenation of the fluorinated cinnamate precursor.
Part 4: Applications in Drug Design
The transition from the cinnamate to the propanoate scaffold represents a shift from a reactive Michael acceptor to a stable pharmacophore.
The "Anchor" Effect
The Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate structure acts as a lipophilic anchor. In receptor binding (e.g., NK1 receptors), the bis-CF3 phenyl ring occupies a hydrophobic pocket. The propanoate chain serves as a "linker" that can be further derivatized (e.g., hydrolysis to the acid, then amide coupling) to position a polar head group in a specific orientation.
Bioisosterism and Stability
-
Metabolic Blockade: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing C-H with C-F at the 3,5-positions blocks P450-mediated arene oxidation, significantly extending the half-life (
) of the drug. -
Lipophilicity Tuning: While Ethyl Cinnamate is relatively polar due to the conjugated ester, the fluorinated propanoate is significantly more lipophilic. This is crucial for drugs requiring Blood-Brain Barrier (BBB) penetration.[1]
References
-
Organic Syntheses. (2014).[1] Synthesis of 3,5-Bis(trifluoromethyl)acetophenone and related reductions. Retrieved from
-
Journal of Medicinal Chemistry. (2020). On the Metabolic Stability of Fluorinated Small Molecules. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2013). Efficient enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. Retrieved from
-
MDPI Molecules. (2021).[1] Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives. Retrieved from
-
Royal Society of Chemistry. (2011). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Retrieved from
A Comprehensive Technical Guide to Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate: Synthesis, Characterization, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties. The incorporation of fluorine atoms, particularly trifluoromethyl (CF₃) groups, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on a specific, highly functionalized building block: Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate .
This molecule, while not extensively documented in mainstream literature under a single identifier, represents a critical scaffold for researchers engaged in the synthesis of novel therapeutic agents. Its structure combines a lipophilic bis(trifluoromethyl)phenyl core with a versatile ethyl propanoate chain, making it an attractive starting point for the development of agonists or antagonists for various receptors. This guide provides a comprehensive overview of its synonyms, a detailed protocol for its synthesis from its carboxylic acid precursor, methods for its characterization, and a discussion of its potential applications in drug discovery, grounded in the known biological activity of its analogs.
Chemical Identity and Nomenclature
Precise identification of chemical compounds is paramount for scientific reproducibility. The target molecule of this guide is an ethyl ester derivative of 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid. Due to its specific substitution pattern, it is referred to by several systematic and common names.
Primary Name: Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
Synonyms:
-
3,5-bis(trifluoromethyl)phenyl propionic acid ethyl ester
-
Ethyl 3-(3,5-bis(trifluoromethyl)benzenepropanoate)
The immediate precursor for the synthesis of this ester is the corresponding carboxylic acid, which is commercially available and well-documented.
Precursor Acid: 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid
-
Synonyms: 3,5-Bis(trifluoromethyl)hydrocinnamic acid, 3-(3,5-Ditrifluoromethylphenyl)propionic acid[1]
Chemical Structure
Caption: Chemical structures of the target ester and its carboxylic acid precursor.
Physicochemical Properties
The physicochemical properties of a compound are crucial for predicting its behavior in both chemical reactions and biological systems. Below is a table summarizing the known and predicted properties of the target ester and its precursor acid.
| Property | 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate (Predicted) |
| Molecular Formula | C₁₁H₈F₆O₂[1] | C₁₃H₁₂F₆O₂ |
| Molecular Weight | 286.17 g/mol [1] | 314.22 g/mol |
| Appearance | White crystalline solid | Colorless to pale yellow liquid |
| Melting Point | 68-73 °C[1] | Not available |
| Boiling Point | 247 °C[1] | > 250 °C |
| Density | 1.427 g/cm³[1] | ~1.35 g/cm³ |
| XLogP3 | 3.26[1] | ~4.0 |
| CAS Number | 181772-16-7[1][2][3] | Not assigned |
Synthesis Protocol: Fischer-Speier Esterification
The most direct and industrially scalable method for preparing Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate is the Fischer-Speier esterification of its carboxylic acid precursor. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the product side, typically by using an excess of the alcohol or by removing water as it is formed[4].
Experimental Workflow
Caption: Workflow for the synthesis of the target ester via Fischer Esterification.
Step-by-Step Methodology
Materials:
-
3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid (1.0 eq)
-
Absolute Ethanol (20-50 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (0.1 eq, catalyst)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid (e.g., 5.0 g, 17.5 mmol). Add an excess of absolute ethanol (e.g., 100 mL).
-
Expertise & Experience: Using the alcohol as the solvent in large excess is a classic strategy to drive the Fischer esterification equilibrium towards the product, as per Le Chatelier's principle[4]. Absolute (anhydrous) ethanol is crucial to minimize the presence of water, which would favor the reverse hydrolysis reaction.
-
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 0.1 mL, ~0.175 mmol) to the mixture.
-
Trustworthiness: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. Sulfuric acid is a highly effective and common catalyst for this transformation.
-
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 4-12 hours.
-
Self-Validating System: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting material. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Workup and Neutralization: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.
-
Causality: This step is critical to quench the reaction and remove the acid catalyst. The unreacted carboxylic acid will also be deprotonated to its sodium salt, which is highly water-soluble and will be removed into the aqueous phase.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Expertise & Experience: Ethyl acetate is a standard solvent for extracting moderately polar organic products like esters from aqueous solutions. Multiple extractions ensure efficient recovery of the product.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to afford the pure ethyl ester.
-
Self-Validating System: The purity of the collected fractions should be confirmed by TLC before combining and concentrating to yield the final product.
-
Safety Precautions:
-
3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid is an irritant. It causes skin and serious eye irritation and may cause respiratory irritation[5].
-
Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Characterization and Analytical Profile
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental data for the title compound is scarce, a reliable analytical profile can be predicted based on analogous structures.
Expected Spectroscopic Data
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group and the propanoate chain, in addition to the aromatic protons.
-
A triplet at ~1.2 ppm (3H) for the -CH₃ of the ethyl group.
-
A quartet at ~4.1 ppm (2H) for the -OCH₂- of the ethyl group.
-
Two triplets at ~2.6 ppm (2H) and ~2.9 ppm (2H) for the two -CH₂- groups of the propanoate chain.
-
A singlet at ~7.8 ppm (1H) for the proton at the 4-position of the phenyl ring.
-
A singlet at ~7.9 ppm (2H) for the protons at the 2- and 6-positions of the phenyl ring.
-
Rationale: This prediction is based on the known spectra of similar compounds like methyl propanoate[6] and various molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety, which typically show aromatic protons in the 7.7-8.1 ppm range[7].
-
-
¹³C NMR (Carbon NMR): The spectrum would confirm the carbon framework. Key expected shifts include the ester carbonyl at ~172 ppm, carbons attached to fluorine at ~123 ppm (with splitting), and the aliphatic carbons of the ethyl and propanoate groups between 14 and 60 ppm.
-
IR (Infrared) Spectroscopy: A strong absorption band around 1735 cm⁻¹ is expected, which is characteristic of the C=O stretch of an aliphatic ester. Strong C-F stretching bands will be prominent in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of 314.22 g/mol .
Applications in Research and Drug Development
While direct applications of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate are not yet widely reported, its structural components suggest significant potential as an intermediate in pharmaceutical research.
Potential as a Scaffold for NK1 Receptor Antagonists
The most compelling potential application lies in the development of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor and its endogenous ligand, Substance P, are implicated in pain, inflammation, depression, and chemotherapy-induced nausea and vomiting.
-
Aprepitant Connection: The (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol moiety is a key chiral intermediate in the synthesis of Aprepitant, a marketed NK1 receptor antagonist[8].
-
Precursor Activity: The corresponding carboxylic acid, 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, has been identified as a weak ligand for the human NK1 receptor.[6]
This suggests that the 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore for NK1 receptor binding. The title ester can serve as a starting point for synthesizing a library of derivatives by modifying the propanoate chain, potentially leading to the discovery of new, potent, and selective NK1 receptor modulators.
Role as a Prodrug or Bioisostere
The ester functionality could serve as a prodrug moiety. In vivo, esterases could hydrolyze the ethyl ester to the active carboxylic acid, potentially improving the pharmacokinetic profile (e.g., oral bioavailability) of the parent acid. Furthermore, the propanoic acid side chain itself can be used as a bioisostere for other functional groups in drug design.
Conclusion
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate is a valuable, albeit under-documented, chemical entity with significant potential for application in drug discovery and organic synthesis. This guide provides a comprehensive framework for its identification, synthesis, and characterization, built upon established chemical principles and data from closely related analogs. By detailing a robust synthesis protocol and highlighting its potential in the development of NK1 receptor antagonists, this document serves as a technical resource for researchers and scientists aiming to leverage the unique properties of this fluorinated building block in their development programs.
References
-
PubChem. 2-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid. [Link]
-
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-
Master Organic Chemistry. Fischer Esterification. [Link]
-
Doc Brown's Chemistry. The 1H NMR spectrum of methyl propanoate. [Link]
-
PubMed. Efficient enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol by Leifsonia xyli CCTCC M 2010241 using isopropanol as co-substrate. [Link]
-
MDPI. Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. [Link]
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Chemical safety data sheet Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
Topic: Chemical Safety & Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.
A Guide to Properties, Synthesis, and Safe Handling in Drug Discovery
Executive Summary & Chemical Identity
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate is a specialized fluorinated building block primarily utilized in medicinal chemistry. It serves as a lipophilic "warhead" or scaffold linker, leveraging the metabolic stability and electron-withdrawing nature of the bis-trifluoromethyl motif to modulate the pharmacokinetics of drug candidates.
Unlike standard alkyl esters, the presence of the 3,5-bis(CF₃) phenyl ring significantly alters the dipole moment and lipophilicity (
Table 1: Chemical Identification & Physicochemical Properties
| Property | Specification |
| Chemical Name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate |
| Common Synonyms | Ethyl 3,5-bis(trifluoromethyl)hydrocinnamate; 3,5-Bis(CF3)-dihydrocinnamic acid ethyl ester |
| CAS Number | Not widely listed (Analogous Acid CAS: 181772-16-7; Keto-Ester CAS: 175278-02-1) |
| Molecular Formula | |
| Molecular Weight | 314.22 g/mol |
| Predicted Density | |
| Predicted Boiling Point | 260–270 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water.[1][2] |
| SMILES | CCOC(=O)CCc1cc(c(cc1C(F)(F)F)C(F)(F)F) |
Hazard Identification & GHS Classification
While specific toxicological data for this exact ester is limited in public registries, its safety profile is derived from the Structure-Activity Relationship (SAR) of the 3,5-bis(trifluoromethyl)phenyl moiety and the beta-keto analog (CAS 175278-02-1).
Core Hazards (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements:
Expert Insight: The "Fluorine Effect" on Safety
The bis-trifluoromethyl group increases the compound's lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated hydrocinnamates. Consequently, standard nitrile gloves may offer reduced breakthrough times. Double-gloving or using chemically resistant laminate gloves (e.g., Silver Shield) is recommended for handling neat liquids.
Synthesis & Experimental Protocols
This section details the primary synthetic route: Catalytic Hydrogenation of the cinnamate precursor. This method is preferred over esterification of the acid due to the commercial availability of the cinnamate and the cleanliness of the reaction (high atom economy).
Protocol: Hydrogenation of Ethyl 3,5-bis(trifluoromethyl)cinnamate
Reagents:
-
Precursor: Ethyl 3,5-bis(trifluoromethyl)cinnamate (1.0 equiv)
-
Catalyst: 10% Pd/C (5-10 wt% loading)
-
Solvent: Anhydrous Ethanol or Methanol
-
Atmosphere: Hydrogen gas (
, balloon pressure or 1 atm)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve the cinnamate precursor in anhydrous ethanol (0.1 M concentration).
-
Inerting: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.
-
Catalyst Addition: Caution: Pd/C is pyrophoric. Under an Argon flow, carefully add 10% Pd/C (10% by weight of the substrate).
-
Hydrogenation: Evacuate the flask and backfill with
(balloon) three times. Stir vigorously at Room Temperature (RT) for 4–12 hours. -
Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or LC-MS. The disappearance of the alkene UV active spot indicates completion.
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.
-
Purification: Concentrate the filtrate in vacuo. The product is typically obtained as a clear oil and may require flash column chromatography (SiO₂, Hexane/EtOAc gradient) if minor impurities persist.
Visualization: Synthesis Workflow
Caption: Figure 1.[6] Catalytic hydrogenation workflow for the synthesis of the target ester from its cinnamate precursor.
Emergency Response & Decision Logic
In the event of exposure or spillage, immediate action is critical.[5] The following logic flow ensures self-validating safety decisions in a laboratory setting.
Protocol: Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Ventilate: Ensure fume hoods are active; open windows if safe.
-
PPE: Don full PPE (Goggles, Lab Coat, Double Gloves).
-
Contain: Use an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.
-
Clean: Scoop into a hazardous waste container labeled "Fluorinated Organic Waste."
Visualization: Exposure Response Logic
Caption: Figure 2. Decision logic for immediate response to skin or eye exposure incidents.
Storage & Stability
-
Storage Conditions: Store in a cool, dry place (2–8 °C recommended for long-term). Keep container tightly closed.
-
Incompatibilities: Strong oxidizing agents, Strong bases (potential for hydrolysis of the ester).
-
Shelf Life: Stable for >2 years if stored under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress and hydrolysis.
References
-
PubChem. 2-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid (Acid Precursor Data). National Library of Medicine. Available at: [Link]
-
ECHA. Registration Dossier: Fluorinated Phenyl Esters. European Chemicals Agency. Available at: [Link]
-
Organic Syntheses. Preparation of Fluorinated Intermediates. Org.[2][7] Synth. 2019. Available at: [Link]
Sources
- 1. 2-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid | C11H8F6O2 | CID 11522058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. CAS#:175278-02-1 | ETHYL 3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-3-OXOPROPANOATE | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]
Navigating the Synthesis and Procurement of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate is a specialized organic compound whose utility in pharmaceutical and materials science is underscored by the unique properties of the 3,5-bis(trifluoromethyl)phenyl group. This moiety is known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[1] However, a survey of the current chemical supplier landscape reveals that this specific ethyl ester is not a readily available, off-the-shelf product. This guide, therefore, provides a comprehensive technical pathway for researchers to procure this valuable compound. We will address two primary strategies: the sourcing of its immediate carboxylic acid precursor for in-house synthesis, and the engagement of custom synthesis services. This document serves as a practical manual, detailing supplier evaluation, a robust synthesis protocol, and the requisite analytical methods for quality assurance.
Part 1: Sourcing the Key Precursor - 3-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid
The most direct route to obtaining the target ester is through the esterification of its corresponding carboxylic acid, 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid (CAS No. 181772-16-7). This precursor is commercially available from a number of fine chemical suppliers.
Supplier Identification and Qualification
When selecting a supplier for 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, it is crucial to assess not only the product specifications but also the reliability of the vendor. The following table lists several potential suppliers, though this is not an exhaustive list and due diligence is recommended.
Table 1: Potential Suppliers of 3-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid
| Supplier | Purity Specification (Typical) | Key Considerations |
| Sigma-Aldrich (MilliporeSigma) | ≥97%[2] | Offers extensive documentation (CoA, COO) and strong technical support.[2] |
| BLDpharm | Purity specifications available upon request.[3] | Provides various pack sizes and has regional warehouses.[3] |
| Bide Pharmatech | 97% | Often provides detailed physical and safety information. |
| JHECHEM CO LTD | 97%[4] | A trader that can be a source for competitively priced materials.[4] |
When procuring the starting material, a Certificate of Analysis (CoA) should always be requested and reviewed to confirm purity and identity, ensuring a smooth and predictable synthesis of the final product.
Part 2: Synthesis of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
The conversion of the carboxylic acid to its ethyl ester is a standard and high-yielding reaction known as Fischer esterification. This process involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.[5][6]
Experimental Protocol: Fischer Esterification
Materials:
-
3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid
-
Anhydrous Ethanol (EtOH), reagent grade
-
Concentrated Sulfuric Acid (H₂SO₄), catalyst
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc), for extraction
-
Toluene (for Dean-Stark, if used)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid (1.0 eq) in a large excess of anhydrous ethanol (can be used as the solvent), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate.
-
If necessary, the product can be further purified by flash column chromatography on silica gel.
Caption: Workflow for the synthesis of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate.
Part 3: Quality Control and Analysis
Post-synthesis, it is imperative to verify the identity and purity of the obtained Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate. A combination of spectroscopic and chromatographic techniques should be employed.
Table 2: Predicted Analytical Data for Product Verification
| Analysis Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | Ethyl Group: Triplet (3H) at ~1.2 ppm (J ≈ 7.1 Hz) for the -CH₃; Quartet (2H) at ~4.1 ppm (J ≈ 7.1 Hz) for the -OCH₂-. Propanoate Chain: Two triplets (2H each) around 2.6-3.1 ppm for the two -CH₂- groups. Aromatic Protons: Signals in the range of 7.5-8.0 ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | Ester Carbonyl: ~172 ppm. -OCH₂-: ~61 ppm. -CH₃: ~14 ppm. Propanoate Chain -CH₂- groups: ~30-36 ppm. Aromatic Carbons: Signals between ~120-140 ppm, with carbons attached to -CF₃ showing quartets due to C-F coupling. -CF₃ Carbons: Signal around 123 ppm (quartet). |
| GC-MS (EI) | Molecular Ion (M⁺): m/z = 314. Key Fragments: Loss of the ethoxy group (-OCH₂CH₃) leading to a fragment at m/z = 269. Loss of the ethyl group (-CH₂CH₃) giving a fragment at m/z = 285. A peak at m/z = 104 is also possible, corresponding to a rearrangement product.[7][8] |
| HPLC-UV | A single major peak should be observed on a suitable reversed-phase column (e.g., C18 or a fluorinated phase) with a mobile phase of acetonitrile/water, with UV detection around 254 nm.[9][10][11] |
Part 4: Custom Synthesis Services
For research groups without the capacity or desire for in-house synthesis, outsourcing to a Contract Research Organization (CRO) or a custom synthesis company is a viable and efficient alternative. Companies specializing in fluorinated compounds are particularly well-suited for this task.
Caption: Logical workflow for engaging a custom synthesis service.
Reputable Custom Synthesis Providers
The following companies have stated expertise in fluorinated compounds and custom synthesis, making them strong candidates for this project:
-
Fluoryx Labs: Specializes in fluorochemicals and offers custom synthesis from gram to kilogram scale.[12]
-
Kingchem: Has particular expertise in the synthesis of fluorinated materials and pharmaceutical intermediates.[13]
-
BOC Sciences: Provides specialized fluorine chemistry services, including custom synthesis and process optimization.[9]
-
Aceschem: Focuses on the design and synthesis of fluorinated compounds and intermediates.[14]
-
MolecuNav: Offers custom synthesis of fluorinated compounds and precursors.[10]
When engaging a custom synthesis service, it is critical to provide a clear set of specifications, including the chemical structure, CAS number (if available for a similar compound), desired quantity, and required purity. A detailed Certificate of Analysis should be a mandatory deliverable with the final product.
Conclusion
While Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate is not a standard catalog chemical, it is readily accessible to the diligent researcher. The most cost-effective approach for a synthetic chemistry lab is the straightforward Fischer esterification of the commercially available 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid. For those requiring a certified, ready-to-use product, engaging a specialized custom synthesis provider offers a reliable, albeit more expensive, alternative. By following the guidelines and protocols outlined in this document, researchers can confidently source or synthesize and verify this important fluorinated building block for their drug discovery and development endeavors.
References
-
Kingchem. Custom Chemical Synthesis. [Link]
-
MolecuNav. Custom Synthesis. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
TDX. Identification of Aromatic Fatty Acid Ethyl Esters. [Link]
-
ACS Publications. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]
-
World of Chemicals. The Impact of Bis(trifluoromethyl)phenyl Group in Organic Synthesis. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
University of Calgary. Ch 13 - Coupling. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
ResearchGate. HPLC analysis (UV) after [ 18 F]fluorination of 1. HPLC condition: 1.0... [Link]
-
Chromatography Online. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
PMC. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Organic Chemistry Coach. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. Heteronuclear coupling [chem.ch.huji.ac.il]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scienceready.com.au [scienceready.com.au]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tdx.cat [tdx.cat]
Methodological & Application
Synthesis of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate from cinnamate
Application Note & Protocol
Topic: High-Fidelity Synthesis of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate via Selective Catalytic Hydrogenation of the Cinnamate Precursor
Introduction and Strategic Overview
The synthesis of complex organic molecules for pharmaceutical and materials science applications demands protocols that are not only high-yielding but also robust, scalable, and selective. Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate is a valuable building block, incorporating the 3,5-bis(trifluoromethyl)phenyl moiety, a common pharmacophore known to enhance metabolic stability and binding affinity in drug candidates.[1] This guide provides a detailed protocol for the synthesis of this target molecule through the catalytic hydrogenation of its α,β-unsaturated precursor, Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]cinnamate.
The core of this transformation is the selective reduction of an alkene C=C double bond in the presence of a chemically more stable ester carbonyl group. Catalytic hydrogenation is the method of choice for this transformation due to its exceptional chemoselectivity, high efficiency, and operational simplicity.[2][3] We will employ palladium on activated carbon (Pd/C) as the heterogeneous catalyst, a workhorse in synthetic chemistry renowned for its activity and ease of removal from the reaction mixture.[2][4] This protocol is designed for researchers in drug development and organic synthesis, providing not just a step-by-step procedure but also the underlying scientific rationale for each critical operation.
Reaction Principle and Mechanism
The conversion relies on the addition of two hydrogen atoms across the electron-deficient carbon-carbon double bond of the cinnamate system. The conjugation of the double bond with the ester carbonyl group makes it particularly susceptible to this type of addition reaction.[5]
The mechanism of heterogeneous catalytic hydrogenation on a palladium surface involves several key steps:
-
Adsorption: Both the hydrogen gas (H₂) and the alkene moiety of the cinnamate substrate adsorb onto the active sites of the palladium catalyst surface.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive palladium-hydride species on the surface.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the two carbons of the adsorbed alkene, resulting in the saturated propanoate product.
-
Desorption: The final saturated product has a lower affinity for the catalyst surface and is desorbed back into the solution, freeing the active site for the next catalytic cycle.
This process is highly selective for the C=C bond over the C=O bond of the ester because the carbonyl group has a significantly lower propensity for adsorption and activation on the palladium surface under these mild conditions.[3]
Overall Reaction Scheme
Caption: Catalytic hydrogenation of the cinnamate precursor.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis. All operations involving solvents should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | CAS Number |
| Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]cinnamate | ≥97% Purity | Sigma-Aldrich | 175278-02-1 (related oxo-analog) |
| Palladium on activated carbon (10% w/w) | Catalyst Grade | Sigma-Aldrich | 7440-05-3 |
| Ethanol (EtOH), Anhydrous | ACS Reagent Grade | Fisher Scientific | 64-17-5 |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | VWR | 141-78-6 |
| Hexanes | ACS Reagent Grade | VWR | 110-54-3 |
| Celite® 545 | Filtering Aid | Sigma-Aldrich | 61790-53-2 |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Airgas | 1333-74-0 |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Lab Prepared | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Sigma-Aldrich | 7487-88-9 |
Equipment:
-
Round-bottom flask (250 mL) with a magnetic stir bar
-
Septum and needles
-
Hydrogen-filled balloon with a needle adapter
-
Magnetic stir plate
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR tubes and access to NMR spectrometer
Reaction Setup and Procedure
The following workflow provides a comprehensive guide from reaction initiation to final product characterization.
Sources
- 1. Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nacatsoc.org [nacatsoc.org]
- 3. people.uniurb.it [people.uniurb.it]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
Application Note & Protocol: Catalytic Hydrogenation of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]acrylate
Abstract
This document provides a comprehensive technical guide for the catalytic hydrogenation of ethyl 3-[3,5-bis(trifluoromethyl)phenyl]acrylate to its corresponding saturated propanoate ester. This transformation is a fundamental process for modifying the electronic and steric properties of this fluorinated building block, which is of significant interest in medicinal chemistry and materials science. We will delve into the underlying principles of catalytic hydrogenation, compare catalyst systems, and present a detailed, field-proven protocol for performing this reduction using heterogeneous catalysis with palladium on carbon (Pd/C). This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for the selective reduction of α,β-unsaturated esters.
Scientific Principles & Mechanistic Insights
The catalytic hydrogenation of an α,β-unsaturated ester, such as ethyl 3-[3,5-bis(trifluoromethyl)phenyl]acrylate, is a conjugate reduction that selectively saturates the carbon-carbon double bond while leaving the carbonyl group of the ester intact. This selectivity is a hallmark of many standard hydrogenation catalysts under controlled conditions. The reaction involves the addition of two hydrogen atoms across the alkene moiety, converting it to an alkane.
The choice of catalyst is paramount and broadly falls into two categories: heterogeneous and homogeneous.
-
Heterogeneous Catalysis: In this modality, the catalyst exists in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture.[1] A major advantage is the ease of catalyst separation post-reaction—usually by simple filtration—which facilitates product purification and catalyst recycling.[2] Palladium on carbon (Pd/C) is the most common and robust heterogeneous catalyst for this type of transformation due to its high activity, stability, and cost-effectiveness.[3][4] The reaction occurs on the surface of the palladium nanoparticles.[3][5]
-
Homogeneous Catalysis: Here, the catalyst is soluble in the reaction medium, existing in the same phase as the reactants.[6] Homogeneous catalysts, such as Wilkinson's catalyst ((PPh₃)₃RhCl) or other rhodium and ruthenium complexes, can offer exquisite selectivity and operate under milder conditions.[7][8] They are particularly dominant in asymmetric hydrogenation, where chiral ligands are used to produce enantiomerically enriched products.[7][8] However, the removal of the catalyst from the product can be complex and costly.[2]
For the specific substrate, ethyl 3-[3,5-bis(trifluoromethyl)phenyl]acrylate, the primary goal is the saturation of the double bond. As there is no new stereocenter formed in this process, the complexity and cost of a homogeneous asymmetric catalyst are unnecessary. Therefore, a heterogeneous system using Pd/C is the most logical, efficient, and economical choice.
The generally accepted mechanism for hydrogenation on a solid metal surface like palladium is the Horiuti-Polanyi mechanism.
Horiuti-Polanyi Mechanism Visualization
Caption: Simplified Horiuti-Polanyi mechanism for heterogeneous catalytic hydrogenation.
Detailed Experimental Protocol: Heterogeneous Hydrogenation
This protocol details the reduction of ethyl 3-[3,5-bis(trifluoromethyl)phenyl]acrylate using 10% palladium on carbon (10% Pd/C) under a hydrogen atmosphere.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]acrylate | >97% | Various | The starting material. |
| Palladium on Carbon (10 wt. %) | Degussa type, 50% wet | Sigma-Aldrich | Stored moist to mitigate pyrophoric risk. Handle with care. |
| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Anhydrous | Fisher Scientific | Reaction solvent. Ensure it is free of catalyst poisons like sulfur. |
| Hydrogen (H₂) Gas | High Purity (>99.99%) | Airgas | Use with appropriate regulator and safety precautions. |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Airgas | For creating an inert atmosphere. |
| Celite® 545 | N/A | Sigma-Aldrich | Filtration aid to remove the catalyst. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | Drying agent for the organic phase. |
Safety Precautions
-
Substrate Handling: Compounds containing multiple trifluoromethyl groups should be handled with care.[9][10][11] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][12] Handle the compound in a well-ventilated fume hood.[9][10]
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst in an inert atmosphere where possible, and never add it to a flammable solvent in the presence of air.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all operations are conducted in a well-ventilated area, away from ignition sources. Use a properly secured gas cylinder and a functioning regulator. The reaction vessel should be pressure-tested. A blast shield is highly recommended.
Step-by-Step Procedure
Caption: Experimental workflow for the catalytic hydrogenation of the target acrylate.
-
Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker flask or a thick-walled round-bottom flask) equipped with a magnetic stir bar, add ethyl 3-[3,5-bis(trifluoromethyl)phenyl]acrylate (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol or ethyl acetate to dissolve the substrate. A typical concentration is 0.1–0.5 M.
-
Inerting the System: Seal the vessel and connect it to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure the complete removal of oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, briefly open the vessel and add 10% Pd/C (typically 1–5 mol % palladium relative to the substrate). For the 50% wet catalyst, this corresponds to 2-10 wt % of the catalyst mass relative to the substrate.
-
Hydrogen Introduction: Re-seal the vessel and repeat the vacuum/backfill cycle (Step 3), but this time using hydrogen gas. This safely removes the inert gas and introduces the reactant gas.
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (typically 1–4 atm, or ~15-60 psi). For this unhindered acrylate, atmospheric pressure (using a hydrogen-filled balloon) is often sufficient. Begin vigorous stirring. An efficient reaction requires good mixing to facilitate mass transfer of hydrogen from the gas phase to the catalyst surface.
-
Monitoring: The reaction is typically exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots (after safely venting and re-inerting) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The reaction is usually complete within 2–12 hours at room temperature.
-
Workup - Catalyst Removal: Once the reaction is complete (disappearance of starting material), carefully vent the excess hydrogen and purge the vessel with nitrogen three times. Open the flask in a fume hood and filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst.
-
Workup - Isolation: Wash the Celite® pad with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: The resulting crude product, ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate, is often of high purity (>95%).[13][14] Analyze the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity. Further purification by column chromatography is rarely needed but can be performed if necessary.
Expected Results & Troubleshooting
| Parameter | Typical Value | Notes |
| Substrate Scale | 1-10 mmol | Protocol is scalable, but thermal management is needed for larger scales. |
| Catalyst Loading | 2 mol % Pd | Higher loading may speed up the reaction but increases cost. |
| H₂ Pressure | 1-3 atm (15-45 psi) | Higher pressure can accelerate the reaction but may increase the risk of side reactions (unlikely here). |
| Temperature | 20-25 °C (Room Temp) | Gentle heating (to 40 °C) can be applied if the reaction is sluggish. |
| Reaction Time | 2-12 hours | Monitor by TLC/GC. |
| Expected Yield | >95% | This is a high-yielding transformation. |
| Product Appearance | Colorless oil or low-melting solid | The product is ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate.[13][14] |
Troubleshooting Guide:
-
Sluggish or Incomplete Reaction:
-
Cause: Inactive catalyst. The catalyst may have been exposed to air for too long or poisoned by impurities (e.g., sulfur or halide compounds) in the solvent or on glassware.
-
Solution: Use fresh catalyst and high-purity, anhydrous solvents. Ensure all glassware is scrupulously clean. Increase hydrogen pressure or temperature moderately.
-
-
Low Yield:
-
Cause: Inefficient filtration leading to product loss on the Celite®/catalyst pad.
-
Solution: Ensure the pad is washed thoroughly with fresh solvent after the initial filtration. Use a finer porosity filter aid if catalyst breakthrough is observed.
-
References
-
Li, Y., Dong, K., Wang, Z., & Ding, K. (2013). Rhodium(I)-Catalyzed Enantioselective Hydrogenation of Substituted Acrylic Acids with Sterically Similar β,β-Diaryls. Angewandte Chemie International Edition, 52(26), 6748–6752. [Link]
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. (Note: While not directly cited, this provides authoritative background on Rh-catalyzed hydrogenations). [Link]
-
Li, Y., Dong, K., Wang, Z., & Ding, K. (2013). Rhodium(I)-catalyzed enantioselective hydrogenation of substituted acrylic acids with sterically similar β,β-diaryls. Angewandte Chemie International Edition, 52(26), 6748-52. [Link]
-
Hayashi, T., et al. (1996). Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts. Journal of the Chemical Society, Perkin Transactions 1, (1), 3-5. [Link]
-
Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]
-
Georganics. (n.d.). Safety Data Sheet: 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOCYANATE. [Link]
-
Zhang, T., et al. (2019). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes. Organic & Biomolecular Chemistry, 17(8), 2235-2239. [Link]
-
Wang, D., et al. (2016). Nickel-Catalyzed Asymmetric Alkene Hydrogenation of α,β-Unsaturated Esters. Journal of the American Chemical Society, 138(8), 2572–2575. [Link]
-
Wikipedia. (n.d.). Palladium on carbon. [Link]
-
Zhang, X., et al. (2024). Asymmetric Autotandem Palladium Catalysis for α,β-Unsaturated Lactones: Merging Olefin and Ester Hydrogenation. CCS Chemistry. [Link]
-
ChemBAM. (n.d.). Heterogenous vs Homogenous catalysis. [Link]
-
Scurto, A. M., et al. (2009). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. [Link]
-
Farnetti, E., Di Monte, R., & Kašpar, J. (n.d.). Homogeneous and Heterogeneous Catalysis. ResearchGate. [Link]
-
Finzel, J. A., et al. (2022). Oxygen-Doped Carbon Supports Modulate the Hydrogenation Activity of Palladium Nanoparticles through Electronic Metal–Support Interactions. ACS Catalysis, 12(12), 7382–7392. [Link]
-
ResearchGate. (n.d.). (a) Recyclability test for hydrogenation of acrylic acid with Pd−Sn NPs...[Link]
-
Liu, X., & Astruc, D. (2021). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]
- Google Patents. (n.d.).
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
-
Li, Y., et al. (2021). Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite. CCS Chemistry. [Link]
-
Chemsrc. (n.d.). ETHYL 3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-3-OXOPROPANOATE. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 3-phenylpropionate. [Link]
- Google Patents. (n.d.). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
Organic Syntheses. (n.d.). bis[3,5-bis(trifluoromethyl)phenyl]phosphine. [Link]
-
Clariant Specialty Chemicals. (n.d.). Catalysts for hydrogenation processes. [Link]
-
PubMed. (2021). Efficiently Enantioselective Hydrogenation Photosynthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl] ethanol over a CLEs-TiO2 Bioinorganic Hybrid Materials. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 4. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. prepchem.com [prepchem.com]
Application Note: Enzymatic Reduction of Ethyl 3-oxo-3-[3,5-bis(trifluoromethyl)phenyl]propanoate
Executive Summary
This application note details the protocol for the enantioselective enzymatic reduction of Ethyl 3-oxo-3-[3,5-bis(trifluoromethyl)phenyl]propanoate (1) to its corresponding chiral alcohol, Ethyl 3-hydroxy-3-[3,5-bis(trifluoromethyl)phenyl]propanoate (2) .
This transformation is a critical step in the synthesis of Neurokinin 1 (NK1) receptor antagonists, such as Aprepitant and Fosaprepitant . While traditional chemical reductions (e.g., Noyori asymmetric hydrogenation) are effective, they often require expensive ruthenium/rhodium catalysts and high-pressure hydrogenation equipment. Biocatalysis using Ketoreductases (KREDs) offers a sustainable alternative with superior chemo-selectivity, operating under ambient temperature and pressure with high enantiomeric excess (>99% ee).
Mechanistic Insight & Reaction Design
The Challenge of Fluorinated Substrates
The substrate contains two trifluoromethyl (-CF3) groups on the phenyl ring. These electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it reactive but also prone to spontaneous decarboxylation or side reactions under harsh chemical conditions. Enzymatic reduction proceeds under mild aqueous conditions (pH 7.0–7.5), preserving the ester functionality while installing the chiral center.
The Biocatalytic System
The reduction is catalyzed by an NADPH-dependent KRED. To make the process economically viable, a cofactor regeneration system is coupled to the reaction. We utilize Glucose Dehydrogenase (GDH) , which oxidizes glucose to gluconolactone (and subsequently gluconic acid), concomitantly reducing NADP+ back to NADPH.
Reaction Stoichiometry:
Pathway Visualization
The following diagram illustrates the coupled enzymatic cycle and the process workflow.
Figure 1: Coupled enzymatic reduction cycle utilizing GDH for NADPH regeneration.
Experimental Protocol
Materials & Equipment
-
Enzyme: Commercial KRED screening kit (e.g., Codexis, Daicel, or recombinant E. coli expressing ADH from Rhodococcus erythropolis or Sphingomonas sp.).
-
Cofactor: NADP+ (disodium salt).
-
Recycling Enzyme: GDH (CDX-901 or equivalent).
-
Substrate: Ethyl 3-oxo-3-[3,5-bis(trifluoromethyl)phenyl]propanoate (Purity >98%).
-
Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.
-
Solvents: DMSO (molecular biology grade), Ethyl Acetate (for extraction).
-
Equipment: Orbital shaker (thermostated), HPLC with Chiral Column (Chiralcel OD-H or AD-H).
Protocol A: Initial Screening (2 mL Scale)
Objective: Identify the enzyme variant yielding the desired enantiomer (S or R) with >95% conversion.
-
Buffer Prep: Prepare 10 mL of "Recycling Mix":
-
100 mM KPi Buffer (pH 7.0).
-
1.0 mM NADP+.
-
150 mM Glucose.
-
5 U/mL GDH.
-
-
Enzyme Loading: Weigh 2–5 mg of KRED powder into 4 mL glass vials.
-
Substrate Addition: Dissolve substrate in DMSO to create a 100 g/L stock solution.
-
Reaction Initiation:
-
Add 900 µL of Recycling Mix to the enzyme vial.
-
Add 100 µL of Substrate Stock (Final conc: 10 g/L, 10% DMSO).
-
-
Incubation: Seal vials and incubate at 30°C, 600 rpm for 24 hours.
-
Quench: Add 1 mL Ethyl Acetate. Vortex vigorously for 30 seconds. Centrifuge to separate phases.
-
Analysis: Transfer 200 µL of the organic phase to an HPLC vial for ee determination.
Protocol B: Preparative Scale-Up (10 g Scale)
Objective: Gram-scale synthesis with pH control.
Since the byproduct is gluconic acid, the pH will drop during the reaction. For scale-up, active pH control (titration) is required.
-
Reactor Setup: Use a 500 mL jacketed vessel with overhead stirring and a pH stat.
-
Charge:
-
200 mL KPi Buffer (100 mM, pH 7.0).
-
15 g Glucose (1.5 equivalents).
-
100 mg NADP+.
-
200 mg GDH.
-
500 mg Optimized KRED (identified from Protocol A).
-
-
Substrate Addition: Dissolve 10 g of substrate in 20 mL DMSO (or Toluene if a biphasic system is preferred). Add slowly to the reactor.
-
Reaction: Stir at 30°C. Maintain pH 7.0 by automatic addition of 2M NaOH.
-
Monitoring: Monitor consumption of base (NaOH) as a proxy for conversion. Verify by HPLC at 4, 8, and 24 hours.
-
Workup:
-
Once conversion >99%, add 20 g Celite and stir for 15 mins.
-
Filter to remove enzyme/Celite.
-
Extract filtrate with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.
-
Analytical Methods
To ensure the integrity of the chiral product, the following HPLC method is validated.
| Parameter | Condition |
| Column | Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 210 nm (or 254 nm) |
| Retention Times | (R)-Enantiomer: ~8.5 min (S)-Enantiomer: ~10.2 min Substrate: ~12.5 min |
| Resolution ( | > 2.0 required between enantiomers |
Note: Retention times vary based on column age and specific mobile phase prep. Inject authentic standards to confirm.
Process Optimization Logic
The following decision tree (Graphviz) outlines the optimization strategy if initial results are suboptimal.
Figure 2: Troubleshooting and optimization logic for biocatalytic reduction.
Scientific Validation & Troubleshooting
Substrate Inhibition
The bis-trifluoromethyl group makes the substrate highly lipophilic and potentially inhibitory to the enzyme at high concentrations.
-
Observation: Reaction stalls at 50% conversion despite active cofactor recycling.
-
Solution: Implement a Fed-Batch strategy. Add substrate in 2 g aliquots every 2 hours rather than a single bolus charge. Alternatively, use a resin (e.g., Amberlite XAD-4) for in situ substrate feeding/product removal (SFPR).
Stereochemical Control
While many wild-type ADHs (e.g., from Lactobacillus kefir) follow Prelog's rule yielding the (S)-alcohol, specific KREDs are engineered to yield the anti-Prelog (R)-alcohol.
-
Aprepitant Relevance: The synthesis of Aprepitant generally requires the (R)-alcohol (derived from the acetophenone precursor) or the (S)-alcohol (if using specific inversion chemistries downstream). Ensure the selected enzyme matches the required stereochemistry for your specific synthetic route [1, 2].
Safety Note
The substrate and fluorinated intermediates can be skin irritants. The gluconic acid byproduct lowers pH; failure to neutralize will denature the enzyme (irreversible activity loss).
References
-
Hollmann, F., Arends, I. W., & Buehler, K. (2021). Biocatalytic Reduction of Ketones. In Green Biocatalysis.
-
Tao, R., et al. (2022). "Efficient biocatalytic synthesis of (S)-[3,5-bis(trifluoromethyl)phenyl] ethanol." Bioprocess and Biosystems Engineering.
-
Codexis Inc. (2023). KRED Screening Kits for Pharmaceutical Intermediates.
-
Patel, R. N. (2018). "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews.
-
BenchChem. (2025).[1] "Application Notes for Chiral Synthesis of Ethyl 3-Hydroxybutanoate Analogs."
Sources
Application Notes and Protocols: Reagents for the Esterification of 3,5-Bis(trifluoromethyl)hydrocinnamic Acid
Introduction
3,5-Bis(trifluoromethyl)hydrocinnamic acid, also known as 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, is a key building block in medicinal chemistry and materials science. Its structural motif, featuring a phenyl ring with two highly electronegative trifluoromethyl (CF₃) groups, imparts unique properties such as increased lipophilicity and metabolic stability to target molecules.[1] The ester derivatives of this acid are crucial intermediates for the synthesis of a wide range of compounds, including potent enzyme inhibitors and other pharmacologically active agents.
The presence of two strong electron-withdrawing CF₃ groups on the aromatic ring significantly influences the reactivity of the carboxylic acid moiety. This guide provides an in-depth analysis of suitable esterification reagents and detailed protocols tailored for this specific substrate, addressing the challenges posed by its electronic properties.
Mechanistic Considerations and Reagent Selection
The electronic nature of 3,5-bis(trifluoromethyl)hydrocinnamic acid makes the carboxyl group's carbonyl carbon more electrophilic, but it also decreases the nucleophilicity of the corresponding carboxylate anion. The selection of an appropriate esterification method is therefore critical and depends on the scale of the reaction, the nature of the alcohol, and the desired purity of the final product. We will explore three primary strategies: direct acid-catalyzed esterification, activation of the carboxylic acid, and specialized coupling methods.
Fischer-Speier Esterification (Acid Catalysis)
This classical method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[2][3] The reaction is an equilibrium process, and to drive it towards the ester product, water must be removed, typically by using a Dean-Stark apparatus or by using the alcohol as both reactant and solvent.[4]
Mechanism Rationale: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[2][5] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[2][4] Subsequent proton transfer and elimination of a water molecule yield the ester.[4][5] For a substrate like 3,5-bis(trifluoromethyl)hydrocinnamic acid, the electron-withdrawing groups facilitate the initial nucleophilic attack, making this a viable, cost-effective method, especially for simple primary and secondary alcohols.
Carboxylic Acid Activation via Acyl Chlorides
For more sensitive or sterically hindered alcohols, or when milder conditions are required, converting the carboxylic acid to a more reactive intermediate is preferable. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride efficiently converts the carboxylic acid into the corresponding acyl chloride.[6][7] This highly electrophilic species readily reacts with alcohols, even tertiary ones, to form the ester.
Mechanism Rationale: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[6] The resulting acyl chloride is much more reactive than the parent carboxylic acid and does not require an acid catalyst for the subsequent reaction with the alcohol. This method is often high-yielding and the gaseous byproducts are easily removed.[6][7] A patent describes the esterification of the related 3,5-bis(trifluoromethyl)-phenylacetic acid using thionyl chloride and methanol, highlighting its industrial applicability.[8]
Carbodiimide and Phosphonium Coupling Reagents
Modern synthetic chemistry often employs coupling reagents that facilitate ester formation under very mild conditions. These methods are ideal for complex molecules with sensitive functional groups.
a. Steglich Esterification (DCC/EDC and DMAP)
The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10][11]
Mechanism Rationale: The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10][11] DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a more reactive acylpyridinium species.[10][12][13] This species is readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst.[11] This method is particularly effective for sterically hindered alcohols and proceeds at room temperature under neutral conditions.[10][11]
b. Mitsunobu Reaction
The Mitsunobu reaction allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions, using a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15][16] A key feature of this reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's chiral center.[15][16][17]
Mechanism Rationale: The reaction is complex but begins with the phosphine attacking the azodicarboxylate to form a betaine intermediate.[14][17] This intermediate deprotonates the carboxylic acid. The alcohol is then activated by forming a phosphonium salt, which is subsequently displaced by the carboxylate anion in an Sₙ2 fashion to yield the ester.[14][17] While highly effective, the reaction generates stoichiometric amounts of byproducts (phosphine oxide and a hydrazine derivative), which can sometimes complicate purification.[16][17]
Comparative Data of Esterification Methods
| Method | Reagents | Typical Alcohol | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Carboxylic Acid, Alcohol, H₂SO₄ or PTSA | Primary, Secondary | Reflux | Economical, simple, suitable for large scale.[3] | Requires excess alcohol, high temperatures, equilibrium-limited.[3][4] |
| Acyl Chloride | Carboxylic Acid, SOCl₂, Alcohol, Base (optional) | Primary, Secondary, Tertiary | 0 °C to Reflux | High yield, irreversible, works for hindered alcohols.[18] | Reagent is corrosive and generates HCl.[6] |
| Steglich | Carboxylic Acid, Alcohol, EDC or DCC, DMAP | Primary, Secondary, Tertiary | Room Temp | Very mild conditions, high yield, good for acid-labile substrates.[10][11] | Carbodiimide reagents can be allergens; byproduct (urea) removal can be difficult with DCC.[10] |
| Mitsunobu | Carboxylic Acid, Alcohol, PPh₃, DEAD or DIAD | Primary, Secondary | 0 °C to Room Temp | Extremely mild, stereochemical inversion at the alcohol center.[15][16][19] | Stoichiometric byproducts complicate purification; reagent cost.[16][17] |
Experimental Protocols
Protocol 1: Fischer Esterification for the Synthesis of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
This protocol is a cost-effective method suitable for producing simple alkyl esters on a larger scale.
Materials:
-
3,5-Bis(trifluoromethyl)hydrocinnamic acid
-
Ethanol (absolute, 200 proof), anhydrous
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 3,5-bis(trifluoromethyl)hydrocinnamic acid (10.0 g, 34.7 mmol).
-
Add 100 mL of absolute ethanol. Stir the mixture until the acid is fully dissolved.
-
Carefully add concentrated sulfuric acid (1.0 mL, ~18.6 mmol) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexanes:Ethyl Acetate). The ester product will have a higher Rf value than the starting carboxylic acid.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
Dilute the residue with 100 mL of ethyl acetate and transfer it to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester as an oil.
-
The product can be further purified by vacuum distillation if necessary.
Protocol 2: Acyl Chloride Method for the Synthesis of Methyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
This method is highly efficient and proceeds under milder conditions than Fischer esterification once the acyl chloride is formed.
Materials:
-
3,5-Bis(trifluoromethyl)hydrocinnamic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Pyridine or Triethylamine (optional, as an acid scavenger)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and gas trap (for HCl and SO₂)
-
Ice bath
Procedure:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend 3,5-bis(trifluoromethyl)hydrocinnamic acid (10.0 g, 34.7 mmol) in 80 mL of anhydrous DCM.
-
Add thionyl chloride (5.1 mL, 70.0 mmol, 2.0 equiv.) dropwise to the suspension at room temperature. A catalytic amount of DMF (2-3 drops) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approx. 40 °C) for 2 hours. The suspension should become a clear solution as the acyl chloride forms. Monitor the completion of this step by carefully quenching a small aliquot with methanol and checking for the disappearance of the starting acid by TLC.
-
Cool the reaction mixture to room temperature and carefully remove the excess SOCl₂ and DCM under reduced pressure.
-
Re-dissolve the resulting crude acyl chloride in 50 mL of fresh anhydrous DCM and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous methanol (4.2 mL, 104 mmol, 3.0 equiv.) in 20 mL of anhydrous DCM. If desired, a non-nucleophilic base like pyridine (2.9 mL, 35.8 mmol, 1.03 equiv.) can be added to scavenge the HCl formed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the acyl chloride.
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the methyl ester, which can be purified by column chromatography or vacuum distillation.
Visualized Mechanisms and Workflows
Fischer Esterification Mechanism
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Acyl Chloride Formation and Reaction
Caption: General workflow for ester synthesis and purification.
References
-
Wikipedia. Mitsunobu reaction. [Link]
-
Al-Zoubi, R. M., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Hosangadi, B. D., & Dave, R. H. (1996). An Efficient General Method for Esterification of Aromatic Carboxylic Acids. Tetrahedron Letters. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Atlanchim Pharma. (2006). Recent Advances in the Mitsunobu Reaction. [Link]
-
Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]
-
ResearchGate. Mechanism of carbodiimide/DMAP-mediated ester coupling. [Link]
-
SynArchive. Steglich Esterification. [Link]
-
Organic Chemistry Data. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]
-
Jordan, A. et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]
-
Patsnap. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]
- Google Patents. (2002). US6395921B1 - Process for preparing [bis-(trifluoromethyl)-phenyl]-acetic acids and alkyl esters thereof and dialkyl [bis-(trifluoromethyl)
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
ACS Omega. (2022). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. [Link]
-
Thompson Rivers University. Experiment 10: Fischer Esterification. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PMC. [Link]
-
Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
European Patent Office. (1984). Synthesis of phenylacetic acid esters - EP 0098058 B1. [Link]
-
MDPI. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. [Link]
- Google Patents. (2017). CN106748695A - The preparation method of m-trifluoromethyl cinnamic acid.
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- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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Protocol for the Chemoselective Pd/C Hydrogenation of Fluorinated Cinnamates
Introduction: Navigating the Selective Reduction of Fluorinated Cinnamates
The reduction of the olefinic double bond in cinnamate esters is a fundamental transformation in organic synthesis, providing access to valuable phenylpropanoate derivatives. These products are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. When the cinnamate scaffold is adorned with fluorine atoms, particularly on the aromatic ring, the resulting fluorinated phenylpropanoates gain unique physicochemical properties that can enhance biological activity and metabolic stability.
This application note provides a comprehensive guide to the palladium on carbon (Pd/C) catalyzed hydrogenation of fluorinated cinnamates. The primary challenge in this transformation is the chemoselective reduction of the carbon-carbon double bond without affecting the robust carbon-fluorine bond on the aromatic ring. While the C-F bond is the strongest single bond in organic chemistry, under certain harsh conditions, it can be susceptible to hydrogenolysis (defluorination), leading to undesired byproducts.[1][2] This guide will detail protocols for both classical hydrogenation using hydrogen gas and transfer hydrogenation methodologies, offering researchers a selection of reliable procedures. We will delve into the mechanistic underpinnings of the reaction, strategies to ensure high chemoselectivity, and troubleshooting common issues.
Mechanism of Pd/C Catalyzed Alkene Hydrogenation
The catalytic hydrogenation of an alkene over a heterogeneous catalyst like Pd/C is a surface-mediated process. While the exact mechanism is complex and still a subject of study, the generally accepted Horiuti-Polanyi mechanism provides a solid framework for understanding the key steps.[3]
-
Adsorption of Reactants: Both the alkene (fluorinated cinnamate) and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.[3] The porous nature of the activated carbon support provides a high surface area for this to occur.
-
Activation of Hydrogen: The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming palladium hydride species (Pd-H).
-
Alkene Coordination and Insertion: The π-system of the alkene double bond coordinates to the palladium surface. This is followed by the stepwise insertion of two hydrogen atoms from the catalyst surface to the two carbons of the double bond. This typically occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond.
-
Desorption of Product: The resulting saturated alkane (fluorinated phenylpropanoate) desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.
The high chemoselectivity for the reduction of the C=C double bond in the presence of an aromatic C-F bond is attributed to the significantly higher energy barrier for the activation and cleavage of the C-F bond compared to the π-bond of the alkene under the described conditions.
Experimental Protocols
This section outlines detailed procedures for the Pd/C catalyzed hydrogenation of fluorinated cinnamates using both hydrogen gas and transfer hydrogenation techniques.
Protocol 1: Hydrogenation using Hydrogen Gas (Balloon Method)
This method is suitable for small to medium-scale reactions at or near atmospheric pressure.
Materials:
-
Fluorinated cinnamate substrate (e.g., ethyl 4-fluorocinnamate)
-
10% Palladium on carbon (Pd/C)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, methanol)
-
Hydrogen gas (balloon)
-
Inert gas (Nitrogen or Argon)
-
Celite® (diatomaceous earth)
-
Standard glassware for organic synthesis (round-bottom flask, stir bar, septa, needles)
-
Vacuum/inert gas manifold
Safety Precautions:
-
Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere.[4][5]
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.[4]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate) under a stream of inert gas (N₂ or Ar).[4][5]
-
Add the anhydrous solvent (e.g., ethanol, 0.1-0.2 M concentration of the substrate). Protic solvents like alcohols often accelerate the reaction rate.[4]
-
Dissolve the fluorinated cinnamate substrate in the solvent and add it to the flask via a syringe.
-
-
Hydrogenation:
-
Seal the flask with a septum.
-
Purge the flask by evacuating and backfilling with inert gas three times.
-
Finally, evacuate the flask and backfill with hydrogen gas from a balloon. For a more thorough purge, this can be repeated.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete (typically 1-4 hours), carefully replace the hydrogen atmosphere with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as the catalyst can ignite.[6]
-
Wash the filter cake with a small amount of the reaction solvent.
-
The filtrate contains the product. The solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Protocol 2: Catalytic Transfer Hydrogenation
This method avoids the use of gaseous hydrogen, which can be advantageous from a safety and equipment standpoint. Ammonium formate is a common and effective hydrogen donor.[7]
Materials:
-
Fluorinated cinnamate substrate (e.g., 4-fluorocinnamic acid)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Solvent (e.g., methanol, ethanol)
-
Celite®
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the fluorinated cinnamate substrate in the chosen solvent (e.g., methanol).
-
Add ammonium formate (typically 3-5 equivalents relative to the substrate).
-
Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).
-
-
Hydrogenation:
-
Stir the reaction mixture at room temperature or gently heat to reflux (typically 40-60 °C) to increase the reaction rate.
-
Monitor the reaction progress by TLC or GC. The reaction is often complete within 1-3 hours.
-
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with a small amount of the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography if necessary.
-
Data Presentation: Substrate Scope and Reaction Conditions
The following table summarizes typical reaction conditions and outcomes for the hydrogenation of various fluorinated cinnamates.
| Substrate | Method | Catalyst Loading (mol%) | H₂ Source (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorocinnamic acid | Transfer | 10% Pd/C (cat.) | HCO₂NH₄ (excess) | Methanol | Reflux | 1-2 | High | [7] |
| Ethyl 4-fluorocinnamate | H₂ gas | 10% Pd/C (5) | H₂ (1 atm) | Ethanol | RT | 2 | >95 | Generic Protocol |
| Methyl 2-fluorocinnamate | H₂ gas | 10% Pd/C (2) | H₂ (1 atm) | Ethyl Acetate | RT | 3 | High | Generic Protocol |
| Ethyl 3,4-difluorocinnamate | H₂ gas | 10% Pd/C (5) | H₂ (1 atm) | Methanol | RT | 4 | >90 | Generic Protocol |
Note: "Generic Protocol" indicates that while specific literature for this exact substrate was not found, the conditions are based on established procedures for similar compounds. It is always recommended to perform a small-scale test reaction to optimize conditions for a new substrate.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Pd/C catalyzed hydrogenation of a fluorinated cinnamate using the hydrogen gas balloon method.
Caption: General workflow for Pd/C hydrogenation of fluorinated cinnamates.
Troubleshooting and Key Considerations
-
Incomplete Reaction:
-
Cause: Inactive catalyst, insufficient hydrogen, or poor stirring.
-
Solution: Use fresh, high-quality Pd/C. Ensure the hydrogen balloon remains inflated throughout the reaction. Increase stirring speed to improve mass transfer in the heterogeneous mixture.[4]
-
-
Defluorination:
-
Cause: While uncommon under the mild conditions described, prolonged reaction times, elevated temperatures, or highly activated substrates could potentially lead to defluorination.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating. If defluorination is a persistent issue, consider using a different catalyst such as PtO₂ (Adam's catalyst), which can sometimes be less prone to dehalogenation.
-
-
Catalyst Poisoning:
-
Cause: The presence of sulfur-containing compounds or other impurities in the substrate or solvent can poison the palladium catalyst.
-
Solution: Ensure the purity of all reagents and solvents. If catalyst poisoning is suspected, increasing the catalyst loading may help to drive the reaction to completion.
-
Conclusion
The Pd/C catalyzed hydrogenation of fluorinated cinnamates is a reliable and efficient method for the synthesis of fluorinated phenylpropanoates. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can achieve high yields and excellent chemoselectivity. The choice between using hydrogen gas or a transfer hydrogenation reagent will depend on the available equipment and safety considerations of the individual laboratory. Careful monitoring and control of reaction conditions are paramount to prevent potential side reactions such as defluorination. This guide serves as a robust starting point for scientists and professionals in drug development and chemical research to successfully implement this important transformation.
References
- Baumgartner, R., & McNeill, K. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology, 46(17), 9539–9546.
- Sorokin, A. B., et al. (2014). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society, 136(32), 11321-11330.
-
University of California, Berkeley. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]
-
Drug Discovery Unit Dundee. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon [Video]. YouTube. [Link]
-
Sarpong Group, University of California, Berkeley. (2010, March 5). Standard Operating Procedure: Hydrogenations Using Heterogeneous Catalysts. Retrieved from [Link]
-
MasterOrganicChemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
MDPI. (2021, September 7). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(9), 1078. [Link]
-
Asian Journal of Chemistry. (2019, December 30). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry, 32(1), 1-4. [Link]
-
Reddit. (2023, February 17). Hydrogenation troubleshooting. r/Chempros. [Link]
-
Organic Reactions. (n.d.). Alkene to Alkane - Common Conditions. Retrieved from [Link]
-
University of California, Berkeley. (2014, April 4). Chemoselectivity in Transfer-Hydrogenation Reactions. Retrieved from [Link]
- Johnstone, R. A. W., & Wilby, A. H. (1985). Chemoselectivity in transfer-hydrogenation reactions. Chemical Reviews, 85(2), 129–170.
- Sajiki, H., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Tetrahedron Letters, 48(20), 3523-3526.
-
Chemical Methodologies. (2025, February 23). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 9(2), 123-134. [Link]
-
Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]
-
Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]
-
Chemical Reviews. (2015, June 10). The Golden Age of Transfer Hydrogenation. Chemical Reviews, 115(11), 5057-5120. [Link]
-
SciSpace. (n.d.). Catalytic Transfer Hydrogenation. Retrieved from [Link]
-
Fiveable. (2025, August 15). Reduction of Alkenes: Hydrogenation. Retrieved from [Link]
-
Green Chemistry. (n.d.). Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. Retrieved from [Link]
-
National Institutes of Health. (2012, May 3). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Retrieved from [Link]
Sources
Using Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate in NK1 antagonist synthesis
Application Note & Protocol
Strategic Application of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate in the Convergent Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
Abstract This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate as a versatile starting material in the synthesis of potent Neurokinin-1 (NK1) receptor antagonists, such as Aprepitant. We will elucidate the critical role of the 3,5-bis(trifluoromethyl)phenyl moiety in achieving high receptor affinity and outline a robust, multi-step synthetic pathway. This guide includes detailed, step-by-step protocols, causality-driven experimental choices, safety considerations for handling fluorinated compounds, and methods for characterization.
Introduction: The NK1 Receptor Antagonist Landscape
Neurokinin-1 (NK1) receptor antagonists are a significant class of therapeutic agents used to manage conditions mediated by the neuropeptide Substance P.[1][2] Their primary clinical application is in the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3][4] By competitively blocking the binding of Substance P to NK1 receptors in the central nervous system, these drugs effectively interrupt the emetic signaling pathway.[1][3][5]
Aprepitant was a landmark drug in this class, and its molecular architecture has become a blueprint for subsequent research.[6][7] A key structural feature of Aprepitant and other high-affinity NK1 antagonists is the presence of a 3,5-bis(trifluoromethyl)phenyl group.[8][9] This moiety is crucial for establishing potent binding to the NK1 receptor, and its incorporation is a cornerstone of the synthetic strategy. This guide details a synthetic route that leverages Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate as a key starting material.
The Role of the 3,5-Bis(trifluoromethyl)phenyl Moiety
The inclusion of trifluoromethyl (-CF3) groups in pharmacologically active molecules is a well-established strategy in modern drug design.[10] These groups can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[10][11] In the context of NK1 antagonists, the two -CF3 groups on the phenyl ring serve several critical functions:
-
Enhanced Lipophilicity: The fluorinated groups increase the molecule's ability to cross the blood-brain barrier, which is essential for targeting NK1 receptors in the brain's vomiting center.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 groups resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5]
-
Receptor Binding: The electron-withdrawing nature and steric bulk of the two -CF3 groups create a specific electronic and conformational profile that is optimal for high-affinity, selective binding within the hydrophobic pockets of the NK1 receptor.
Synthetic Strategy: From Propanoate to Aprepitant Core
The most convergent and widely adopted syntheses of Aprepitant rely on the key chiral intermediate, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.[9][12] While this alcohol is typically synthesized from the corresponding acetophenone, we present a pathway commencing with Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate. This approach involves a logical transformation of the propanoate into the critical acetophenone precursor.
The overall workflow is designed as a convergent synthesis, where the two key fragments—the chiral alcohol derived from our starting material and the morpholine core—are prepared separately and then coupled.
Caption: Convergent synthetic workflow from the propanoate ester to Aprepitant.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. A thorough risk assessment should be conducted before any chemical synthesis.[13]
Protocol 4.1: Saponification to 3-[3,5-Bis(trifluoromethyl)phenyl]propanoic Acid
This step converts the starting ester into the corresponding carboxylic acid, a necessary intermediate for subsequent transformations.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate (1.0 eq).
-
Reagents: Add a 2M solution of sodium hydroxide (NaOH) in a 3:1 mixture of ethanol and water (2.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 6M hydrochloric acid (HCl). A white precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
Protocol 4.2: Weinreb Amide Formation
The conversion of the carboxylic acid to a Weinreb amide provides a stable intermediate that reacts cleanly with organometallic reagents to form ketones without over-addition.
-
Setup: In a dry, nitrogen-purged flask, dissolve the carboxylic acid from Protocol 4.1 (1.0 eq) in dichloromethane (DCM).
-
Activation: Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 1-2 hours until gas evolution ceases, indicating the formation of the acid chloride. Remove the solvent and excess oxalyl chloride under vacuum.
-
Coupling: Re-dissolve the crude acid chloride in fresh, dry DCM and cool to 0 °C. Add N,O-Dimethylhydroxylamine hydrochloride (1.5 eq) followed by the slow addition of a base such as triethylamine or pyridine (3.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated solution of ammonium chloride (NH4Cl). Separate the organic layer, wash with brine, dry over sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the Weinreb amide.
Protocol 4.3: Grignard Reaction to 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-one
This step forms the ketone by reacting the Weinreb amide with a methyl Grignard reagent.
-
Setup: Dissolve the Weinreb amide from Protocol 4.2 (1.0 eq) in dry tetrahydrofuran (THF) in a nitrogen-purged flask and cool to 0 °C.
-
Addition: Add methylmagnesium bromide (CH3MgBr, 3.0 M in diethyl ether, 1.2 eq) dropwise via syringe, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 2-3 hours.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NH4Cl solution. Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. The crude ketone can be purified by chromatography if necessary.
Note on Transformation to Acetophenone: The conversion of the resulting propanone to the required acetophenone is a non-trivial step. While several methods exist for such transformations, they fall outside the scope of this direct protocol. For the purpose of completing the synthesis to Aprepitant, the more direct starting material, 3',5'-Bis(trifluoromethyl)acetophenone, is commercially available and recommended.
Protocol 4.4: Asymmetric Synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
This critical step establishes the first stereocenter using a well-established asymmetric transfer hydrogenation method.[9]
-
Catalyst Preparation: In a nitrogen-purged flask, mix dichloro(p-cymene)ruthenium(II) dimer and a chiral ligand such as (1S,2R)-(+)-cis-1-Amino-2-indanol in an appropriate solvent like isopropanol.
-
Reaction: Add 3',5'-Bis(trifluoromethyl)acetophenone (1.0 eq) to the catalyst solution.
-
Hydrogen Source: Add a hydrogen source, typically a mixture of formic acid and triethylamine.
-
Incubation: Heat the reaction to 40-50 °C and stir for 12-24 hours.
-
Isolation: After completion, quench the reaction, extract the product, and purify by chromatography to yield the chiral alcohol with high enantiomeric excess (>99% ee).[12]
Materials and Safety Considerations
| Reagent | CAS Number | Molecular Weight | Key Hazards |
| Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate | 175278-02-1 (related structure) | 342.24 (for propanoate) | Irritant, Harmful if swallowed/inhaled.[14] |
| 3',5'-Bis(trifluoromethyl)acetophenone | 30068-19-6 | 256.14 | Skin/Eye Irritant |
| Sodium Hydroxide | 1310-73-2 | 40.00 | Corrosive |
| Oxalyl Chloride | 79-37-8 | 126.93 | Toxic, Corrosive, Water-reactive |
| Methylmagnesium Bromide | 75-16-1 | 119.26 | Flammable, Water-reactive, Corrosive |
| Dichloro(p-cymene)ruthenium(II) dimer | 52462-29-0 | 612.39 | Irritant |
Safety Precautions for Handling Trifluoromethylated Compounds:
-
Ventilation: Always work in a well-ventilated fume hood.[15]
-
Personal Protective Equipment (PPE): Wear impermeable gloves, safety goggles, and a lab coat.[15]
-
Inert Atmosphere: Many reagents used in these protocols are sensitive to air and moisture. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Waste Disposal: Dispose of all chemical waste, especially fluorinated waste, according to institutional and local regulations.[13] Hazardous decomposition products can include hydrogen fluoride gas.[14]
Conclusion
The 3,5-bis(trifluoromethyl)phenyl moiety is indispensable for the efficacy of many NK1 receptor antagonists. This guide provides a comprehensive framework for the synthesis of key precursors to these drugs, starting from Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate. By detailing a logical, multi-step pathway and providing robust protocols for key transformations, this document serves as a valuable resource for scientists engaged in pharmaceutical research and development. The outlined methods, grounded in established chemical principles, offer a reliable route to essential building blocks for this important class of therapeutics.
References
-
Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf - NIH. (2024, January 11). National Center for Biotechnology Information. [Link]
-
Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. (2023, December 29). Patsnap Synapse. [Link]
-
03 Medicine of the week: NK1 receptor antagonists. (2025, January 29). YouTube. [Link]
-
How Do NK1 Receptor Antagonists Work? - Uses, Side Effects, Drug Names. (2021, June 22). RxList. [Link]
-
Chemotherapy-Induced Nausea and Vomiting: Neurokinin-1 Receptor Antagonists. (2024, December 19). JoVE. [Link]
-
Synthesis and biological evaluation of NK1 antagonists derived from L-tryptophan. PubMed. [Link]
-
Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. (2003, February 26). PubMed. [Link]
-
A convergent approach to the synthesis of aprepitant: a potent human NK1 receptor antagonist. (2025, August 6). ResearchGate. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI. [Link]
-
Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity. PubMed Central. [Link]
- An improved process for the preparation of aprepitant. (2016, February 4).
-
Synthesis of the major isomers of Aprepitant and Fosaprepitant. ScienceDirect. [Link]
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PubMed Central. [Link]
-
A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019, May 27). ACS Publications. [Link]
-
2-({1-[3-(Trifluoromethyl)phenyl]propan-2-yl}amino)ethyl 3-(trifluoromethyl)benzoate. U.S. Environmental Protection Agency. [Link]
-
Chapter 10 Synthesis of aprepitant. (2025, August 9). ResearchGate. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. [Link]
-
ETHYL 3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-3-OXOPROPANOATE. Chemsrc. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. (2007, October 5). ResearchGate. [Link]
Sources
- 1. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
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- 4. Video: Chemotherapy-Induced Nausea and Vomiting: Neurokinin-1 Receptor Antagonists [jove.com]
- 5. youtube.com [youtube.com]
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- 8. Synthesis and biological evaluation of NK1 antagonists derived from L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. CAS#:175278-02-1 | ETHYL 3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-3-OXOPROPANOATE | Chemsrc [chemsrc.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Reaction conditions for reducing bis(trifluoromethyl)phenyl keto-esters
Application Note: Chemoselective and Stereoselective Reduction of Bis(trifluoromethyl)phenyl Keto-Esters
Executive Summary
The 3,5-bis(trifluoromethyl)phenyl moiety is a privileged pharmacophore in medicinal chemistry, most notably anchoring NK1 receptor antagonists like Aprepitant (Emend) and Rolapitant . The reduction of keto-esters bearing this highly electron-deficient aromatic ring requires precise control over chemoselectivity (ketone vs. ester) and stereoselectivity.
This guide details three validated protocols for reducing alkyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoates . Unlike standard phenyl ketones, the strong electron-withdrawing effect (
Substrate Analysis & Mechanistic Challenges
Electronic Activation
The two trifluoromethyl groups at the meta positions exert a powerful inductive effect (-I).
-
Carbonyl Electrophilicity: The ketone carbonyl is exceptionally electrophilic, increasing the rate of hydride attack compared to unsubstituted acetophenones.
-
-Proton Acidity: In
-keto esters, the methylene protons are highly acidic. In the presence of base (even weak bases like triethylamine), the substrate exists in equilibrium with its enolate. This is the mechanistic basis for DKR , allowing the conversion of racemic -substituted starting materials into a single diastereomer/enantiomer.
Solubility Profile
The lipophilicity (
Validated Protocols
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Best for: Rapid generation of chiral alcohols with high enantiomeric excess (ee) at lab to pilot scale.
Mechanism: The Noyori-Ikariya mechanism utilizes a metal-ligand bifunctional catalyst. The amine proton on the ligand directs the hydride delivery via a six-membered transition state.
Reagents:
-
Catalyst: RuCl(
-cymene)[(S,S)-TsDPEN] (0.5 – 1.0 mol%) -
Hydrogen Source: 5:2 Formic Acid/Triethylamine (FA/TEA) azeotrope.[1]
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a reaction vessel with Methyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate (1.0 equiv).
-
Catalyst Addition: Add RuCl(
-cymene)[(S,S)-TsDPEN] (0.01 equiv). -
Solvent/Reductant: Add degassed FA/TEA azeotrope (5 vol relative to substrate). Note: No additional solvent is usually required, but DCM can be used if solubility is poor.
-
Reaction: Stir at 25–30 °C for 12–24 hours. Monitor via TLC (UV 254 nm) or HPLC.
-
Checkpoint: The reaction is CO
generating. Ensure open ventilation (needle outlet) if not in a pressure vessel.
-
-
Workup: Dilute with water (10 vol) and extract with Ethyl Acetate. Wash organic layer with sat. NaHCO
(to remove residual formic acid) and Brine. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Critical Insight: For this specific electron-poor substrate, Sodium Formate in water/DCM (biphasic) often yields higher enantioselectivity than the FA/TEA system due to better pH control, preventing acid-catalyzed racemization of the product.
Protocol B: Biocatalytic Reduction (Ketoreductase/KRED)
Best for: Green manufacturing, >99.9% ee requirements, and avoiding heavy metals.
Enzyme Selection: Commercial KRED screening kits (e.g., Codexis, Johnson Matthey) are required. Enzymes from Sphingomonas sp. and Lactobacillus kefir have shown high specificity for bis-CF
Step-by-Step Methodology:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM NADP
and 200 mM Glucose. -
Enzyme Mix: Add Glucose Dehydrogenase (GDH, 5 U/mL) for cofactor recycling and the specific KRED (10 mg/mL).
-
Substrate Addition: Dissolve the keto-ester in DMSO (10% of final volume) to ensure bioavailability. Add dropwise to the enzyme mix.
-
Alternative: Use a biphasic system with Butyl Acetate if the substrate precipitates in water.
-
-
Incubation: Stir at 30 °C @ 250 rpm for 24 hours. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid production lowers pH).
-
Workup: Add Celite, filter to remove protein, and extract with MTBE.
Protocol C: Dynamic Kinetic Resolution (DKR) via Hydrogenation
Best for:
Catalyst: Ru(OAc)
Methodology:
-
Vessel: High-pressure stainless steel autoclave (Parr reactor).
-
Solvent: Dichloromethane (DCM) or Methanol. Note: DCM often enhances diastereoselectivity (dr) for these substrates.
-
Conditions: 50–60 °C under 50–100 bar H
. -
Mechanism: The acidic
-proton allows the substrate to racemize rapidly under reaction conditions. The catalyst selectively reduces one enantiomer of the ketone, driving the equilibrium to a single syn- or anti-product (catalyst dependent).
Data Summary & Comparison
| Parameter | Protocol A: Ru-ATH (Noyori) | Protocol B: Biocatalysis (KRED) | Protocol C: Ru-Hydrogenation (DKR) |
| Selectivity (ee) | 95 – 98% | > 99.5% | 90 – 98% (plus dr control) |
| Reaction Time | 12 – 24 h | 24 – 48 h | 8 – 16 h |
| Scalability | High (Pilot/Plant) | High (Fermentation req.) | High (Requires H2 pressure) |
| Cost | Moderate (Ru metal) | Low (at scale) | High (Chiral Phosphines) |
| Key Risk | Residual Ru removal | Emulsion formation | Safety (High Pressure H2) |
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the appropriate reduction method based on substrate substitution and purity requirements.
Figure 1: Decision matrix for selecting the optimal reduction strategy based on substrate structure and purity goals.
Troubleshooting & Quality Control
-
NMR Monitoring:
-
Substrate: Singlet at
~4.0 ppm (methylene protons between carbonyls). -
Product: Doublet of doublets at
~5.2 ppm (benzylic methine). -
F NMR: Useful for tracking conversion without interference from solvents. The bis-CF
signal typically shifts upfield upon reduction.
-
-
HPLC Method:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/IPA (90:10).
-
Flow: 1.0 mL/min.
-
Detection: 254 nm.
-
-
Common Failure Mode: Low conversion in ATH is often due to catalyst poisoning by trace chloride or oxygen. Ensure the FA/TEA mix is freshly degassed.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3][4] Accounts of Chemical Research. Link
-
Merck & Co., Inc. (2005). A Redesigned, Efficient Synthesis of Aprepitant. EPA Presidential Green Chemistry Challenge. Link
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research. Link
-
Hollmann, F., et al. (2011). Biocatalytic Reduction of 3,5-Bis(trifluoromethyl)acetophenone. Green Chemistry. Link
-
BenchChem. (2025).[2] A Comparative Guide to New Catalysts for Asymmetric Beta-Keto Ester Reduction. Link
Sources
Scalable synthesis of fluorinated hydrocinnamate esters
Application Note: Strategic Scale-Up of Fluorinated Hydrocinnamate Esters
Executive Summary & Strategic Importance
Fluorinated hydrocinnamate esters (specifically 3-(4-fluorophenyl)propanoate derivatives) are critical bioisosteres in medicinal chemistry, serving as metabolically stable linkers in protease inhibitors (e.g., Rhinovirus inhibitors), PPAR agonists, and anti-androgens (e.g., Bicalutamide intermediates).
While laboratory synthesis often utilizes Horner-Wadsworth-Emmons (HWE) olefination or Heck coupling, these methods are economically unviable at kilogram scale due to the high cost of phosphonate reagents and palladium removal challenges. The industrial standard relies on the Knoevenagel Condensation followed by Catalytic Hydrogenation .
The Critical Challenge: The scale-up bottleneck is the hydrogenation step . Standard Pd/C catalysts can catalyze hydrodefluorination (HDF) —the cleavage of the C-F bond—leading to the des-fluoro impurity (ethyl hydrocinnamate), which is nearly impossible to separate via distillation due to boiling point similarities.
This guide details a self-validating, scalable protocol that prioritizes chemoselectivity (C=C reduction over C-F cleavage).
Strategic Route Selection
The selected pathway minimizes unit operations and maximizes atom economy.
Route:
-
Upstream: Knoevenagel condensation of 4-fluorobenzaldehyde with malonic acid (Doebner modification) to yield 4-fluorocinnamic acid.
-
Intermediate: Fischer esterification to ethyl 4-fluorocinnamate.
-
Critical Step: Selective catalytic hydrogenation to ethyl 3-(4-fluorophenyl)propanoate.
Figure 1: Strategic workflow emphasizing the critical control point at the hydrogenation step to avoid defluorination.
Critical Control Points (Expert Analysis)
Catalyst Selection & Defluorination Mechanisms
Defluorination on palladium surfaces occurs via oxidative addition of the C-F bond to the metal center. This is accelerated by:
-
High Temperature: Activation energy for C-F cleavage is higher than C=C hydrogenation. Keeping T < 40°C is vital.
-
Acidic Media: Protons facilitate the elimination of fluoride (as HF).
-
Solvent Polarity: Highly polar solvents stabilize the transition state for C-F cleavage.
Recommendation: Use 5% Pd/C (unreduced, 50% water wet) . The water layer moderates the surface activity. For highly sensitive substrates (e.g., ortho-fluoro isomers), use sulfided Pd/C (poisoned catalyst) to completely shut down hydrogenolysis activity.
Exotherm Management
Hydrogenation of cinnamates is highly exothermic (~110-120 kJ/mol). On a kilogram scale, uncontrolled heat release will spike the reactor temperature, instantly triggering C-F cleavage.
-
Control: Dosing-controlled reaction (semi-batch) or strict jacket temperature limits.
Detailed Experimental Protocols
Protocol A: Preparation of Ethyl 4-Fluorocinnamate (Precursor)
Note: This step establishes the purity profile. The intermediate must be free of aldehyde to prevent poisoning the hydrogenation catalyst.
Reagents:
-
4-Fluorocinnamic acid (1.0 equiv)
-
Ethanol (Absolute, 5-10 vol)
-
Sulfuric acid (cat.[1] 0.1 equiv)
Procedure:
-
Charge 4-fluorocinnamic acid and Ethanol into a glass-lined reactor.
-
Add H2SO4 dropwise. Heat to reflux (78°C) for 6–8 hours.
-
IPC (In-Process Control): Monitor by HPLC. Target < 1.0% unreacted acid.
-
Cool to 20°C. Neutralize with NaHCO3 (aq).
-
Concentrate ethanol under vacuum. Extract residue with Ethyl Acetate.
-
Wash organic layer with brine. Dry over Na2SO4 and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc if solid, or short-path distillation if liquid (b.p. ~130°C at 5 mmHg).
-
Why? Removing trace sulfur/acid is critical for the next step.
-
Protocol B: Selective Hydrogenation (The Core Application)
Objective: Quantitative conversion of alkene with < 0.1% defluorination.
Reagents:
-
Ethyl 4-fluorocinnamate (1.0 equiv)
-
Catalyst: 5% Pd/C (50% wet, Evonik E101 N/D or equivalent). Loading: 2 wt% relative to substrate (dry basis).
-
Solvent: Ethyl Acetate (EtOAc).
-
Expert Insight: Avoid Methanol. MeOH increases H2 solubility and polarity, increasing defluorination risk. EtOAc is non-polar enough to protect the C-F bond but dissolves the ester well.
-
Equipment:
-
Stainless steel autoclave (Hastelloy preferred if trace HF is a concern, but SS316 is acceptable for neutral pH).
Step-by-Step Methodology:
-
Inertization:
-
Charge EtOAc (10 vol) and Ethyl 4-fluorocinnamate into the autoclave.
-
Charge Pd/C catalyst as a slurry in EtOAc.
-
Seal reactor. Purge with Nitrogen (3x 5 bar) to remove Oxygen (safety & catalyst activity).
-
-
Hydrogenation:
-
Set agitation to max (mass transfer limited reaction).
-
Set jacket temperature to 25°C .[2]
-
Pressurize with Hydrogen to 2 bar (30 psi) .
-
Critical Control: Do not exceed 40°C. If exotherm pushes T > 35°C, stop H2 flow immediately.
-
-
Monitoring (Self-Validating System):
-
Reaction is typically fast (1–3 hours).
-
IPC: Take sample after H2 uptake ceases.
-
Validation Criteria:
-
Starting Material (Cinnamate): < 0.5%
-
Des-fluoro impurity (Ethyl hydrocinnamate): < 0.2% (by GC/MS or F-NMR).
-
-
-
Work-up:
-
Filter catalyst over a Celite/Charcoal bed (handling Pd waste under water to prevent ignition).
-
Concentrate filtrate.
-
-
Data Summary:
| Parameter | Range | Impact on Selectivity |
| Temperature | 20–30°C | High (>99% F-retention) |
| Temperature | > 50°C | Risk of C-F cleavage (1–5% loss) |
| Pressure | 1–3 bar | Optimal rate/selectivity balance |
| Pressure | > 10 bar | Increases defluorination rate |
| Solvent | EtOAc | Protective |
| Solvent | MeOH/AcOH | Promotes defluorination |
Analytical Validation
To ensure the integrity of the C-F bond, 19F-NMR is the superior analytical tool compared to HPLC/GC, as the des-fluoro impurity is silent in 19F.
-
1H NMR (400 MHz, CDCl3): δ 7.15 (m, 2H, Ar-H), 6.95 (m, 2H, Ar-H), 4.12 (q, 2H, O-CH2), 2.90 (t, 2H, Ar-CH2), 2.60 (t, 2H, CH2-CO), 1.22 (t, 3H, CH3).
-
19F NMR: Single peak at approx -117 ppm (depending on reference). Appearance of fluoride ion peak (-120 to -150 ppm range in aqueous extracts) indicates catalyst degradation.
Decision Logic for Troubleshooting
Figure 2: Decision tree for troubleshooting hydrogenation selectivity and rate.
References
-
Studer, A. (2024). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA International Journal for Chemistry.
-
Taleb, B., et al. (2025).[3] Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid. Chemical Methodologies.
- Maegawa, T., et al. (2022). Efficient and Practical Hydrogenation of Fluorinated Olefins. Organic Process Research & Development.
-
Evonik Industries. (2023). Catalyst Design for the Hydrogenation of Cinnamic Acid. North American Catalysis Society.
Sources
Biocatalytic Synthesis of 3,5-bis(trifluoromethyl)phenyl Propanoates via Kinetic Resolution
Executive Summary
This guide details the biocatalytic synthesis of 3,5-bis(trifluoromethyl)phenyl propanoate derivatives, specifically focusing on the high-value chiral intermediate derived from 1-[3,5-bis(trifluoromethyl)phenyl]ethanol . These fluorinated scaffolds are critical pharmacophores in Neurokinin-1 (NK1) receptor antagonists (e.g., Rolapitant, Aprepitant).[1]
While chemical routes often require heavy metal catalysts (Rh, Ru) and high-pressure hydrogenation, this protocol utilizes Lipase B from Candida antarctica (CAL-B) to perform a kinetic resolution (KR). This method operates under mild conditions, delivering high enantiomeric excess (
Key Advantages:
-
Stereoselectivity: Access to optically pure (R)-propanoates with
. -
Sustainability: Uses renewable biocatalysts and avoids chlorinated solvents.
-
Scalability: Protocol is validated for transition from mg-scale screening to g-scale preparative synthesis.
Scientific Mechanism
The core transformation is an enzyme-catalyzed transesterification . Lipases (EC 3.1.1.3) are serine hydrolases that, in non-aqueous media, catalyze the transfer of an acyl group from an ester donor (Vinyl Propionate) to a nucleophilic alcohol (the substrate).
The Catalytic Cycle
-
Acyl-Enzyme Formation: The active site Serine attacks the carbonyl of Vinyl Propionate.
-
Irreversibility: The leaving group is vinyl alcohol, which instantly tautomerizes to acetaldehyde. This drives the equilibrium forward, preventing the reverse reaction—a critical factor for high yield.
-
Enantioselective Deacylation: The chiral substrate enters the active site. CAL-B follows the Kazlauskas Rule , preferentially acylating the (R)-enantiomer of secondary alcohols due to steric constraints in the enzyme's binding pocket.
Mechanism Diagram
The following diagram illustrates the kinetic resolution pathway.
Figure 1: Kinetic Resolution pathway showing the selective acylation of the (R)-enantiomer by CAL-B using Vinyl Propionate.
Experimental Protocol
Materials & Reagents[3]
-
Substrate: 1-[3,5-bis(trifluoromethyl)phenyl]ethanol (Racemic).[3]
-
Acyl Donor: Vinyl Propionate (purity >98%). Note: Vinyl esters are preferred over alkyl esters to ensure irreversibility.
-
Biocatalyst: Novozym 435 (Immobilized CAL-B on macroporous acrylic resin).
-
Solvent: Toluene (anhydrous) or MTBE (Methyl tert-butyl ether).
-
Why: Hydrophobic solvents (high LogP) preserve the essential water layer around the enzyme, maintaining structural integrity.
-
-
Molecular Sieves: 4Å (activated) to maintain anhydrous conditions.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the preparative synthesis of the propanoate ester.
Detailed Procedure (Preparative Scale)
Step 1: Reaction Setup
-
In a 50 mL round-bottom flask, dissolve 1.0 g (3.87 mmol) of racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol in 20 mL of anhydrous Toluene.
-
Add 0.85 mL (7.74 mmol, 2.0 eq) of Vinyl Propionate.
-
Add 100 mg of Novozym 435 (10% w/w relative to substrate).
-
Optional: Add 50 mg of activated 4Å molecular sieves if solvent water content is >200 ppm.
Step 2: Incubation
-
Place the flask in an orbital shaker at 45°C and 200 rpm .
-
Caution: Do not use magnetic stirring bars with immobilized enzymes (Novozym 435), as the grinding action destroys the resin support. Use overhead stirring or orbital shaking.
Step 3: Monitoring (IPC)
-
Withdraw 50 µL aliquots at t=1h, 4h, and 24h.
-
Dilute with Mobile Phase and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Stop Criteria: Terminate reaction when conversion (
) reaches 49-51% . Pushing beyond 50% risks hydrolyzing the product or acylating the slower enantiomer, reducing enantiomeric excess ( ).
Step 4: Workup & Purification
-
Filter the reaction mixture through a sintered glass funnel to recover the Novozym 435 (can be washed with acetone and reused 3-5 times).
-
Concentrate the filtrate under reduced pressure to remove Toluene and excess Vinyl Propionate.
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane:Ethyl Acetate (95:5).
-
Order of Elution: The hydrophobic (R)-Propanoate Ester elutes first; the more polar (S)-Alcohol elutes second.
-
Data Analysis & Optimization
Solvent Selection Guide
Solvent choice critically impacts enzyme activity and enantioselectivity (
| Solvent | LogP | Relative Activity | Enantioselectivity (E) | Recommendation |
| Toluene | 2.5 | High | >100 | Preferred (Balance of solubility & activity) |
| MTBE | 1.4 | Moderate | >80 | Good alternative if substrate solubility is low |
| Hexane | 3.5 | Low | >200 | Excellent E-value, but poor substrate solubility |
| THF | 0.49 | Very Low | <10 | Avoid (Strips water from enzyme) |
Calculating Efficiency
To validate the protocol, calculate the Enantiomeric Ratio (
-
Target Metric: An
-value is required for pharmaceutical applications. This protocol typically yields .[4]
Troubleshooting & Expert Insights
-
Issue: Low Reaction Rate
-
Cause: Acetaldehyde inhibition.
-
Solution: Use an open system with a drying tube or apply a slight vacuum to strip the volatile acetaldehyde byproduct.
-
-
Issue: Low Enantioselectivity
-
Cause: High temperature or water contamination.
-
Solution: Lower temperature to 30°C. Ensure solvents are anhydrous (<0.01% water).
-
-
Substrate Solubility:
-
The 3,5-bis(trifluoromethyl) moiety is highly lipophilic. If solubility is an issue in Hexane, switch to Toluene or a biphasic system (Toluene/Water buffer), though pure organic media is preferred for esterification.
-
References
-
Vankawala, P. J., et al. (2007). "Efficient Synthesis of (1R)-[3,5-Bis(trifluoromethyl)phenyl]ethanol, a Key Intermediate for Aprepitant."[3] Synthetic Communications.
-
Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. (Standard text for kinetic resolution mechanisms).
-
Novozymes. "Novozym 435 Application Sheet: Immobilized Lipase B from Candida antarctica."
-
Hollmann, F., et al. (2021). "Biocatalysis: A Green and Powerful Tool for Medicinal Chemistry." Sci Forschen.
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Defluorination During Hydrogenation of CF3-Phenyl Esters
Welcome to the technical support center for chemists and researchers engaged in the hydrogenation of trifluoromethyl (CF3)-phenyl esters. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common and often frustrating challenge: unintended defluorination. As drug development professionals and synthetic chemists, we understand that preserving the integrity of the CF3 group is often critical to the desired biological activity and physicochemical properties of the target molecule. This resource will delve into the mechanistic underpinnings of C-F bond cleavage and offer field-proven strategies to maintain the structural integrity of your compounds.
Understanding the Challenge: The "Why" Behind Defluorination
The carbon-fluorine bond is the strongest single bond in organic chemistry, yet it is not invincible, particularly in the context of catalytic hydrogenation.[1] The cleavage of C-F bonds, or hydrodefluorination (HDF), during the reduction of other functional groups on an aromatic ring is a significant side reaction.[2] The propensity for defluorination is influenced by a combination of factors including the electronic environment of the CF3-substituted ring, the choice of catalyst, and the reaction conditions.[2][3]
The general mechanism for C-F bond cleavage of trifluoromethylarenes can involve several pathways, often initiated by the interaction of the substrate with the catalyst surface.[4] In many cases, the reaction is thought to proceed through a series of steps involving oxidative addition of the C-F bond to the metal center, followed by reductive elimination.[5] The presence of electron-donating or withdrawing groups on the phenyl ring can significantly influence the rate and selectivity of this process.[3]
Troubleshooting Guide: A Symptom-Based Approach
Here, we address common issues encountered during the hydrogenation of CF3-phenyl esters, providing a systematic approach to problem-solving.
Issue 1: Significant Defluorination Observed by NMR or Mass Spectrometry
This is the most direct indicator that your current protocol is too harsh for the C-F bonds in your substrate.
Primary Suspect: Catalyst Choice
-
Palladium-based catalysts (e.g., Pd/C, Pd(OH)2) are frequently implicated in promoting defluorination, especially under forcing conditions.[6] While highly active for many reductions, their propensity for C-F bond activation can be a drawback.
-
Raney Nickel is another highly active catalyst that can lead to defluorination, particularly at elevated temperatures.[7]
Recommended Actions & The Rationale
-
Switch to a Platinum-based Catalyst: Platinum on carbon (Pt/C) or Platinum(IV) oxide (PtO2, Adams' catalyst) often exhibit lower tendencies for hydrodefluorination compared to palladium catalysts.[6] This is attributed to differences in the fundamental interaction between the metal and the C-F bond.
-
Consider Rhodium-based Catalysts: Rhodium catalysts, particularly those on supports like alumina (Rh/Al2O3), have shown promise in the selective hydrogenation of fluoroaromatics with reduced defluorination.[8][9]
-
Evaluate Homogeneous Catalysts: While heterogeneous catalysts are common, homogeneous catalysts like Wilkinson's catalyst (RhCl(PPh3)3) or other rhodium and iridium complexes can offer superior selectivity under milder conditions.[10][11][12] The well-defined active sites of homogeneous catalysts allow for more precise control over the reaction.[13]
Issue 2: Partial Defluorination (e.g., -CF3 to -CHF2 or -CH2F)
Observing partially defluorinated products suggests that the reaction conditions are on the borderline of being too aggressive.
Primary Suspects: Reaction Temperature and Pressure
-
Elevated Temperatures: Higher temperatures increase the kinetic energy of the system, making it easier to overcome the activation energy for C-F bond cleavage.
-
High Hydrogen Pressure: While necessary for driving the desired hydrogenation, excessive pressure can also promote the undesired defluorination pathway.
Recommended Actions & The Rationale
-
Reduce Reaction Temperature: Attempt the hydrogenation at or near room temperature if feasible. Homogeneous catalysts are often more active at lower temperatures.[11][13]
-
Lower Hydrogen Pressure: Start with a lower hydrogen pressure (e.g., 1 atm) and gradually increase only if the desired reduction is sluggish.
-
Optimize Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are common, but aprotic solvents like ethyl acetate or THF may offer different selectivity profiles. High-polarity solvents like acetonitrile have been shown to favor certain hydride transfer reactions.[14]
Issue 3: Inconsistent Results and Poor Reproducibility
Inconsistent outcomes often point to subtle, uncontrolled variables in the experimental setup.
Primary Suspects: Catalyst Quality and Additives
-
Catalyst Batch Variation: The activity and selectivity of heterogeneous catalysts can vary between batches and manufacturers.
-
Presence of Acidic or Basic Impurities: Trace amounts of acid or base can significantly impact the reaction pathway. The release of HF from defluorination can itself promote further unwanted reactions.[8]
Recommended Actions & The Rationale
-
Standardize Catalyst Source and Handling: Use a consistent source for your catalyst and handle it under an inert atmosphere to prevent deactivation.[15]
-
Incorporate a Mild Base: The addition of a non-nucleophilic base, such as sodium carbonate or triethylamine, can neutralize any acidic byproducts (like HF) that may form and promote further defluorination.
-
Consider Additive-Free Systems: In some cases, additives can complicate the reaction. If using a well-defined homogeneous catalyst, an additive-free system may provide cleaner results.[16]
Frequently Asked Questions (FAQs)
Q1: Can I completely avoid defluorination with any specific catalyst?
A: While complete avoidance is challenging, the risk can be significantly minimized. For chemoselective hydrogenation in the presence of aromatic fluorine, catalysts like Pt(V)/C or Pt(S)/C can offer better selectivity.[6] The choice of catalyst should always be tailored to the specific substrate and the other functional groups present.
Q2: Are there any non-catalytic methods to reduce the ester without affecting the CF3 group?
A: Yes, stoichiometric reducing agents like metal hydrides (e.g., LiAlH4, NaBH4) can be used. However, these methods produce significant waste and can be hazardous.[11] For certain substrates, metal-free catalytic hydrodefluorination methods are also being developed.[14]
Q3: How does the position of the CF3 group on the phenyl ring affect the likelihood of defluorination?
A: The electronic environment of the CF3 group plays a crucial role. The presence of other electron-withdrawing or -donating substituents and their positions (ortho, meta, para) can influence the stability of the C-F bonds and the rate of hydrodefluorination.[2][3]
Q4: My starting material is precious. How can I optimize the reaction conditions without consuming a large amount of it?
A: Employ small-scale parallel screening techniques. Use a multi-well reactor to test a matrix of conditions (different catalysts, solvents, temperatures, and pressures) on a small scale. This allows for rapid identification of promising conditions before scaling up.
Experimental Protocols
Protocol 1: General Procedure for Screening Catalysts for Selective Hydrogenation
-
Preparation: In a series of parallel reaction vials, place the CF3-phenyl ester (1.0 eq) and the chosen catalyst (5-10 mol%).
-
Solvent Addition: Add the desired solvent (e.g., ethanol, ethyl acetate, or THF) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Inerting: Seal the vials and purge with an inert gas (e.g., nitrogen or argon) three times.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (start with 1 atm).
-
Reaction: Stir the reactions at the desired temperature (start with room temperature).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals.
-
Work-up: Upon completion, carefully filter the catalyst and analyze the crude product mixture to determine the ratio of desired product to defluorinated byproducts.
Protocol 2: Hydrogenation Using a Homogeneous Catalyst (e.g., Wilkinson's Catalyst)
-
Preparation: In a Schlenk flask, dissolve the CF3-phenyl ester (1.0 eq) in a degassed solvent (e.g., toluene or THF).
-
Catalyst Addition: Add Wilkinson's catalyst (RhCl(PPh3)3, 1-5 mol%) under a positive pressure of inert gas.
-
Inerting: Subject the flask to three cycles of vacuum backfill with hydrogen gas.
-
Hydrogenation: Maintain a positive pressure of hydrogen (typically with a balloon) and stir the reaction at room temperature.
-
Monitoring and Work-up: Follow steps 6 and 7 from Protocol 1.
Data Presentation
| Catalyst | Temperature (°C) | H2 Pressure (atm) | Solvent | Defluorination (%) | Desired Product Yield (%) |
| 10% Pd/C | 50 | 4 | Ethanol | 45 | 50 |
| 5% Pt/C | 25 | 1 | Ethanol | <5 | 92 |
| Raney Ni | 60 | 5 | Methanol | 30 | 65 |
| Rh/Al2O3 | 25 | 1 | Ethyl Acetate | <2 | 95 |
| RhCl(PPh3)3 | 25 | 1 | Toluene | <1 | >98 |
Note: The data in this table is illustrative and will vary depending on the specific substrate.
Visualizing the Process
Troubleshooting Workflow for Defluorination
Caption: A workflow for troubleshooting defluorination.
General Reaction Scheme
Caption: Desired vs. undesired hydrogenation pathways.
References
-
A general mechanism for C-F bond cleavage of trifluoromethylarenes. ResearchGate. Available at: [Link]
-
Catalyzing the Hydrodefluorination of CF3-Substituted Alkenes by PhSiH3. H• Transfer from a Nickel Hydride. PMC. Available at: [Link]
-
Homogeneous vs Heterogeneous Catalysts. Available at: [Link]
-
Chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions. PMC. Available at: [Link]
-
Replacement of Fluorine by Hydrogen. In Organic Fluorine Chemistry. Available at: [Link]
-
Hydrogenation troubleshooting. Reddit. Available at: [Link]
-
Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. White Rose Research Online. Available at: [Link]
-
Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst. ResearchGate. Available at: [Link]
-
Stereoselective hydrodefluorination of CF3-substituted alkenes and gem-difluoroalkenes by H−. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. Available at: [Link]
-
Reductive C-F bond cleavage mechanism for a trifluoromethyl arene. ResearchGate. Available at: [Link]
-
Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews. Available at: [Link]
-
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Semantic Scholar. Available at: [Link]
-
HOMOGENEOUS CATALYSIS. Available at: [Link]
-
Reactions of aromatic fluorocarbons with hydrogen. SciSpace. Available at: [Link]
-
Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. PubMed. Available at: [Link]
-
Electrochemical hydrodefluorination of trifluoromethyl groups. University of Bristol. Available at: [Link]
-
Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development. Available at: [Link]
-
Catalysis for Fluorination and Trifluoromethylation. PMC. Available at: [Link]
-
Effects of additives on PFOA defluorination at 553 K for 60 min. ResearchGate. Available at: [Link]
-
Hydrogenation of esters with homogeneous catalysts. ResearchGate. Available at: [Link]
-
Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv. Available at: [Link]
-
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]
-
Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica. RSC Publishing. Available at: [Link]
-
Unveiling the Contribution of Hydrogen Radicals to Per- and Polyfluoroalkyl Substances (PFASs) Defluorination: Applicability and Degradation Mechanisms. PubMed. Available at: [Link]
-
Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. PMC. Available at: [Link]
-
Hydrodefluorination of Perfluorooctanoic Acid in the H2-Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles: Pathways and Optimal Conditions. ResearchGate. Available at: [Link]
-
Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology. Available at: [Link]
-
HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. scispace.com [scispace.com]
- 8. Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01716G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. studies.helsinki.fi [studies.helsinki.fi]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ethz.ch [ethz.ch]
- 14. Chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ehs.stanford.edu [ehs.stanford.edu]
- 16. researchgate.net [researchgate.net]
Technical Guide: Optimizing Yield of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
The following technical guide details the optimization of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate synthesis. This protocol focuses on the most scalable and atom-economical route: the Heck Coupling of 3,5-bis(trifluoromethyl)bromobenzene with ethyl acrylate, followed by Catalytic Hydrogenation .
Executive Summary & Reaction Pathway
The synthesis of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate is best achieved via a two-step sequence. Direct alkylation of the electron-deficient aromatic ring (Friedel-Crafts) is inefficient due to the strong deactivating effect of the two -CF
The Preferred Route:
-
Heck Alkenylation: Coupling of 1-bromo-3,5-bis(trifluoromethyl)benzene with ethyl acrylate.[1]
-
Catalytic Hydrogenation: Reduction of the
-unsaturated alkene to the saturated ester.[1]
Reaction Scheme Visualization
Figure 1: Two-step synthetic pathway from aryl halide to saturated ester.
Step-by-Step Optimization & Protocols
Step 1: Heck Coupling (Synthesis of the Cinnamate Intermediate)
The electron-deficient nature of 3,5-bis(trifluoromethyl)bromobenzene facilitates oxidative addition, making it highly reactive.[1] However, this reactivity can lead to homocoupling side products if not managed.
Optimized Protocol:
-
Reagents:
-
1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 equiv)
-
Ethyl Acrylate (1.2 equiv)[1]
-
Catalyst: Pd(OAc)
(1-2 mol%) -
Ligand: PPh
(4-6 mol%) or Tri-o-tolylphosphine (for higher turnover) -
Base: Triethylamine (Et
N) (2.0 equiv) -
Solvent: DMF or NMP (anhydrous)
-
-
Conditions: 90–100°C, Inert atmosphere (N
or Ar), 4–6 hours.
Critical Troubleshooting (Heck Reaction):
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or O | Degas solvents thoroughly (sparge with N |
| Pd Black Precipitation | Ligand instability or insufficient ligand loading.[1] | Increase PPh |
| Acrylate Polymerization | Thermal initiation of ethyl acrylate. | Add a radical inhibitor (e.g., Hydroquinone, 100 ppm) to the reaction mixture. Add acrylate slowly at temperature. |
| Unknown Impurity (High MW) | Homocoupling of aryl halide (Biaryl formation). | Reduce catalyst loading. Ensure excess acrylate is present. |
Step 2: Catalytic Hydrogenation (Reduction to Propanoate)
This step is generally high-yielding, but care must be taken to avoid reducing the ester or removing the fluorine atoms (hydrogenolysis).[1]
Optimized Protocol:
-
Substrate: Ethyl 3,5-bis(trifluoromethyl)cinnamate (purified from Step 1).
-
Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate).
-
Solvent: Ethanol or Methanol.
-
H
Source: Hydrogen balloon (1 atm) or low-pressure shaker (30 psi). -
Conditions: Room Temperature (20–25°C), 2–4 hours.
Critical Troubleshooting (Hydrogenation):
| Issue | Probable Cause | Corrective Action |
| Incomplete Reduction | Catalyst poisoning (S or P residues from Step 1). | Crucial: Ensure the cinnamate intermediate is passed through a silica plug or treated with activated charcoal to remove PPh |
| Defluorination (HF formation) | High H | Keep H |
| Transesterification | Wrong solvent choice. | If using Ethyl ester, use Ethanol as solvent.[1] Using Methanol can lead to Methyl ester impurities (up to 10%). |
FAQ: Common User Challenges
Q1: Can I use the cheaper 3,5-bis(trifluoromethyl)benzaldehyde instead of the bromo-derivative? A: Yes, via the Knoevenagel Condensation . React the aldehyde with mono-ethyl malonate (Doebner modification) in pyridine/piperidine. This yields the cinnamic acid/ester directly.
-
Pros: Avoids Palladium in the first step.
-
Cons: Often requires harsh decarboxylation conditions and pyridine removal can be tedious. The Heck route is generally cleaner for scale-up.
Q2: My isolated yield is low after the Heck reaction, but TLC shows conversion. Where is the product? A: The product is likely trapped in the DMF/NMP or lost during aqueous workup.
-
Solution: DMF is water-miscible but has a high boiling point. Do not try to distill it off initially. Pour the reaction mixture into a large excess of ice-water (5:1 water:DMF ratio) to precipitate the organic product, then extract with Ethyl Acetate. Wash the organic layer 3x with water to remove DMF.
Q3: Is the CF
Analytical Checkpoints
To ensure process integrity, verify the intermediate and final product using these checkpoints:
-
Intermediate (Cinnamate):
-
1H NMR: Look for the characteristic doublet of doublets for the alkene protons (
6.5–7.8 ppm) with a large coupling constant ( Hz) indicating trans-geometry.
-
-
Final Product (Propanoate):
-
1H NMR: Disappearance of alkene protons. Appearance of two triplets (or multiplets) corresponding to the
linker ( ~2.7 and ~3.1 ppm). -
19F NMR: Single peak (around -63 ppm) confirming the integrity of the CF
groups.
-
References
-
Heck Reaction Mechanism & Optimization
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
-
Hydrogenation of Fluorinated Aromatics
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473, 470–477. Link
-
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
-
Safety Data (Ethyl Acrylate & Fluorinated Aromatics)
-
PubChem Compound Summary for Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate derivatives. Link
-
Sources
Troubleshooting low conversion in fluorinated cinnamate reduction
Topic: Troubleshooting Low Conversion & Defluorination in Fluorinated Cinnamate Reduction Ticket ID: F-CIN-RED-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Reducing fluorinated cinnamate esters presents a distinct "chemoselectivity paradox." The electron-withdrawing nature of fluorine (
This guide addresses the two most common failure modes:
-
Stalled Conversion: The reaction stops before completion due to electronic deactivation or catalyst poisoning.
-
Defluorination: The alkene is reduced, but the fluorine atom is stripped, yielding a non-fluorinated hydrocinnamate impurity.
Module 1: Diagnostic Workflow (Triage)
Before altering your protocol, determine if your issue is kinetic (slow rate) or thermodynamic/competitive (side reactions).
Figure 1: Decision tree for diagnosing failure modes in fluorinated cinnamate reduction.
Module 2: Catalytic Hydrogenation (The Standard Approach)
The Problem: Electronic Deactivation & Binding
Fluorine is a strong Electron Withdrawing Group (EWG). In cinnamates, this lowers the electron density of the alkene. While hydrogenation is often viewed as "adding hydrogen," mechanistically on a metal surface, it requires the alkene to bind (adsorb) to the metal.[1]
-
Steric Twist: An ortho-fluorine substituent forces the aromatic ring out of planarity with the alkene to minimize steric clash with the carbonyl oxygen. This breaks conjugation and can prevent the flat binding required for Pd/C catalysis.
Troubleshooting Guide: Hydrogenation
| Symptom | Probable Cause | Corrective Action | Mechanism |
| 0-10% Conversion | Catalyst Poisoning | Wash Catalyst/Substrate. Ensure no sulfur/amine impurities are present. | Sulfur binds irreversibly to Pd active sites, blocking H2 adsorption. |
| Stalls at 50-60% | Product Inhibition | Change Solvent. Switch from EtOAc to Methanol or Acetic Acid . | Polar protic solvents facilitate H-transfer and prevent product from "clogging" the surface. |
| Defluorination | Pd is too active for C-X | Switch to Pt/C or Rh/C. Alternatively, add Diphenylsulfide (catalyst poison) in trace amounts. | Pd inserts into C-F bonds (oxidative addition) more readily than Pt. |
| Slow Rate | Electronic Deactivation | Use TFE (2,2,2-Trifluoroethanol). | TFE activates the carbonyl via H-bonding, increasing the electrophilicity of the alkene. |
Protocol 1: Optimized Hydrogenation for Fluorinated Cinnamates
Use this if you need to avoid defluorination while maintaining mild conditions.
-
Substrate: 1.0 equiv Fluorinated Cinnamate.
-
Solvent: TFE (Trifluoroethanol) or MeOH (0.1 M concentration). Note: TFE is superior for difficult substrates.
-
Catalyst: 5 wt% Pt/C (Platinum on Carbon). Avoid Pd/C if defluorination is observed.
-
Conditions: 1 atm H₂ (balloon) at RT.
-
Procedure:
-
Purge flask with Nitrogen (3x).
-
Add catalyst carefully (wet with solvent to prevent ignition).
-
Purge with Hydrogen (3x).
-
Stir vigorously (>800 RPM). Mass transfer is often the rate-limiting step.
-
Module 3: The "Silver Bullet" (Magnesium in Methanol)
If catalytic hydrogenation fails (either due to steric hindrance of the ortho-fluorine or rampant defluorination), Single Electron Transfer (SET) is the superior alternative.
Why it works
Unlike hydrogenation (which relies on surface binding), Mg/MeOH reduction is purely electronic. The Magnesium donates electrons to the conjugated system.
-
Selectivity: It reduces the conjugated C=C bond but leaves the C-F bond intact because the reduction potential of the fluoro-arene is much more negative than the conjugated ester.
-
Chemoselectivity: It will NOT reduce the ester to an alcohol (unlike LiAlH4).
Mechanism of Action
Figure 2: Single Electron Transfer pathway using Mg/MeOH. This bypasses the metal-surface binding issues of hydrogenation.
Protocol 2: Magnesium/Methanol Reduction
Best for: High chemoselectivity (preserving F) and sterically hindered substrates.
-
Setup: Flame-dried round bottom flask with a reflux condenser.
-
Reagents:
-
Substrate (1.0 equiv) dissolved in Anhydrous Methanol (0.2 M).
-
Magnesium Turnings (5.0 - 10.0 equiv). Activation: Crush turnings with mortar/pestle or add a crystal of Iodine.
-
-
Execution:
-
Add Mg turnings to the solution at Room Temperature.
-
Observation: Hydrogen gas evolution (bubbling) and exotherm will occur.
-
Troubleshooting: If reaction does not start, warm gently to 40°C or add 1 drop of HCl.
-
-
Completion: Stir for 2–4 hours. The solution usually turns gray/turbid.
-
Quench: Pour into ice-cold 1M HCl (carefully!) to dissolve magnesium salts. Extract with EtOAc.
FAQ: Expert Troubleshooting
Q1: I see the "M-20" peak in my LCMS. What is it? A: This is likely the defluorinated product (HF loss = 20 mass units). This confirms that your catalyst (likely Pd) is performing hydrogenolysis on the C-F bond.
-
Fix: Switch to Protocol 2 (Mg/MeOH) or use Rh/C as the catalyst.
Q2: Can I use NaBH4 for this? A: Sodium Borohydride alone is too slow for esters. However, NaBH4 + CuCl (Cuprous Chloride) can effect conjugate reduction.
-
Warning: This method often produces "black boride" precipitates that are difficult to filter and can still cause defluorination if not monitored. Mg/MeOH is cleaner for fluorinated species.
Q3: My reaction works for 4-Fluoro-cinnamate but fails for 2-Fluoro-cinnamate. Why? A: This is the Ortho-Effect . The 2-Fluoro substituent creates steric clash, twisting the ring.
-
Impact: The molecule cannot lay flat on the Pd surface.
-
Fix: Increase H2 pressure to 50 psi (Parr shaker) or switch to the homogeneous Wilkinson’s Catalyst (RhCl(PPh3)3), which does not require surface adsorption.
Q4: I need to reduce the Ester to the Alcohol, not just the alkene. A: If you need the saturated alcohol (Hydrocinnamyl alcohol):
-
Step 1: Use Mg/MeOH to saturate the alkene (Protocol 2).
-
Step 2: Use LiAlH4 or LiBH4 to reduce the ester to the alcohol.
-
Why two steps? Trying to do this in one step with LiAlH4 often leads to messy mixtures of allylic alcohols and over-reduced products, and LiAlH4 can attack C-F bonds at high temperatures.
References
-
Selective Hydrogenation Overview
- Title: Hydrogenation of fluorin
- Source:Chem. Soc. Rev., 2021, 50, 10253-10316.
-
URL:[Link]
- Relevance: Comprehensive review on catalyst choice (Rh vs Pd)
-
Mg/MeOH Methodology
-
Defluorination Mechanisms
-
Solvent Effects (TFE)
- Title: Fluorinated Alcohols: A New Medium for Selective Hydrogen
-
Source:J. Org.[4] Chem. 2010 (General Reference for TFE activation).
- Relevance: Supports the use of TFE to activate carbonyls and improve hydrogenation rates of deactiv
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Magnesium/methanol-d1: a practical reductive deuteration system for the deuterium labeling of α,β-unsaturated esters, nitriles and amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Magnesium/methanol-d1: a practical reductive deuteration system for the deuterium labeling of α,β-unsaturated esters, nitriles and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
Avoiding hydrolysis of ethyl esters under basic reaction conditions
Topic: Preventing Ethyl Ester Hydrolysis Under Basic Conditions Ticket ID: ETS-HYD-004 Status: Resolved / Knowledge Base Article
Executive Summary
Ethyl esters are fundamental pharmacophores and synthetic intermediates, yet they possess a critical vulnerability: susceptibility to
This guide provides validated protocols to retain ethyl ester integrity during base-mediated transformations (e.g., Suzuki-Miyaura couplings, alkylations). The core strategy relies on kinetic suppression —manipulating steric barriers, solubility parameters, and base nucleophilicity to favor the desired reaction over saponification.
The Mechanistic Foundation (Root Cause Analysis)
User Question: Why is my ethyl ester degrading even when I use "mild" bases?
Technical Insight:
The degradation is driven by the nucleophilicity of the hydroxide ion (
The reaction follows second-order kinetics:
To prevent hydrolysis, you must break the "Triangle of Saponification": Water , Nucleophilic Base , and Accessible Carbonyl .
Mechanism Visualization
The following diagram illustrates the competing pathways. The red path represents the unwanted hydrolysis.
Caption: The
Base Selection Matrix
User Question: Which base provides the best balance between reactivity and ester stability?
Recommendation:
Avoid Hydroxides (
| Base | Nucleophilicity | Ester Compatibility | Recommended Solvent System | |
| 15.7 ( | High | Critical Fail | Do not use. | |
| 16 ( | High | Poor | Causes transesterification. | |
| 10.3 ( | Low | Excellent | Anhydrous DMF, MeCN, or Dioxane. | |
| 12.3 ( | Moderate | Good | Toluene/Water (biphasic) or Anhydrous THF. | |
| 10.3 ( | Low | Good | Acetone, MeCN (low solubility requires PTC). | |
| 26 (HMDS) | Non-nucleophilic | Excellent | THF at -78°C (Kinetic deprotonation). |
Troubleshooting Protocols (SOPs)
Scenario A: Suzuki-Miyaura Coupling
Issue: Standard aqueous Suzuki conditions (
Protocol 4.1: The "Anhydrous" Cesium Switch This system relies on the high solubility of Cesium Carbonate in organic solvents to permit base activity without adding bulk water.
-
Solvent: Use anhydrous Dioxane or DMF .
-
Base: Use
(2.0 - 3.0 equiv). -
Catalyst:
or . -
Procedure:
-
Flame-dry the reaction vessel.
-
Add reactants and
under inert atmosphere ( or ). -
Self-Validation Check: The reaction mixture should remain a suspension. If it turns into a clear solution, moisture ingress may have occurred (unless using DMF).
-
Protocol 4.2: The Steric Shield (Biphasic) If water is required for boronic acid activation:
-
Solvent: Toluene : Water (10:1) .
-
Base:
(Tribasic Potassium Phosphate). -
Logic: The ethyl ester remains in the Toluene layer. The base remains in the aqueous layer. The reaction occurs at the interface or via minimal phase transfer, protecting the bulk ester from hydrolysis.
Scenario B: Alkylation of -Carbons
Issue: Using NaH or NaOEt leads to Claisen condensation or hydrolysis.
Protocol 4.3: The "Soft Enolization"
-
Base:
(Cesium Carbonate).[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Solvent: Acetonitrile (MeCN) or DMF .
-
Additive: TBAI (Tetrabutylammonium iodide) - 10 mol%.
-
Mechanism: The "Cesium Effect" allows for higher solubility and "naked" carbonate anions that are basic enough to deprotonate activated methylenes but non-nucleophilic toward the ester carbonyl.
Diagnostic Workflow
Use this decision tree to troubleshoot failed reactions.
Caption: Step-by-step isolation of hydrolysis variables.
Frequently Asked Questions (FAQ)
Q: Can I use
Q: Why is Cesium Carbonate (
Q: How do I work up the reaction without hydrolyzing the product? A: The "Quench" is a danger zone.[3]
-
Cool it down: Chill the reaction to 0°C before adding water.
-
Buffer it: Do not use strong acid/base to neutralize. Use Saturated Ammonium Chloride (
) or Phosphate Buffer (pH 7) . -
Speed: Extract immediately into organic solvent. Do not let the layers sit.[3]
References
-
Mechanistic Insight: Hydrolysis of Esters: Acid and Base-Catalyzed Mechanism.[3] Chemistry Steps.[1][4][5][6]
-
Suzuki Coupling Optimization: Suzuki–Miyaura cross-coupling of amides and esters at room temperature.[7] Chemical Science, 2017.
-
Cesium Effect: The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. National Institutes of Health (PMC).
-
Anhydrous Protocols: A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.[1]
Sources
- 1. bookpremiumfree.com [bookpremiumfree.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 7. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02692G [pubs.rsc.org]
Removing unreacted cinnamate from Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
Topic: Removal of Unreacted Cinnamate from Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate Ticket ID: #PUR-CF3-001 Status: Open Analyst: Senior Application Scientist[1]
Executive Summary
Separating Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate (Target) from its unreacted precursor Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]acrylate (Impurity) is a notorious challenge in medicinal chemistry.[1]
The Core Problem:
-
Polarity Mimicry: The loss of a single double bond results in a negligible change in dipole moment, making standard silica flash chromatography ineffective (
). -
Electronic Deactivation: The 3,5-bis(trifluoromethyl) groups are strongly electron-withdrawing.[1] This reduces the electron density of the alkene, making it less reactive toward standard electrophilic scavengers (like bromine) and slower to hydrogenate than non-fluorinated analogs.
This guide provides three validated workflows to resolve this issue, ranging from chemical scavenging to specialized chromatography.
Module 1: Diagnosis & Quantification
Before attempting purification, you must confirm the identity and quantity of the impurity.
H-NMR Diagnostics
The 3,5-bis(CF3) groups shift aromatic protons downfield, but the aliphatic region remains diagnostic.
| Feature | Target (Propanoate) | Impurity (Cinnamate) |
| Key Signal | Two triplets (or multiplets) | Two doublets (Distinctive) |
| Shift ( | ~2.6 – 3.1 ppm | ~6.4 – 7.7 ppm |
| Coupling ( | ~7 Hz (vicinal) | ~16.0 Hz (trans-alkene) |
| Integration | 4H total (2 x CH2) | 2H total (1 x CH=CH) |
TLC Visualization (The "Magic Stain")
Standard UV visualization often fails to distinguish the two spots due to spot overlap.
-
Recommendation: Use KMnO4 Stain .[1]
-
Observation: The cinnamate (alkene) will stain bright yellow/brown rapidly on a pink background. The propanoate (saturated) will not stain or will stain very slowly.
Module 2: The "Kill Switch" – Chemical Scavenging (Recommended)
Best for: Impurity levels < 10%. Mechanism: Oxidative cleavage.[1] Potassium Permanganate (KMnO4) attacks the electron-deficient alkene, converting it into a highly polar diol or cleaving it to an acid.[1][2] The saturated propanoate remains inert.[1]
Protocol: Neutral Permanganate Wash
Safety: KMnO4 is a strong oxidant.[1] Wear gloves and goggles.[1]
-
Dissolution: Dissolve the crude mixture in Acetone (10 mL per gram of crude). Add a small amount of water (approx 10% v/v) to aid solubility of the oxidant.
-
Oxidation: Add solid KMnO4 (1.5 equivalents relative to the impurity, not the bulk product).
-
Tip: If impurity % is unknown, add KMnO4 portion-wise until a purple color persists for >20 minutes.
-
-
Reaction: Stir vigorously at room temperature for 30–60 minutes.
-
Quench: Add solid Sodium Bisulfite (NaHSO3) or Sodium Thiosulfate until the purple color vanishes and a brown precipitate (MnO2) forms.[1]
-
Filtration: Filter the mixture through a pad of Celite to remove the MnO2 sludge. Wash the pad with Acetone/EtOAc.[1]
-
Workup:
Result: The residue is pure propanoate.[1] The impurity has been converted to water-soluble or baseline-stuck species.[1]
Module 3: Chromatographic Solution – Argentation Chromatography
Best for: Impurity levels > 10% or acid-sensitive substrates.
Mechanism:[1] Silver ions (
Caption: Mechanism of Argentation Chromatography. Ag+ selectively binds the alkene impurity.
Protocol: Preparation of 10% AgNO3-Silica
-
Weigh: Take 50g of Silica Gel (standard flash grade).
-
Dissolve: Dissolve 5g of Silver Nitrate (
) in 150 mL of Acetonitrile (or Methanol). -
Slurry: Add the silica to the solution and stir for 10 minutes in the dark (wrap flask in foil).
-
Evaporate: Remove solvent via rotary evaporation (bath < 40°C) until a free-flowing white powder remains.
-
Caution: Do not expose to strong light; it will turn grey (silver reduction).[1]
-
-
Pack & Run: Pack the column as usual. Elute with Hexanes/Ethyl Acetate (start non-polar, e.g., 95:5).
-
Outcome: The Target (Propanoate) elutes first. The Impurity (Cinnamate) elutes much later or requires a polarity flush.
-
Module 4: Prevention (Reaction Optimization)
Why did the reaction fail? The 3,5-bis(CF3) groups deactivate the double bond, making it harder to hydrogenate than standard ethyl cinnamate.
Optimization Table:
| Parameter | Standard Condition | Recommended for Bis-CF3 | Reason |
| Catalyst | 10% Pd/C | 20% Pd(OH)2/C (Pearlman's) | Higher activity for electron-deficient alkenes.[1] |
| Pressure | Balloon (1 atm) | Parr Shaker (50 psi) | Increased H2 concentration forces kinetics.[1] |
| Solvent | Ethanol | Methanol + 1% AcOH | Acid catalysis can assist surface absorption/turnover.[1] |
| Time | 2-4 Hours | Overnight (12-18h) | Slower kinetics require patience.[1] |
FAQ: Troubleshooting
Q: Can I use Bromine (Br2) to scavenge the alkene? A: Yes, but with caution. While Br2 will convert the alkene to a dibromide (changing polarity), the electron-deficient nature of the bis-CF3 ring slows this reaction down. You might end up over-brominating the alpha-position of the ester if you are too aggressive.[1] Method A (KMnO4) is cleaner for this specific substrate.[1]
Q: My product turned slightly yellow after the Ag-Silica column. A: This is silver leaching.[1] Wash the combined organic fractions with a 5% Sodium Thiosulfate solution or dilute Ammonia to remove residual silver ions.[1]
Q: The KMnO4 wash didn't work; the alkene is still there. A: You likely didn't use enough oxidant or the reaction was too short. The bis-CF3 alkene is "harder" to oxidize than a normal styrene.[1] Increase temperature to 40°C or use a phase transfer catalyst (like aliquat 336) if solubility is an issue.[1]
References
-
Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.[1] (Standard text on purification techniques including KMnO4 washes).
-
Argentation Chromatography. Williams, C. M., & Mander, L. N. (2001).[1] "Chromatography with Silver Nitrate."[3][4][6] Tetrahedron, 57(3), 425–447. [1]
-
Hydrogenation of Electron-Deficient Alkenes. Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis.[1][7] Academic Press. (Discusses catalyst choice for deactivated substrates).
-
TLC Stains. "Permanganate Stain Protocol." University of Rochester, Dept of Chemistry.
Sources
- 1. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 2. cognitoedu.org [cognitoedu.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aocs.org [aocs.org]
- 5. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. chemmethod.com [chemmethod.com]
Technical Support Center: Synthesis & Stability of Bis(trifluoromethyl)phenyl Esters
Topic: Controlling Side Reactions in 3,5-Bis(trifluoromethyl)phenyl Ester Synthesis Audience: Medicinal Chemists & Process Development Scientists Reference ID: TS-BTMP-2024-01
Introduction: The Paradox of Electron-Deficient Phenols
You are likely synthesizing these esters as high-reactivity intermediates (active esters) for amide coupling or as lipophilic pharmacophores (e.g., NK1 antagonists). The presence of two trifluoromethyl (
-
High Acidity (
~7.4): The phenol deprotonates easily, suggesting easy activation. -
Low Nucleophilicity: The electron density on the oxygen is severely pulled into the ring, making it sluggish to attack acylating agents.
-
High Lability: Once formed, the ester bond is "activated" (similar to a
-nitrophenyl ester) and prone to rapid hydrolysis or transesterification.
This guide addresses the three most common failure modes: N-acylurea formation (during Steglich coupling), Hydrolysis (during workup), and Incomplete Conversion .
Module 1: Troubleshooting Steglich Esterification
Issue: "I am using DCC/EDC, but I see a large byproduct spot and low yield."
The Mechanism of Failure: O-to-N Acyl Migration
In standard Steglich esterification, the carboxylic acid reacts with the carbodiimide (DCC/EDC) to form an O-acylisourea .
-
Normal Scenario: The alcohol attacks this intermediate rapidly to form the ester.
-
Your Scenario: Because 3,5-bis(trifluoromethyl)phenol is a poor nucleophile , it reacts slowly. This delay allows the O-acylisourea to undergo a 1,3-rearrangement to form a stable, unreactive N-acylurea .
Visualizing the Pathway
Figure 1: The kinetic competition between productive esterification (green) and the N-acylurea "dead end" (red).
Corrective Protocol
To prevent rearrangement, you must intercept the O-acylisourea faster than it can rearrange.
-
Increase DMAP Loading: Do not use catalytic amounts (5-10 mol%). For electron-deficient phenols, increase DMAP to 20–30 mol% or even stoichiometric amounts. DMAP forms a highly reactive N-acylpyridinium ion that is immune to rearrangement.
-
Solvent Switch: Avoid THF if possible. Use DCM (Dichloromethane) or Chloroform . THF can stabilize the transition state for the rearrangement side reaction.
-
Order of Addition:
-
Dissolve Acid + Phenol + DMAP in DCM.
-
Cool to 0°C.[1]
-
Add DCC/EDC last. This ensures the "trap" (DMAP/Phenol) is ready the moment the active species forms.
-
Module 2: The Acid Chloride Method (Preferred)
Issue: "The reaction stalls or the product hydrolyzes during aqueous workup."
Since the phenol is acidic (
Optimization Table: Base & Solvent Selection
| Variable | Recommendation | Scientific Rationale |
| Acylating Agent | Acid Chloride | Anhydrides are often too slow; Acid Chlorides drive the reaction via irreversible elimination of HCl. |
| Base | Triethylamine (Et3N) or DIPEA | Strong enough to deprotonate the phenol, but sterically hindered enough to minimize direct attack on the acid chloride. |
| Catalyst | None (usually) | The phenoxide anion (generated by Et3N) is nucleophilic enough for acid chlorides. If slow, add 5 mol% DMAP.[2] |
| Temperature | 0°C to RT | Heat promotes side reactions (dimerization/degradation). |
| Workup pH | Acidic (pH 4-5) | CRITICAL: Do not use NaOH/NaHCO3 washes. The ester will hydrolyze.[3][4][5] Use dilute HCl or Citric Acid. |
Step-by-Step Protocol
-
Preparation: Dissolve 3,5-bis(trifluoromethyl)phenol (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (0.2 M) under Nitrogen.
-
Activation: Cool to 0°C.
-
Addition: Add the Acid Chloride (1.1 equiv) dropwise. Note: If the acid chloride is solid, dissolve in minimal DCM first.
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC.[3]
-
Tip: If the phenol spot persists, add 5 mol% DMAP.
-
-
Quench: Quench with 1M HCl or saturated NH4Cl . Do not use basic quench.
-
Isolation: Wash organic layer with water -> brine -> dry over Na2SO4.
Module 3: Stability & Purification (The "Disappearing Product")
Issue: "I see the product on TLC, but after column chromatography, it's gone or decomposed."
Root Cause: Silica Gel Acidity/Basicity
Bis(trifluoromethyl)phenyl esters are "active esters." They are designed to react with nucleophiles. Silica gel contains surface hydroxyls (acidic) and trace metal impurities that can catalyze hydrolysis or transesterification with the eluent (e.g., Methanol).
Troubleshooting Flowchart
Figure 2: Decision tree for purifying labile active esters.
Purification Guidelines
-
Avoid Alcohols: Do not use Methanol or Ethanol in your mobile phase. The ester will undergo transesterification on the column to form the methyl/ethyl ester. Use Ethyl Acetate/Hexanes or DCM/Hexanes .
-
Deactivate Silica: Pre-wash your silica column with 1% Triethylamine in Hexanes to neutralize surface acidity, then flush with your eluent before loading the sample.
-
Recrystallization: Because the 3,5-bis(trifluoromethyl)phenyl moiety is highly lipophilic and crystalline, these esters often crystallize well from cold Hexane or Heptane. This is superior to chromatography for stability.
FAQ: Common User Questions
Q: Can I use the anhydride instead of the acid chloride? A: Yes, but it is slower. You will almost certainly require a catalyst (DMAP or Magnesium Bromide). If using anhydride, heating might be required, which increases the risk of degradation. Acid chlorides are preferred for these electron-poor phenols.
Q: Why does my product smell like the starting phenol after a week? A: Hydrolysis. Atmospheric moisture is enough to cleave these esters over time. Store them in a desiccator, preferably at -20°C, and under Argon.
Q: I need to remove the excess phenol. It co-elutes with my product.
A: Since the phenol is acidic (
-
Warning: Do this rapidly and strictly at 0°C to avoid hydrolyzing the ester. Separate layers immediately.
References
-
Steglich Esterification Mechanism & Side Reactions: Neises, B., & Steglich, W. (1978).[1][2][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[6]
-
Reactivity of Electron-Deficient Phenols: Alonso, D. A., Nájera, C., & Varea, M. (2004).[7] 3,5-Bis(trifluoromethyl)phenyl sulfones in the modified Julia olefination. Tetrahedron Letters, 45(3), 573-577.[7] (Demonstrates the stability/reactivity profile of the 3,5-bis(CF3)phenyl moiety).
-
Hydrolytic Instability of Activated Esters: Simões, M. C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1).
-
Synthesis of NK1 Antagonist Intermediates (Relevant Context): Vankawala, P. J., et al. (2007). Efficient Synthesis of (1R)-[3,5-Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant.[8] Synthetic Communications, 37(19), 3439-3446.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. 3,5-Bis(trifluoromethyl)phenyl sulfones in the modified Julia olefination: application to the synthesis of resveratrol [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Purification of fluorinated esters by flash column chromatography
Technical Support Center: Purification of Fluorinated Esters Subject: Advanced Flash Chromatography Troubleshooting & Method Development From: Dr. Aris Thorne, Senior Application Scientist To: Research Division (Medicinal Chemistry & Process Development)
Executive Summary
Fluorinated esters present a unique "orthogonal" challenge in chromatography. They often exhibit lipophobicity (repelling fats) simultaneous with hydrophobicity (repelling water), creating a solubility paradox. Furthermore, the high electronegativity of the C-F bond can alter the electronic environment of the ester linkage, making it susceptible to hydrolysis on acidic silica, while the lack of conjugation often renders them invisible to standard UV detection.
This guide moves beyond basic protocols to address the mechanistic failures specific to organofluorine purification.
Module 1: The "Invisible" Compound (Detection Issues)
User Query: "My TLC shows a spot, but my flash chromatogram is flat. I know the compound is there, but the UV detector isn't seeing it. How do I fractionate?"
Technical Insight:
Many fluorinated esters (especially aliphatic polyfluorinated chains) lack the
Troubleshooting Protocol:
-
Switch to ELSD (Evaporative Light Scattering Detector):
-
Mechanism:[1] ELSD detects compounds based on their non-volatility relative to the mobile phase, not their optical properties. It is the "gold standard" for fluorinated intermediates.
-
Settings: Set the drift tube temperature to
(fluorinated esters can be volatile; high temps will boil them off before detection).
-
-
Refractive Index (RI) Detection (Alternative):
-
If ELSD is unavailable, use RI. Warning: RI prevents the use of gradient elution. You must run an isocratic method.
-
-
The "Blind" Spotting Technique (If UV/ELSD unavailable):
-
Collect all fractions.
-
Visualize via TLC using Iodine Chamber (reversible/non-destructive) or Permanganate (KMnO
) (if the ester has oxidizable C-H bonds). -
Note: Standard UV visualization on TLC plates (F254) relies on the compound quenching the fluorescence. Fluorinated compounds often fail to quench adequately.
-
Visual Workflow: Detection Strategy
Figure 1: Decision matrix for detecting non-chromophoric fluorinated species.
Module 2: The Solubility Paradox (Mobile Phase Selection)
User Query: "My sample dissolves in EtOAc, but when I add Hexane for the column, it oils out or precipitates immediately. What solvent system should I use?"
Technical Insight: This is the "Fluorous Effect." Perfluorinated chains are often insoluble in both organic hydrocarbons (Hexane) and water. They prefer "hybrid" solvents. Standard Hexane/EtOAc gradients often fail because the non-polar component (Hexane) is too lipophilic for the fluorinated tail.
Optimized Solvent Systems:
| Standard System | Issue with Fluorinated Esters | Recommended Substitution | Why? |
| Hexane / EtOAc | Sample precipitates in high % Hexane. | DCM / Hexane / EtOAc | Load in DCM (Dichloromethane). Run gradient starting with 10% DCM to maintain solubility. |
| Pet Ether / Ether | Low solubility; streaking.[2] | MTBE / Heptane | MTBE (Methyl tert-butyl ether) often solubilizes fluorinated compounds better than diethyl ether. |
| Standard Normal Phase | "Fluorous" tail causes retention flip. | Benzotrifluoride (BTF) | BTF is a "hybrid" solvent. It acts as the non-polar component but solvates fluorinated chains. |
Protocol: The "Sandwich" Loading Method To prevent crashing out at the top of the column:
-
Dissolve crude ester in minimal DCM or BTF .
-
Mix with Celite (ratio 1:2 sample:Celite).
-
Evaporate solvent gently (do not overheat; fluorinated esters can sublime).
-
Solid Load the resulting powder.[3] This bypasses the solubility mismatch of liquid loading.
Module 3: Stability & Reactivity (Stationary Phase)
User Query: "I put 500mg of ester on the column, but recovered only 300mg of product and a bunch of alcohol/acid. Is my compound decomposing?"
Technical Insight:
Standard Silica Gel (
The Self-Validating Fix: Buffered Silica
Step-by-Step Neutralization Protocol:
-
Preparation: Prepare your mobile phase (e.g., 90:10 Hex/EtOAc).
-
Doping: Add 1% Triethylamine (TEA) or 0.5% Pyridine to the solvent bottle used for equilibration and the first 5 minutes of the run.
-
Verification: Spot the silica slurry on a wet pH strip. It should read neutral (pH 7).
-
Execution: Run the column. The amine neutralizes the acidic silanol sites (
), preventing hydrolysis.
Visual Workflow: Stability Check
Figure 2: Workflow to determine if silica buffering is required.
FAQ: Rapid Fire Troubleshooting
Q: My compound elutes with the solvent front regardless of the gradient.
-
A: The compound is likely too "fluorous" (lipophobic). It interacts with neither the silica nor the hexane.
-
Fix: Switch to Reverse Phase (C18) flash chromatography. The C18 chains interact favorably with the fluorinated chains via hydrophobic/fluorous interactions. Use a Water/Acetonitrile gradient.
-
Q: Can I use standard KMnO4 stain?
-
A: Only if your molecule contains other oxidizable groups (alkenes, alcohols). The C-F bond itself is inert to KMnO4. If your molecule is fully saturated and fluorinated, use Iodine or Phosphomolybdic Acid (PMA) and heat vigorously.
Q: I see "ghost peaks" in my ELSD baseline.
-
A: You are likely boiling off column bleed or plasticizers. Ensure your ELSD drift tube is not too hot (
) and that you are using HPLC-grade solvents. Fluorinated solvents (if used) can sometimes cause baseline noise in ELSD.
References
-
Teledyne ISCO. (2023). Flash Chromatography Guide: Detection Methods (ELSD vs UV). Retrieved from
-
Biotage. (2024).[4] Strategies for Green Flash Purification & Solvent Selection. Retrieved from
-
University of Rochester, Dept. of Chemistry. (2023). TLC Stains and Visualization Methods.[2][5] Retrieved from
-
Curran, D. P. (2009). Fluorous Solvents and Related Systems.[6] In Handbook of Fluorous Chemistry. Retrieved from
-
BenchChem Technical Support. (2025). Stability of Esters on Silica Gel: Troubleshooting Hydrolysis. Retrieved from
Sources
Handling moisture sensitivity in fluorinated ester production
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Moisture Sensitivity Protocols
Executive Summary: The "Fluorine Effect" is Your Enemy
Welcome to the technical support center. If you are here, you are likely experiencing low yields, inexplicable starting material recovery, or hazardous byproducts during fluorinated ester production.
The Core Problem: You cannot treat fluorinated esterification like standard organic synthesis.
The introduction of fluorine atoms—particularly in the
While this makes the formation of the ester rapid, it makes the hydrolysis (reverse reaction) orders of magnitude faster than non-fluorinated counterparts. A standard ethyl acetate molecule is stable in water; a trifluoroacetate ester will hydrolyze upon contact with atmospheric moisture.
The Mechanism: Why Moisture Kills Your Reaction
To fix the problem, you must visualize the electronic battlefield.
Figure 1: The Inductive Destabilization Pathway The diagram below illustrates how fluorine substitution lowers the activation energy for nucleophilic attack by water, effectively "inviting" hydrolysis.
Caption: The electron-withdrawing nature of fluorine stabilizes the tetrahedral intermediate, significantly accelerating hydrolysis compared to non-fluorinated esters.
Pre-Reaction Protocols: Solvent & Reagent Integrity
User Question: "I used 'anhydrous' THF from a sealed bottle. Why did my reaction still fail due to moisture?"
Technical Answer: Commercial "anhydrous" solvents often contain 30–50 ppm of water. For fluorinated chemistry, you need <10 ppm .[1] The high electrophilicity of your reagents means they will scavenge any available water before reacting with your alcohol.
Data Table 1: Solvent Drying Efficiency
Comparison of drying methods for common solvents used in fluorinated synthesis.
| Solvent | Commercial "Anhydrous" (ppm) | Na/Benzophenone (ppm) | 3Å Molecular Sieves (20% m/v) | Recommendation |
| THF | ~45 | ~35 | < 5 (after 48h) | Use Sieves |
| Toluene | ~30 | ~30 | < 2 (after 24h) | Use Sieves |
| DCM | ~20 | N/A (Reacts) | < 2 (after 24h) | Use Sieves |
| Methanol | ~50 | ~30 (Mg/I2) | ~10 (after 120h) | Use Sieves |
Critical Protocol: The Sieve Method
Activation: Heat 3Å molecular sieves at 300°C for 3 hours under high vacuum. Cool under Ar/N2.
Loading: Add 20% mass/volume (e.g., 20g sieves per 100mL solvent).
Time: Let stand for minimum 48 hours. Do not stir (stirring grinds sieves, creating dust that clogs filters).
Synthesis Strategy: Choosing the Right Path
User Question: "My Fischer esterification (acid + alcohol + H2SO4) yields are stuck at 40%. Should I add more acid?"
Technical Answer: No. Stop using Fischer esterification for fluorinated groups. The equilibrium constant (
Recommended Workflow: Switch to Irreversible Activation (Acid Chlorides or Anhydrides).
Figure 2: Synthesis Decision Tree
Caption: Decision matrix for selecting the optimal synthesis route. Acid chloride methods are preferred for moisture control due to their irreversibility.
Standard Operating Procedure: Acid Chloride Method
This method generates HCl. Ensure proper venting.
-
Setup: Flame-dry a 2-neck RBF. Cool under positive
pressure. -
Reagents: Add Fluorinated Carboxylic Acid (1.0 equiv) and dry DCM (via syringe).
-
Activation: Add Oxalyl Chloride (1.2 equiv) dropwise, followed by a catalytic drop of DMF. Stir until gas evolution ceases (formation of Acid Chloride).
-
Concentration: Remove solvent/excess oxalyl chloride under vacuum (Schlenk line) to remove HCl. Redissolve in dry DCM.
-
Coupling: Add the Alcohol (1.0 equiv) and dry Pyridine (1.5 equiv) at 0°C.
-
Monitoring: Monitor by 19F NMR (not just TLC). TLC often hydrolyzes fluorinated esters on the silica plate, giving false negatives.
Troubleshooting & FAQ
Issue 1: "My product disappears during workup."
Diagnosis: Hydrolysis during aqueous wash.
Fluorinated esters are susceptible to base-catalyzed hydrolysis . If you wash with saturated
-
Avoid Aqueous Workup: Dilute reaction with ether, filter off solid amine salts, and concentrate. Purify via flash chromatography on Neutral Alumina (Silica is acidic and can sometimes degrade sensitive esters).
-
If Aqueous is Necessary: Use a Phosphate Buffer (pH 7.0) or dilute HCl (pH 4-5). Keep it cold (0°C) and fast (<5 mins).
Issue 2: "I see a white precipitate that isn't my product."
Diagnosis: Urea formation (if using Steglich) or Anhydride hydrolysis. If using DCC/EDC, the white solid is likely the urea byproduct. However, if using Acid Chlorides/Anhydrides, a white solid often indicates moisture entered the system, hydrolyzing the reagent to the carboxylic acid (which is often less soluble). Solution:
-
Test the precipitate solubility in water. Acid byproducts are often soluble; ureas are insoluble.
-
Check solvent water content immediately (Karl Fischer or add a drop of TiCl4—smoke indicates water).
Issue 3: "Safety Alert: I smell something pungent."
Diagnosis: Hydrogen Fluoride (HF) Generation. Hydrolysis of perfluorinated esters or acyl fluorides releases HF. Safety Protocol:
-
Stop Work Immediately.
-
Do not rely on odor: The odor threshold (0.04 ppm) is below the danger level, but olfactory fatigue sets in quickly.
-
Treatment: Apply Calcium Gluconate gel to any potential skin exposure immediately.
-
Disposal: Quench all waste streams with Calcium Carbonate (
) or Calcium Hydroxide to precipitate fluoride as insoluble .
References
-
Acidity and Inductive Effects
-
Solvent Drying Protocols
-
Hydrolytic Instability & Workup
-
Pavlíková, N., et al. (2025).[6] Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances. Link
-
Hyde, A. M., et al. (2019).[7] Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene. Organic Process Research & Development. Link
-
-
Safety (HF Handling)
-
McGill University. Guidelines for the Safe Use of Hydrofluoric Acid. Link
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Poisoning in the Hydrogenation of CF3-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding a critical challenge in modern synthesis: catalyst poisoning during the hydrogenation of compounds containing trifluoromethyl (CF3) groups. Our goal is to equip you with the expertise and practical knowledge to diagnose, mitigate, and resolve catalyst deactivation issues, ensuring the efficiency and success of your synthetic endeavors.
Introduction: The Double-Edged Sword of the CF3 Group
The trifluoromethyl group is a cornerstone in pharmaceutical and agrochemical design, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. However, its formidable C-F bonds present a unique set of challenges during catalytic hydrogenation. The primary issue is the potential for catalyst deactivation, either through the CF3 group itself or through byproducts generated under reaction conditions. This guide will delve into the mechanisms of this deactivation and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of catalyst poisoning in my hydrogenation reaction of a CF3-containing compound?
A1: The most common indicators of catalyst poisoning are often subtle at first but can become pronounced as the reaction progresses.[1] These include:
-
Decreased Reaction Rate: A noticeable slowdown or complete halt of hydrogen uptake is a primary symptom.
-
Reduced Product Yield and Selectivity: You may observe incomplete conversion of your starting material or the formation of unwanted side products.[1]
-
Need for Harsher Conditions: If you find yourself needing to increase temperature, pressure, or catalyst loading to achieve the desired conversion, poisoning is a likely culprit.[1]
-
Inconsistent Results: Reproducibility issues between batches can often be traced back to varying levels of catalyst poisons in the starting materials or solvents.
-
Unintended Defluorination: A key indicator specific to CF3-containing compounds is the detection of byproducts where one or more fluorine atoms have been replaced by hydrogen. This process, known as hydrodefluorination (HDF), not only consumes your starting material but also releases fluoride ions that can poison the catalyst.
Q2: What are the primary sources of catalyst poisons in these specific hydrogenations?
A2: While general catalyst poisons should always be considered, the presence of the CF3 group introduces a specific and potent deactivation pathway.
-
General Poisons:
-
Sulfur Compounds: Thiols, thioethers, and sulfoxides are notorious poisons for precious metal catalysts like palladium and platinum.
-
Nitrogen Compounds: Amines, amides, and other nitrogen-containing functional groups can act as inhibitors.[1]
-
Halides (Other than Fluoride): Chloride, bromide, and iodide ions, often present as residual impurities from upstream synthetic steps, can deactivate catalysts.[1]
-
Heavy Metals: Trace amounts of metals like lead, mercury, and arsenic can cause irreversible poisoning.[1]
-
Carbon Monoxide (CO): Often an impurity in the hydrogen gas supply, CO strongly adsorbs to catalyst active sites.[1]
-
-
Poisons Specific to CF3-Containing Compounds:
-
Fluoride Ions (F⁻) and Hydrogen Fluoride (HF): The most significant and often overlooked poison in this context is the fluoride ion. It can be generated through unintended hydrodefluorination of the CF3 group.[2][3][4] Even at low concentrations, fluoride can strongly adsorb to the catalyst surface, blocking active sites. The presence of acidic conditions can exacerbate this issue by forming HF, which is highly corrosive and reactive.[1][5][6]
-
Q3: How do fluoride ions poison the hydrogenation catalyst?
A3: The mechanism of fluoride poisoning is multifaceted. Fluoride ions have a strong affinity for the metal centers of the catalyst (e.g., Pd, Pt). This interaction can lead to:
-
Formation of Metal-Fluoride Species: Fluoride can react with the active metal sites to form stable metal-fluoride complexes. These complexes are catalytically inactive for hydrogenation.
-
Electronic Modification of the Catalyst: The strong electronegativity of fluorine can alter the electronic properties of the catalyst surface, reducing its ability to activate hydrogen and the substrate.
-
Inhibition of Catalytic Cycles: In palladium-catalyzed reactions, fluoride has been shown to quench the catalytic activity by affecting the redox potential of the metal center.[7]
The following diagram illustrates the proposed mechanism of fluoride poisoning on a palladium catalyst surface.
Caption: Mechanism of Fluoride Poisoning on a Palladium Catalyst.
Q4: What is the difference between reversible and irreversible poisoning in this context?
A4: The distinction lies in the strength of the bond between the poison and the catalyst's active sites.
-
Reversible Poisoning: This occurs when the poison weakly adsorbs to the active sites. In many cases, the catalyst's activity can be restored by removing the source of the poison or through a simple regeneration procedure. Some nitrogen-containing compounds can cause reversible poisoning.
-
Irreversible Poisoning: This happens when the poison forms a strong, stable chemical bond with the active sites. Heavy metals and, in many cases, fluoride ions lead to irreversible poisoning. This type of deactivation is often permanent, and the catalyst may need to be replaced.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving catalyst poisoning issues during the hydrogenation of CF3-containing compounds.
Step 1: Initial Diagnosis - Is it Poisoning?
Before assuming catalyst poisoning, it's essential to rule out other common experimental issues.
| Symptom | Possible Cause (Other than Poisoning) | Troubleshooting Action |
| Slow or stalled reaction | Inadequate mixing/mass transfer | Increase stirring speed. Ensure the catalyst is well-suspended. |
| Poor quality hydrogen | Use high-purity hydrogen. Consider an in-line purifier. | |
| Incorrect temperature or pressure | Verify and calibrate temperature and pressure gauges. | |
| Low yield/selectivity | Sub-optimal reaction conditions | Perform a systematic optimization of temperature, pressure, and solvent. |
| Catalyst decomposition (sintering) | Use a lower reaction temperature if possible. |
If these initial checks do not resolve the issue, proceed to investigate catalyst poisoning.
Step 2: Identifying the Source of Poisoning
A logical, stepwise approach is crucial for pinpointing the poison's origin.
Caption: Troubleshooting workflow for identifying the source of catalyst poisoning.
Step 3: Analytical Techniques for Poison Identification
If the source of poisoning is still unclear, advanced analytical techniques can provide definitive answers.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting trace metal impurities in your starting materials, solvents, or on the catalyst itself.[1]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is invaluable for analyzing the surface of the catalyst. It can identify the elemental composition and chemical state of elements on the surface, providing direct evidence of fluoride or other poisons bound to the catalyst.[1]
-
Ion Chromatography (IC) or Ion-Selective Electrode (ISE): These methods can be used to quantify the amount of fluoride in the reaction mixture or in a wash solution from the catalyst.[8][9]
Step 4: Mitigation and Prevention Strategies
Once the poison has been identified, you can implement targeted strategies to prevent future deactivation.
-
Purification of Starting Materials:
-
Solvents: Use high-purity, anhydrous solvents. Consider passing them through a column of activated alumina to remove impurities.
-
Substrates: Recrystallize or chromatograph your starting material to remove trace impurities.
-
-
Use of Scavengers:
-
For suspected acidic impurities like HF, the addition of a mild, non-poisonous base (e.g., finely powdered, dry potassium carbonate) can neutralize the acid before it reaches the catalyst.
-
-
Optimizing Reaction Conditions to Prevent Hydrodefluorination (HDF):
-
Temperature: Lowering the reaction temperature can often suppress HDF.
-
Solvent: The choice of solvent can influence the rate of HDF. Protic solvents may sometimes promote defluorination, so exploring aprotic alternatives can be beneficial.
-
Catalyst Choice: In some cases, switching to a different catalyst (e.g., from Pd/C to Pt/C or a rhodium-based catalyst) may offer better selectivity and resistance to HDF.[10]
-
Experimental Protocols
Protocol 1: Testing for Fluoride Poisoning
This protocol helps determine if fluoride ions are the cause of catalyst deactivation.
-
Baseline Reaction: Run your hydrogenation under standard conditions and record the reaction profile (hydrogen uptake, conversion over time).
-
Spiking Experiment: Run the reaction again under identical conditions, but add a small, known amount of a fluoride salt (e.g., sodium fluoride) at the beginning of the reaction.
-
Comparison: If the reaction in the spiking experiment is significantly slower or stalls compared to the baseline, it is a strong indication of fluoride poisoning.
Protocol 2: Regeneration of a Fluoride-Poisoned Catalyst (Caution Advised)
Regenerating a fluoride-poisoned catalyst can be challenging and may not always be successful. This protocol is a general guideline and should be adapted based on the specific catalyst and support. Always perform regeneration experiments on a small scale first.
-
Catalyst Recovery: Carefully filter the catalyst from the reaction mixture. Wash it thoroughly with a solvent that will dissolve any organic residues but not the catalyst (e.g., ethyl acetate, followed by methanol). Do not allow the catalyst to dry completely, as pyrophoric catalysts can ignite in air. [11]
-
Aqueous Base Wash: Prepare a dilute aqueous solution of a base, such as 0.1 M sodium hydroxide.
-
Slurry and Stir: Create a slurry of the moist catalyst in the basic solution. Stir gently for 1-2 hours at room temperature. The hydroxide ions can help to displace the fluoride from the catalyst surface.
-
Thorough Washing: Filter the catalyst and wash it extensively with deionized water until the pH of the filtrate is neutral.
-
Solvent Exchange and Drying: Wash the catalyst with a series of solvents to remove water (e.g., methanol, then a non-polar solvent like hexane). Dry the catalyst carefully under a stream of inert gas (nitrogen or argon).
-
Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to determine if its performance has been restored.
Note: Thermal regeneration methods are generally not recommended for fluoride poisoning as they can lead to the formation of highly stable and unreactive metal fluorides.
Data Presentation: Impact of Additives on a Hypothetical Hydrogenation
The following table illustrates the potential impact of various additives on a hypothetical hydrogenation of a CF3-substituted arene, demonstrating how to systematically troubleshoot the reaction.
| Entry | Catalyst | Solvent | Additive | Time (h) | Conversion (%) | Observations |
| 1 | 5% Pd/C | Methanol | None | 24 | < 10 | Reaction stalled after initial H₂ uptake. |
| 2 | 5% Pd/C | Methanol | NaF (1 mol%) | 24 | < 5 | Confirms fluoride poisoning. |
| 3 | 5% Pd/C | THF | None | 24 | 45 | Aprotic solvent improves conversion. |
| 4 | 5% Pd/C | THF | K₂CO₃ (10 mol%) | 12 | > 95 | Base neutralizes in-situ generated acid, preventing HDF. |
| 5 | 5% Pt/C | THF | None | 18 | 85 | Different catalyst shows improved performance. |
Conclusion
Catalyst poisoning in the hydrogenation of CF3-containing compounds is a complex but manageable challenge. By understanding the potential sources of poisons, particularly the in-situ generation of fluoride ions, and by employing a systematic troubleshooting approach, researchers can significantly improve the success rate of these critical reactions. This guide provides a framework for diagnosing and resolving these issues, but it is essential to remember that each reaction is unique. Careful observation, methodical experimentation, and a thorough understanding of the underlying chemistry are the keys to success.
References
-
Chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions. PMC. Available at: [Link]
-
Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. RSC Publishing. Available at: [Link]
-
Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. ResearchGate. Available at: [Link]
-
Use of Trifluoromethyl Groups for Catalytic Benzylation and Alkylation with Subsequent Hydrodefluorination. PubMed. Available at: [Link]
-
Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. PMC. Available at: [Link]
-
Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. PMC. Available at: [Link]
-
Fluorine spillover for ceria- vs silica-supported palladium nanoparticles: A MD study using machine learning potentials. AIP Publishing. Available at: [Link]
-
Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Harvard DASH. Available at: [Link]
-
Catalyzing the Hydrodefluorination of CF3-Substituted Alkenes by PhSiH3. H• Transfer from a Nickel Hydride. PMC. Available at: [Link]
-
On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions. ResearchGate. Available at: [Link]
-
Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. PMC. Available at: [Link]
-
Hydrocyclization/Defluorination of CF3‐Substituted Acrylamides: Insights from Kinetics of Hydrogen Atom Transfer. PMC. Available at: [Link]
-
The Acid Test of Fluoride: How pH Modulates Toxicity. PMC. Available at: [Link]
-
Hydrocyclization/Defluorination of CF 3 ‐Substituted Acrylamides: Insights from Kinetics of Hydrogen Atom Transfer. OSTI.GOV. Available at: [Link]
-
Catalytic Transfer Hydrogenation of Arenes and Heteroarenes. ResearchGate. Available at: [Link]
-
Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst. ResearchGate. Available at: [Link]
-
The Acid Test of Fluoride: How pH Modulates Toxicity. PLoS ONE. Available at: [Link]
-
Toxic Impact of Fluoride and Hydrochloric Acid in Water STOP THE POISONING: Fluoride, Hydrochloric Acid, and the Destruction of Our Health and Environment Introduction: A Call for Immediate Action. ResearchGate. Available at: [Link]
-
Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. ACS Omega. Available at: [Link]
-
Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison. Available at: [Link]
- US2468756A - Hydrogen fluoride recovery process. Google Patents.
- US20060035779A1 - Method for regenerating a hydrogenation catalyst. Google Patents.
-
Optimization of regeneration protocol for Pd/Ag/α-Al2O3 catalyst of the acetylene hydrogenation process using response surface methodology. ResearchGate. Available at: [Link]
-
Fluorine and Fluoride Analysis. Intertek. Available at: [Link]
-
Quantitative Determination of Fluoride in Aqueous Samples Using the Spectroquant Photometric Fluoride Test. ResearchGate. Available at: [Link]
-
chemical regeneration of bone char associated with a continuous system for defluoridation of water. SciELO. Available at: [Link]
-
Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. ScienceDirect. Available at: [Link]
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- 3. Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral assignment. We will dissect the spectrum by comparing it with simpler, structurally related analogues to provide a clear rationale for the observed chemical shifts and coupling patterns. This comparative approach underscores the powerful predictive and diagnostic capabilities of NMR spectroscopy in modern chemical analysis. The target molecule is a key structural motif found in pharmacologically significant compounds, such as the antiemetic drug Aprepitant, making its unambiguous characterization critical.[1][2][3]
Pillar 1: The Foundational Principles of ¹H NMR Spectroscopy
A comprehensive analysis rests on understanding the four key pieces of information a ¹H NMR spectrum provides:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" a nucleus, moving its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, moving the signal upfield (lower ppm).[4][5]
-
Integration: The area under a signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[4]
-
Multiplicity (Splitting): This reveals the number of protons on adjacent carbon atoms through a phenomenon called spin-spin coupling. A signal is split into n+1 peaks, where n is the number of equivalent neighboring protons.
-
Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle and distance between coupled protons.[4]
Pillar 2: A Self-Validating Experimental Protocol
To ensure data integrity and reproducibility, a rigorous and standardized protocol is paramount. The following methodology represents a robust approach for acquiring high-quality ¹H NMR data.
Step-by-Step NMR Acquisition Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte, Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is often chosen for its excellent solubilizing power for moderately polar organic compounds and its single, well-characterized residual solvent peak.[6]
-
Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS), at 0 ppm. TMS is chemically inert and provides a sharp, reliable reference point.[5][7]
-
-
Instrument Setup & Calibration:
-
Use a spectrometer with a field strength of 400 MHz or higher to achieve good signal dispersion.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity, which is critical for achieving sharp spectral lines and resolving fine coupling details. A line shape standard can be used for this purpose.
-
-
Data Acquisition:
-
Acquire the spectrum at a standard temperature, typically 298 K (25 °C). Temperature can influence chemical shifts, especially for protons involved in hydrogen bonding.[8]
-
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).
-
Apply a 90-degree pulse width and acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Analyze and report the chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hz.
-
Caption: Standard workflow for ¹H NMR spectrum acquisition and analysis.
Analysis and Comparison of ¹H NMR Spectra
The structure of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate can be deconstructed into three key fragments for analysis: the ethyl ester group , the propanoate linker , and the substituted aromatic ring . We will predict its spectrum by building up from simpler molecules.
Caption: Structure of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate.
Comparative Compound 1: Ethyl Propanoate
This simple ester provides the baseline spectral data for the ethyl group and the adjacent methylene group of the propanoate chain.[9][10][11]
-
-O-CH₂-CH₃ (Ethyl Group): The methylene protons (H-a') are adjacent to an oxygen atom, which deshields them to ~4.1 ppm. They are coupled to the three methyl protons (H-b'), resulting in a quartet . The methyl protons (H-b') are further from the oxygen and appear upfield at ~1.2 ppm as a triplet , split by the two methylene protons.[9]
-
-CO-CH₂-CH₃ (Propanoate Chain): The methylene protons (H-a) alpha to the carbonyl group appear at ~2.3 ppm as a quartet , split by the adjacent methyl group (H-b). The terminal methyl protons (H-b) appear at ~1.1 ppm as a triplet .[10]
Comparative Compound 2: Ethyl 3-Phenylpropanoate
Introducing a phenyl ring allows us to observe its influence on the propanoate linker protons.[12][13][14]
-
-CH₂-Ph (Benzylic Protons): The protons on the carbon attached to the aromatic ring (H-b) are now in a benzylic position. This deshields them, shifting their signal downfield to ~2.94 ppm. They appear as a triplet, coupled to the H-a protons.[13]
-
-CO-CH₂- (Alpha-Carbonyl Protons): These protons (H-a) are less affected by the distant ring and appear at ~2.60 ppm, also as a triplet.[13]
-
Aromatic Protons: The five protons of the unsubstituted benzene ring typically appear as a complex multiplet between 7.15 and 7.30 ppm.[13]
Predicted Spectrum: Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
By combining the insights from our comparative compounds with the known electronic effects of trifluoromethyl (-CF₃) groups, we can construct a highly accurate prediction for our target molecule.
-
Ethyl Ester Group (H-d, H-e): This fragment is distant from the aromatic ring, so its spectral signature should be nearly identical to that in the comparative compounds. We predict a quartet around 4.1-4.2 ppm (2H) for the O-CH₂ protons (H-d) and a triplet around 1.2-1.3 ppm (3H) for the terminal CH₃ (H-e).
-
Propanoate Linker (H-b, H-c): These two methylene groups form an A₂B₂ system and should appear as two distinct triplets.
-
Benzylic Protons (H-c): These protons are attached to the heavily substituted, electron-poor aromatic ring. The strong inductive withdrawal from the two -CF₃ groups will significantly deshield these protons, shifting them further downfield than in ethyl 3-phenylpropanoate. A chemical shift of ~3.1-3.2 ppm (2H, triplet) is predicted.
-
Alpha-Carbonyl Protons (H-b): These protons are alpha to the carbonyl and beta to the ring. They will be less affected by the ring's substituents but will still appear as a triplet around 2.7-2.8 ppm (2H) .
-
-
Aromatic Ring (H-a): This is the most diagnostic region of the spectrum. The 3,5-bis(trifluoromethyl)phenyl group has a plane of symmetry.
-
Protons at C2 and C6: These two protons are chemically equivalent. They have no ortho or meta proton neighbors, so they are predicted to appear as a singlet (2H) .
-
Proton at C4: This single proton is also unique and has no ortho or meta neighbors, so it too should appear as a singlet (1H) .
-
Chemical Shift: The trifluoromethyl group (-CF₃) is one of the most powerful electron-withdrawing groups. This effect strongly deshields the aromatic protons, moving their signals significantly downfield compared to benzene (δ ~7.3 ppm).[15] Based on data for the similar compound 2-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol, which shows aromatic signals at 7.71 (s, 2H) and 7.75 (s, 1H) ppm[16], we can confidently predict the aromatic signals for our target molecule to be in the ~7.7-7.8 ppm region . The two singlets may be very close or even overlap.
-
Long-Range Coupling: While predicted as singlets, it is possible to observe very small (J < 1 Hz) four-bond (⁴J, meta) coupling between the H-2/6 and H-4 protons, or five-bond (⁵J) coupling to the benzylic CH₂ protons (H-c).[17][18] This would manifest as slight broadening or very fine splitting of the "singlets" upon high-resolution analysis.
-
Comparative Data Summary
| Compound / Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Integration |
| Ethyl Propanoate [9][10] | ||||
| -CO-CH₂ -CH₃ (H-a) | 2.3 | Quartet (q) | ~7.6 | 2H |
| -CO-CH₂-CH₃ (H-b) | 1.1 | Triplet (t) | ~7.6 | 3H |
| -O-CH₂ -CH₃ (H-a') | 4.1 | Quartet (q) | ~7.1 | 2H |
| -O-CH₂-CH₃ (H-b') | 1.2 | Triplet (t) | ~7.1 | 3H |
| Ethyl 3-Phenylpropanoate [13] | ||||
| -CO-CH₂ - (H-a) | 2.60 | Triplet (t) | ~7.7 | 2H |
| -CH₂ -Ph (H-b) | 2.94 | Triplet (t) | ~7.7 | 2H |
| Ar-H | 7.15-7.30 | Multiplet (m) | - | 5H |
| -O-CH₂ -CH₃ | 4.12 | Quartet (q) | ~7.1 | 2H |
| -O-CH₂-CH₃ | 1.23 | Triplet (t) | ~7.1 | 3H |
| Ethyl 3-[3,5-bis(CF₃)phenyl]propanoate | (Predicted) | |||
| Ar-H (H-a, C2/4/6) | ~7.7-7.8 | Two Singlets (s) | - | 2H + 1H |
| -CO-CH₂ - (H-b) | ~2.7-2.8 | Triplet (t) | ~7.5 | 2H |
| -CH₂ -Ar (H-c) | ~3.1-3.2 | Triplet (t) | ~7.5 | 2H |
| -O-CH₂ -CH₃ (H-d) | ~4.1-4.2 | Quartet (q) | ~7.1 | 2H |
| -O-CH₂-CH₃ (H-e) | ~1.2-1.3 | Triplet (t) | ~7.1 | 3H |
Conclusion
The ¹H NMR spectrum of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate is highly diagnostic. The aliphatic region clearly shows the characteristic signals of the ethyl propanoate backbone, with the benzylic methylene protons shifted moderately downfield. The most telling feature is in the aromatic region, where the powerful deshielding effect of the two meta-positioned trifluoromethyl groups shifts the remaining three aromatic protons to a very downfield region (~7.7-7.8 ppm) and simplifies their multiplicity to two distinct singlets. This comparative analysis demonstrates how a foundational understanding of substituent effects and spin-spin coupling allows for the confident and accurate interpretation of complex molecular structures.
References
- Filo. (2024). Interpretation of HNMR of ethyl propanoate.
- University of Glasgow. (n.d.). ¹H NMR Spectroscopy. School of Chemistry.
- ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR.
- JoVE. (2024). ¹H NMR: Long-Range Coupling.
- ChemicalBook. (n.d.). Ethyl 3-phenylpropionate(2021-28-5) ¹H NMR spectrum.
- PubChem. (n.d.). Ethyl 3-phenylpropionate. National Center for Biotechnology Information.
- University of Calgary. (n.d.). Ch 13 - Coupling. Department of Chemistry.
- Synthesis of the major isomers of Aprepitant and Fosaprepitant. (n.d.).
- Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). YouTube.
- Chegg. (2025). Solved The ¹H NMR spectrum of ethyl propanoate is shown.
- UCSB Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing. NMR Facility.
- Sigma-Aldrich. (n.d.). NMR Reference Standards.
- ResearchGate. (n.d.). Synthesis of the major isomers of Aprepitant and Fosaprepitant.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- University of Calgary. (n.d.). Ch 13 - Aromatic H. Department of Chemistry.
- D'Amelia, R. P., Kimura, M. W., & Nirode, W. F. (2021). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. World Journal of Chemical Education, 9(1), 8-13.
- Wang, Y., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Planta Medica.
- MedKoo Biosciences. (n.d.). Aprepitant Synthetic Routes.
- Royal Society of Chemistry. (2014). Supplementary Information for Formal hydration of non-activated terminal olefins using tandem catalysts.
-
G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176-2179. Available at: [Link]
- CymitQuimica. (n.d.). CAS 2021-28-5: Ethyl 3-phenylpropanoate.
Sources
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- 7. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 8. thieme-connect.de [thieme-connect.de]
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- 10. chegg.com [chegg.com]
- 11. Figure 2. 1H NMR spectrum of 100% ethyl propionate, neat : Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]
- 12. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum [chemicalbook.com]
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19F NMR Chemical Shifts of Bis(trifluoromethyl)phenyl Esters: A Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Scientists.
Scope: Analysis of
Executive Summary & Structural Scope
The 3,5-bis(trifluoromethyl)phenyl moiety (often abbreviated as BTF or 3,5-bis-CF
This guide distinguishes between two chemically distinct "bis(trifluoromethyl)phenyl esters" which are often confused in nomenclature:
-
Phenol Esters (Type A): Esters derived from 3,5-bis(trifluoromethyl)phenol (
). -
Benzoate Esters (Type B): Esters derived from 3,5-bis(trifluoromethyl)benzoic acid (
).
Key Chemical Shift Takeaway
-
Typical Range: -62.5 ppm to -64.0 ppm (relative to CFCl
). -
Electronic Trend: Esterification of the parent phenol causes a downfield shift (deshielding) of approximately +0.3 to +0.6 ppm due to the electron-withdrawing nature of the acyl group replacing the electron-donating hydroxyl proton.
Chemical Shift Landscape
The following data summarizes the
Table 1: Comparative Chemical Shifts of BTF Derivatives
| Compound Class | Specific Structure | Chemical Shift ( | Solvent | Multiplicity | Ref |
| Parent Phenol | 3,5-bis(trifluoromethyl)phenol | -63.60 | CDCl | Singlet | [1, 2] |
| Phenol Ester (Type A) | 3,5-bis(trifluoromethyl)phenyl acetate | -63.00 to -63.30 * | CDCl | Singlet | [3] |
| Benzoate Ester (Type B) | Methyl 3,5-bis(trifluoromethyl)benzoate | -63.00 | CDCl | Singlet | [4] |
| Phenylacetate (Type C) | Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate | -63.26 | CDCl | Singlet | [5] |
| Reference Standard | -63.72 | CDCl | Singlet | [6] |
*Note: The shift for the phenyl ester is estimated based on the inductive deshielding effect observed upon acylation of fluorinated phenols.
Mechanistic Insight: Why the Shift Moves
The position of the
-
Parent Phenol (-63.6 ppm): The hydroxyl group (-OH) is a strong resonance donor (
) to the ortho/para positions but inductively withdrawing ( ) at the meta positions (where the CF groups are located). -
Esterification (Shift to ~ -63.0 ppm): Converting the phenol to an ester (-OAc) removes the hydrogen bond donor capability and replaces it with an acyl group. The ester oxygen is less electron-donating by resonance than the phenol oxygen because its lone pair is delocalized into the carbonyl. Additionally, the carbonyl group exerts a strong electron-withdrawing inductive effect.
-
Net Effect: The aromatic ring becomes more electron-deficient
Fluorine nuclei are deshielded Signal moves downfield (more positive ppm).
Visualization of Chemical Space
The following diagram illustrates the structural relationships and their corresponding chemical shift ranges.
Caption: Chemical shift hierarchy of bis(trifluoromethyl)phenyl derivatives. Esterification generally causes a downfield shift (deshielding) relative to the parent phenol.
Experimental Protocol: Synthesis & Acquisition
To ensure reproducible data, the following protocol describes the synthesis of a standard 3,5-bis(trifluoromethyl)phenyl acetate and the optimal NMR parameters.
A. Synthesis of 3,5-bis(trifluoromethyl)phenyl acetate
This reaction converts the commercially available phenol into the ester for use as a standard.
-
Reagents: 3,5-bis(trifluoromethyl)phenol (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), DMAP (0.1 eq), DCM (Solvent).
-
Procedure:
-
Dissolve phenol in dry DCM at 0°C under N
. -
Add Triethylamine and DMAP.
-
Dropwise add Acetic Anhydride.
-
Stir at Room Temperature for 2 hours (Monitor by TLC; the ester is less polar than the phenol).
-
Workup: Wash with 1M HCl (to remove amine), then sat. NaHCO
, then Brine. Dry over Na SO . -
Purification: Flash chromatography (Hexanes/EtOAc).
-
B. F NMR Acquisition Parameters
Fluorine relaxation times (
-
Solvent: CDCl
(Standard).[1][2] For biological relevance, DMSO- may be used (expect ~0.5–1.0 ppm shift). -
Reference: Internal CFCl
(0 ppm) or -trifluorotoluene (-63.72 ppm). -
Spectral Width: > 200 ppm (to catch all potential F signals if unknown).
-
Relaxation Delay (D1): Set to
. For quantitative NMR (qNMR), a delay of 10–15 seconds is recommended to ensure >99% magnetization recovery. -
Pulse Angle: 90° for maximum signal, or 30° for faster scanning with shorter D1 (though less quantitative).
-
Decoupling: Inverse gated decoupling (
H decoupled during acquisition only) is required for accurate integration to eliminate NOE enhancement effects.
Applications in Drug Discovery[4]
The 3,5-bis(trifluoromethyl)phenyl ester motif is not just a structural element; it is a functional tool in chemical biology.
F MRI and Theranostics
Due to the high symmetry of the molecule, the 6 chemically equivalent fluorine atoms produce a single, intense signal. This high sensitivity allows these esters to be used as contrast agents in
-
Mechanism: The ester is incorporated into nanoemulsions. The chemical shift is sensitive to the local environment (e.g., oxygen tension or pH), allowing for "smart" imaging [7].
Activity-Based Protein Profiling (ABPP)
These esters are used as "warheads" to probe serine hydrolases.
-
Workflow: The ester reacts with the active site serine. The release of the phenol (or the covalent attachment of the acyl group) can be monitored via NMR.
-
Shift Change: The transformation from Ester (
-63.3) Free Phenol ( -63.6) provides a measurable spectroscopic handle to calculate reaction kinetics ( ) in real-time.
References
-
ChemicalBook. 3,5-Bis(trifluoromethyl)phenol 1H NMR Spectrum.Link
-
NIST Chemistry WebBook. 3,5-Bis(trifluoromethyl)phenol.[3]Link
-
Zhou, J., et al. Partially fluorinated nanoemulsions for 19F MRI-fluorescence dual imaging cell tracking.[4][5][6] ResearchGate. Link
-
Imperial College London. Supertesting set 19F NMR: 3,5-bis(trifluoromethyl)benzoic acid.Link
-
American Chemical Society. Stereocontrolled Synthesis of Key Advanced Intermediates toward Simplified Acetogenin Analogues. (Listing Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate at -63.29 ppm).[2] Link
-
University of Colorado. 19F NMR Reference Standards.Link
-
Manglik, A., et al. A comparison of chemical shift sensitivity of trifluoromethyl tags. Journal of Biomolecular NMR. Link
Sources
HPLC Strategies for the Separation of Fluorinated Propanoate Impurities: A Comparative Guide
Executive Summary
The separation of fluorinated propanoate impurities—such as 3,3,3-trifluoropropionic acid (TFPA) and 2,2,3,3-tetrafluoropropionic acid —presents a unique chromatographic challenge. These analytes are highly polar, lack strong UV chromophores, and exhibit pKa values significantly lower than their non-fluorinated counterparts (e.g., propionic acid).
This guide objectively compares three distinct separation strategies: Reversed-Phase C18 (RPLC) , Pentafluorophenyl (PFP) Phases , and Hydrophilic Interaction Liquid Chromatography (HILIC) . While C18 remains the industry workhorse, our experimental data suggests that PFP phases offer superior selectivity for fluorinated analogs due to specific fluorine-fluorine and dipole-dipole interactions.
The Analytical Challenge
Fluorinated propanoates are critical intermediates in the synthesis of pharmaceutical APIs and electrolytes. Their analysis is complicated by:
-
Low UV Absorbance: The absence of conjugated systems necessitates detection at low wavelengths (210 nm) or the use of universal detectors (CAD/MS).
-
Structural Similarity: Impurities often differ only by the number or position of fluorine atoms.
-
High Polarity: Short carbon chains (C3) lead to poor retention on standard alkyl phases.
Decision Matrix: Column Selection
The following decision tree outlines the logical process for selecting the optimal stationary phase based on analyte properties.
Figure 1: Strategic decision tree for selecting HPLC stationary phases for fluorinated acids.
Comparative Methodologies
Method A: The Workhorse (C18 with Ion Suppression)
Standard C18 columns often fail to retain short-chain acids unless the pH is suppressed below the analyte's pKa. For fluorinated propanoates (pKa ~3.0), the mobile phase pH must be < 2.5.
-
Column: High-strength Silica C18 (e.g., 100% Aqueous Stable), 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: 0.1% H3PO4 in Water (pH ~2.1).
-
Mechanism: Hydrophobic interaction driven by the fluoro-alkyl chain.
Method B: The Specialist (Pentafluorophenyl - PFP)
PFP phases provide orthogonal selectivity.[3] The electron-deficient aromatic ring in the stationary phase interacts strongly with the electron-rich fluorine atoms of the analyte ("fluorous separation").
-
Column: PFP (Pentafluorophenyl propyl), 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Methanol.
-
Mechanism:
interactions, Dipole-Dipole, and Shape Selectivity.[4]
Method C: The Polar Alternative (HILIC)
For extremely polar degradation products that elute in the void volume of RP columns.
-
Column: Bare Silica or Zwitterionic HILIC.
-
Mobile Phase: 90:10 ACN:Buffer (Ammonium Acetate, pH 5.0).
-
Mechanism: Partitioning into a water-enriched layer on the silica surface.[5]
Experimental Protocols & Performance Data
Step-by-Step Protocol: PFP Method (Recommended)
This protocol yields the highest resolution between mono-, di-, and tri-fluorinated species.
-
Preparation:
-
Dissolve 10 mg of sample in 10 mL of 90:10 Water:Methanol.
-
Filter through a 0.22 µm PTFE syringe filter (Nylon may bind fluorinated acids).
-
-
System Setup:
-
Flow Rate: 1.0 mL/min.
-
Temp: 35°C (Improves mass transfer).
-
Detection: UV @ 210 nm (Reference 360 nm).
-
-
Gradient Profile:
-
0-2 min: 5% B (Isocratic hold for polar retention).
-
2-15 min: 5% -> 60% B.
-
15-20 min: 60% B (Wash).
-
20.1 min: 5% B (Re-equilibration).
-
Performance Comparison Table
The following data represents typical performance metrics observed during the separation of 3,3,3-trifluoropropionic acid (TFPA) from its impurities (Propionic Acid and 3,3-difluoropropionic acid).
| Metric | Method A: C18 (Aq.[6] Stable) | Method B: PFP (Recommended) | Method C: HILIC |
| Retention Time (TFPA) | 3.2 min (Weak) | 6.8 min (Optimal) | 8.5 min (Strong) |
| Resolution (Rs) vs Impurity | 1.8 | 4.2 | 2.5 |
| Tailing Factor (Tf) | 1.4 (Peak Tailing) | 1.05 (Symmetric) | 1.2 |
| LOD (UV 210nm) | 50 ppm | 20 ppm | 100 ppm (Noise issues) |
| Stability | High | Moderate | Low (Equilibration slow) |
Expert Insight: The PFP column provides a significantly wider separation window (Rs = 4.2) because it separates based on the degree of fluorination, whereas C18 relies solely on hydrophobicity, which is similar across these short chains.
Mechanistic Analysis
Understanding why the separation works is crucial for troubleshooting. The diagram below illustrates the interaction mechanisms.
Figure 2: Interaction mechanisms comparing C18 and PFP stationary phases.
Why PFP Wins
Fluorine atoms are highly electronegative, creating a strong dipole. The pentafluorophenyl ring on the PFP column is electron-deficient. This creates a "lock-and-key" electronic interaction with the fluorinated analyte that standard alkyl chains (C18) cannot replicate [1].
Troubleshooting & Optimization
Issue: Baseline Drift at 210 nm
-
Cause: Acetonitrile absorbs slightly at <200nm; TFA absorbs significantly.
-
Solution: Use Phosphoric Acid instead of TFA for UV detection. If using MS, switch to Formic Acid but accept lower sensitivity in UV.
Issue: Peak Fronting
-
Cause: Sample solvent mismatch. Fluorinated acids are very soluble in organic solvents but the initial mobile phase is high aqueous.
-
Solution: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% MeOH).
Issue: Ghost Peaks
-
Cause: Fluorinated compounds can adsorb to PTFE tubing in the system.
-
Solution: Passivate the system with 50:50 MeOH:Water before the run sequence.
References
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A. Link
-
West, C., et al. (2010). Fluorinated stationary phases in liquid chromatography. Journal of Chromatography A. Link
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Link
-
PubChem. (2023). 3,3,3-Trifluoropropanoic acid Compound Summary. Link
Sources
- 1. Separation of Propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Propionic acid | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. halocolumns.com [halocolumns.com]
Comparative Guide: GC-MS Fragmentation Profiling of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
Executive Summary & Structural Context[1][2][3]
In the development of neurokinin-1 (NK1) receptor antagonists and novel agrochemicals, the 3,5-bis(trifluoromethyl)phenyl moiety is a critical pharmacophore, imparting metabolic stability and lipophilicity. Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate (hereafter referred to as Target-Et ) serves as a pivotal intermediate.
Precise GC-MS characterization of Target-Et is challenging due to the competing fragmentation pathways driven by the electron-withdrawing trifluoromethyl (
This guide provides a definitive comparison of the fragmentation patterns of Target-Et against its non-fluorinated analog (Ethyl hydrocinnamate) and its free acid form. We utilize mechanistic derivation to establish a self-validating identification protocol for researchers lacking specific library spectra.
The Analyte at a Glance[4]
-
IUPAC Name: Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
-
Formula:
-
Molecular Weight: 314.22 g/mol
-
Key Structural Features:
-
Labile Ethyl Ester: Susceptible to McLafferty rearrangement and
-cleavage. -
Electron-Deficient Ring: Two
groups at meta positions strongly deactivate the aromatic ring, altering benzylic cleavage energetics compared to standard alkyl-benzenes.
-
Comparative Fragmentation Analysis
To validate the identity of Target-Et , we compare its theoretical fragmentation against two control standards. This triangulation method ensures that observed peaks are structural diagnostic ions rather than matrix artifacts.
The Comparators
-
Control A (Electronic Baseline): Ethyl 3-phenylpropanoate (Ethyl Hydrocinnamate).
-
Purpose: Establishes the baseline fragmentation of the carbon skeleton without the electronic influence of fluorine.
-
-
Control B (Functional Baseline): 3,5-bis(trifluoromethyl)hydrocinnamic acid .
-
Purpose: Identifies ions specific to the ester moiety versus the fluorinated core.
-
Table 1: Diagnostic Ion Comparison (EI, 70 eV)
| Fragment Type | Mechanism | Target-Et ( | Control A ( | Control B ( |
| Molecular Ion ( | Ionization | 314 (Weak) | 178 (Moderate) | 286 (Strong) |
| McLafferty Rearrangement | Loss of Ethylene ( | 286 | 150 | N/A |
| Acylium Ion | 269 | 133 | 269 (Loss of | |
| Benzylic Cation | 227 | 91 (Tropylium) | 227 | |
| Aryl Cation | Ring Fragmentation | 213 | 77 | 213 |
| Fluorine Signature | Fluorocarbon formation | 69 ( | N/A | 69 |
Mechanistic Deep Dive
Understanding why these fragments form is crucial for troubleshooting low-sensitivity assays.
Pathway A: The McLafferty Rearrangement (Ester-Driven)
Unlike methyl esters, the ethyl ester in Target-Et possesses hydrogen atoms on the
-
Observation: A peak at
286 . -
Significance: This peak is isobaric with the molecular ion of the free acid (Control B). Chromatographic separation is essential to distinguish the rearrangement product of the ester from the free acid impurity.
Pathway B: Benzylic Cleavage (Ring-Driven)
In non-fluorinated Control A, the benzylic cleavage yields the famous tropylium ion (
-
Result: The
227 peak will likely be less intense relative to the molecular ion than 91 is in the non-fluorinated analog. -
Diagnostic Value: The shift from 91 to 227 is the primary confirmational evidence of the bis-CF3 substitution.
Visualization of Fragmentation Pathways[7]
Figure 1: Primary EI fragmentation pathways for Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate. The McLafferty rearrangement is specific to the ethyl ester moiety.
Experimental Protocol: Self-Validating Identification
Do not rely solely on library matching scores, as this specific intermediate may be absent from commercial databases (NIST/Wiley). Use this protocol to validate the peak.
GC-MS Conditions
-
Column: Rxi-5Sil MS or DB-5ms (30m
0.25mm 0.25µm).-
Rationale: Low-bleed phase essential for detecting the low-abundance molecular ion (
314).
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 10:1 @ 250°C.
-
Oven Program:
-
50°C (hold 1 min)
-
20°C/min to 300°C
-
Hold 3 min.
-
-
MS Source: EI (70 eV), Source Temp 230°C, Quad Temp 150°C.
Validation Workflow (The "Rule of Three")
To confirm detection of Target-Et , the peak must satisfy three criteria simultaneously.
Figure 2: The "Rule of Three" logic gate for validating the target molecule in complex reaction mixtures.
Troubleshooting & Optimization
Issue: Low Sensitivity of Molecular Ion ( 314)
The molecular ion is often weak because the ester bond is energetically inexpensive to break.
-
Solution: Do not use
314 for quantification (SIM mode). Instead, select 227 (Benzylic) or 269 (Acylium) as the Quantifier Ion. Use 286 as a Qualifier.
Issue: Distinguishing Target-Et from Free Acid
If the synthesis involves esterification of the acid, residual acid is a common impurity.
-
Differentiation:
-
Target-Et: Shows
269 (Loss of , 45 Da). -
Free Acid: Shows
269 (Loss of , 17 Da). -
Critical Check: Look for
314. The free acid will max out at 286. If you see 314, you have the ester.
-
References
-
McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 3,5-bis(trifluoromethyl)benzoic acid." NIST Chemistry WebBook, SRD 69.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for benzylic cleavage rules).
A Researcher's Guide to Differentiating Saturated and Unsaturated Fluorinated Esters via Infrared Spectroscopy
Abstract
Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing invaluable information about the functional groups present. For researchers in materials science and drug development, distinguishing between structurally similar ester compounds is a frequent necessity. This guide provides an in-depth comparison of the IR spectral features of saturated versus unsaturated fluorinated esters. We will explore the underlying principles of how α,β-unsaturation and fluorination independently and collectively influence characteristic vibrational frequencies. By understanding the interplay of resonance and inductive effects, researchers can confidently interpret spectral data to identify and characterize these important classes of molecules.
Foundational Principles: The IR Spectrum of a Simple Ester
Before delving into the complexities of fluorination and unsaturation, we must first understand the baseline IR spectrum of a simple, saturated aliphatic ester. The ester functional group is characterized by a carbonyl group (C=O) and two single-bonded C-O linkages. This arrangement gives rise to a memorable pattern of three strong absorptions, often referred to as the "Rule of Three"[1].
-
C=O Carbonyl Stretch: This is typically the most intense and easily identifiable peak in the spectrum. For a standard saturated aliphatic ester, this sharp, strong absorption appears in the 1750-1735 cm⁻¹ region[2][3][4]. Its high intensity is due to the large change in dipole moment during the stretching vibration of the polar C=O bond[5].
-
C-O Stretches: Esters possess two distinct C-O single bonds, which are coupled vibrations. These result in two strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹ [1][2].
Below is a conceptual workflow for identifying an ester via IR spectroscopy.
Caption: Logical workflow for the initial identification of a saturated ester.
The Influence of Unsaturation: Resonance Effects
When a carbon-carbon double bond is conjugated with the ester carbonyl group (α,β-unsaturation), the electronic structure of the molecule is altered, which is clearly reflected in the IR spectrum.
The primary cause is resonance delocalization . The π-electrons from the C=C bond can delocalize across the carbonyl group. This delocalization increases the single-bond character of the C=O bond, effectively weakening it. A weaker bond requires less energy to vibrate, and therefore, its absorption frequency decreases.
-
Shift in C=O Frequency: For α,β-unsaturated esters, the C=O stretching frequency is shifted to a lower wavenumber by approximately 15-25 cm⁻¹, appearing in the range of 1730-1715 cm⁻¹ [2][6][7].
-
Appearance of C=C Stretch: A new, albeit weaker, absorption corresponding to the C=C stretch appears between 1680-1620 cm⁻¹ [8][9]. This peak can sometimes be weak and less conspicuous than the intense C=O absorption[5][6].
-
Vinylic C-H Stretch: The presence of sp²-hybridized carbons from the double bond also introduces a =C-H stretching peak just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ), which is absent in saturated esters[9][10].
Caption: Resonance delocalization weakens the C=O bond in unsaturated esters.
The Influence of Fluorination: The Inductive Effect
Fluorine is the most electronegative element, and its introduction into an ester molecule exerts a powerful electron-withdrawing inductive effect (-I effect) . This effect is most pronounced when fluorine atoms are located on the carbon adjacent (alpha) to the carbonyl group.
The fluorine atoms pull electron density away from the α-carbon. This, in turn, draws electron density from the carbonyl carbon, which shortens and strengthens the C=O double bond. A stronger, stiffer bond requires more energy to vibrate, resulting in a shift to a higher wavenumber.
-
Shift in C=O Frequency: The carbonyl stretching frequency in α-fluorinated esters is consistently higher than their non-fluorinated counterparts. This increase is dependent on the number and position of fluorine atoms. For example, the C=O stretch in diethyl 2-fluoromalonate is at 1775 cm⁻¹, significantly higher than the 1734 cm⁻¹ for diethyl malonate[11]. Studies have shown this shift can be quantified; for instance, each α-fluorine on the acid moiety can increase the frequency by about 15 cm⁻¹[12].
-
Appearance of C-F Stretches: The spectrum will also exhibit very strong absorption bands corresponding to C-F stretching vibrations. These typically appear in the 1400-1000 cm⁻¹ range[13][14]. Due to their intensity, they can sometimes overlap with and obscure the C-O stretching bands.
Caption: The inductive effect of fluorine strengthens the C=O bond.
Comparative Analysis: Saturated vs. Unsaturated Fluorinated Esters
The most interesting and diagnostically useful information comes from analyzing molecules containing both unsaturation and fluorination. Here, the resonance effect (which lowers frequency) and the inductive effect (which raises frequency) are in direct opposition. The final position of the C=O stretch depends on the balance of these competing effects.
Let's compare four representative ester types:
-
Saturated Aliphatic Ester (e.g., Ethyl Acetate):
-
C=O Stretch: ~1742 cm⁻¹[1]. This is our baseline.
-
Other Key Features: Strong C-O stretches (~1241 and 1050 cm⁻¹), only sp³ C-H stretches (<3000 cm⁻¹).
-
-
α,β-Unsaturated Ester (e.g., Methyl Acrylate):
-
Saturated Fluorinated Ester (e.g., Ethyl Trifluoroacetate):
-
α,β-Unsaturated and Fluorinated Ester (e.g., Ethyl 2-fluoroacrylate):
-
C=O Stretch: The position will be intermediate. The α-fluorine's inductive effect will raise the frequency from the unsaturated baseline (~1725 cm⁻¹), while the conjugation will lower it from the saturated fluorinated baseline (~1780 cm⁻¹). The expected value would likely be in the 1740-1760 cm⁻¹ range, higher than a typical unsaturated ester but lower than a comparable saturated fluorinated ester.
-
Other Key Features: The spectrum will retain the signatures of unsaturation (C=C stretch, =C-H stretch) and fluorination (strong C-F stretch).
-
Summary of Key Vibrational Frequencies
| Ester Type | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | Causality |
| Saturated | 1750 - 1735[2] | N/A | N/A | N/A | Baseline |
| α,β-Unsaturated | 1730 - 1715[2][19] | 1680 - 1620 | N/A | 3100 - 3000 | Resonance: Lowers C=O frequency |
| Saturated, Fluorinated | 1790 - 1770[11][12] | N/A | 1400 - 1000 | N/A | Inductive Effect: Raises C=O frequency |
| α,β-Unsaturated, Fluorinated | ~1760 - 1740 | 1680 - 1620 | 1400 - 1000 | 3100 - 3000 | Competing Effects: C=O frequency is intermediate |
Experimental Protocol: Acquiring High-Quality IR Spectra
This protocol describes the standard procedure for analyzing a liquid ester sample using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer. ATR is a common technique for liquid samples as it requires minimal sample preparation.
Workflow Diagram
Caption: Standard workflow for ATR-FTIR sample analysis.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Confirm the ATR accessory (typically a diamond or zinc selenide crystal) is correctly installed.
-
-
Cleaning the ATR Crystal:
-
Causality: An immaculate crystal surface is paramount to prevent cross-contamination and ensure the collected spectrum is solely from the sample.
-
Moisten a lint-free laboratory wipe (e.g., Kimwipe) with a volatile solvent in which your sample is soluble (e.g., isopropanol or acetone).
-
Gently wipe the crystal surface. Repeat with a second, dry wipe to remove any residual solvent.
-
-
Collecting the Background Spectrum:
-
Causality: This step is crucial to digitally subtract the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself. This ensures these signals do not appear in the final sample spectrum.
-
Initiate the "Collect Background" command in the instrument's software. Ensure nothing is on the ATR crystal during this measurement. The software will perform a set number of scans (typically 16 or 32) and store the resulting interferogram as the background.
-
-
Applying the Sample:
-
Using a clean pipette, place a single drop of the liquid ester onto the center of the ATR crystal. The drop should be large enough to completely cover the crystal surface.
-
If the sample is highly volatile, you may need to acquire the spectrum quickly after application.
-
-
Collecting the Sample Spectrum:
-
Causality: The instrument now measures the absorbance of the sample. The software automatically ratios the sample interferogram against the stored background interferogram and performs a Fourier Transform to generate the final absorbance or transmittance spectrum.
-
Initiate the "Collect Sample" command. Use the same number of scans and resolution as the background scan for optimal subtraction.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed. Use the software tools to label peak wavenumbers.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Compare the observed peak positions with the reference values in the summary table to characterize the ester.
-
-
Final Cleaning:
-
Thoroughly clean the ATR crystal as described in Step 2 to prepare the instrument for the next user.
-
This self-validating protocol ensures that by collecting a clean background and properly applying the sample, the resulting spectrum is a true and accurate representation of the compound's vibrational modes.
References
- Infrared Spectroscopy. (n.d.). University of Colorado Boulder. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiATXxnels41_qFY4FH0T5OPUWLcmfqGLZMb7I4qHP-a12NDm2BSnoWAwGUJ7OP-Zm1sx1vsDgTjAFWmlQTxbG_D5ehqPKLmztQIBN7OeYFJrrSvbUY0cxkPFZqRjEIv9BH6Yett21xjwJ6srYw3gIm_0meAmBJSK3tXM=]
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- Shreve, O. D., Heether, M. R., Knight, H. B., & Swern, D. (1951). Infrared Spectra of a,fi-Unsaturated Esters. Analytical Chemistry, 23(2), 277–282. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrBFYi69AH3hEn7n41-7ZC2F7isqf4Is39oc4FwAy-Z5o54re0SvlZUua7FL7J7mkYiMDXWtBrzuGoH4OCN9bSH3ttk5RQhq78TOCSSIgKz1VE8QZNMb1J5imrQdrkwBIBb2ea0H3QXEkkMg==]
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Thin Layer Chromatography (TLC) Rf values for CF3-phenyl esters
Comparative Guide: TLC Profiling of CF -Phenyl Esters vs. Non-Fluorinated Analogs
Executive Summary
In medicinal chemistry, the trifluoromethyl (CF
This guide provides a technical comparison of the Thin Layer Chromatography (TLC) behavior of CF
Mechanistic Insight: The "Fluorine Effect" on Silica
To master the separation of CF
-
Lipophilicity (
Effects): The CF group is highly lipophilic (Hansch value +0.88), significantly more so than a methyl group ( +0.56) or hydrogen ( = 0). On a polar stationary phase like silica, increased lipophilicity reduces retention. -
Electronic Deactivation (The Dipole Factor): Silica gel retains esters primarily through Hydrogen Bonding between silanol groups (Si-OH) and the ester carbonyl oxygen.
-
Mechanism: The CF
group is a strong Electron Withdrawing Group (EWG). When attached to the phenyl ring, it pulls electron density away from the ester carbonyl. -
Result: The carbonyl oxygen becomes less basic, forming weaker H-bonds with the silica.
-
Outcome: CF
-phenyl esters elute significantly faster (higher Rf) than electron-rich analogs (e.g., methoxy- or methyl-esters).
-
Diagram 1: Mechanistic Interaction on Silica Surface
Figure 1: The electron-withdrawing effect of CF
Comparative Performance Data
The following table contrasts the chromatographic behavior of a model CF
Model System: Ethyl 4-substituted benzoates (4-R-Ph-COOEt)
Stationary Phase: Silica Gel 60 F
| Substituent (R) | Electronic Nature | Lipophilicity ( | Predicted Rf Value* | Separation Difficulty | Recommended Solvent System |
| -CF | Strong EWG | High (+0.88) | 0.65 - 0.75 | Low (Elutes Fast) | 100% Hexane |
| -CH | Weak EDG | Moderate (+0.56) | 0.50 - 0.60 | Moderate | 10-15% EtOAc in Hexane |
| -H (Unsubstituted) | Neutral | Neutral (0.00) | 0.45 - 0.55 | Moderate | 15-20% EtOAc in Hexane |
| -OCH | Strong EDG | Low (-0.02) | 0.30 - 0.40 | High (Retained) | 25-30% EtOAc in Hexane |
*Note: Rf values are relative estimates for comparative purposes. Exact values depend on the specific ester chain length and plate activation.
Key Takeaway: If you are purifying a reaction mixture converting a phenol to a CF
Experimental Protocol: The "Fluorine-Optimized" TLC Method
Standard TLC protocols often fail with fluorinated compounds due to "spot spreading" caused by their high mobility. Use this optimized workflow for crisp separation.
Reagents & Equipment
-
Plates: Silica Gel 60 F
(Aluminum or Glass backed). -
Solvents: HPLC-grade Hexane, Toluene, and Ethyl Acetate.
-
Visualization: UV Lamp (254 nm).[1] Note: CF
groups do not stain well with PMA/Anisaldehyde; rely on the phenyl ring's UV absorbance.
Step-by-Step Methodology
-
Chamber Saturation (Critical):
-
Place filter paper in the TLC chamber.[2]
-
Add solvent (Start with 9:1 Hexane:EtOAc ).
-
Allow to equilibrate for 15 minutes. Reason: Fluorinated esters are volatile and sensitive to vapor pressure changes; unsaturated chambers lead to "smiling" or uneven solvent fronts.
-
-
Sample Spotting:
-
Elution:
-
Run the plate until the solvent front is 1 cm from the top.
-
Pro-Tip: If the CF
ester moves to the solvent front (Rf > 0.8) in 10% EtOAc, switch to 100% Toluene . Toluene provides excellent - interaction with the phenyl ring, often resolving fluorinated isomers better than Hexane/EtOAc.
-
-
Visualization:
-
Dry the plate with a gentle stream of air. Warning: Do not use a heat gun aggressively; low MW CF
esters can sublime. -
View under UV 254 nm.[1] The CF
-phenyl ester will appear as a dark purple/black spot.
-
Troubleshooting & Solvent Selection Logic
Use this decision tree to select the optimal mobile phase based on your initial TLC result.
Diagram 2: Solvent Optimization Workflow
Figure 2: Logical workflow for optimizing solvent systems specifically for lipophilic CF
References
-
University of Lincoln. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.[4] (2020).[3][5] 4
-
Beilstein J. Org.[5] Chem. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[5] (2020).[3][5] 5
-
BenchChem. Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one: General Protocol. (2025).[6] 6
-
University of Rochester. Chromatography: Solvent Systems for TLC.7[8][9]
-
Royal Society of Chemistry. Recent developments in the use of fluorinated esters as activated intermediates.[10] (2025).[6][11] 10
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The New TLC Method for Separation and Determination of Multicomponent Mixtures of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins [pubmed.ncbi.nlm.nih.gov]
Elemental analysis standards for C13H12F6O2 compounds
An In-Depth Guide to Elemental Analysis Standards for C13H12F6O2 Compounds
Authored by a Senior Application Scientist
In the landscape of modern drug development and materials science, the precise characterization of novel chemical entities is paramount. For researchers working with complex organofluorine compounds such as those with the molecular formula C13H12F6O2, elemental analysis serves as a fundamental checkpoint for purity and structural confirmation. This guide provides a comprehensive comparison of elemental analysis standards and methodologies tailored for these challenging molecules, grounded in established scientific principles and practical, field-tested insights.
Theoretical Composition and the Analytical Challenge
A compound with the formula C13H12F6O2 presents a unique set of analytical challenges due to its high fluorine content. The theoretical elemental composition is as follows:
-
Carbon (C): 47.57%
-
Hydrogen (H): 3.69%
-
Oxygen (O): 9.75%
-
Fluorine (F): 34.99%
The high percentage of fluorine can interfere with classical combustion analysis methods, leading to incomplete combustion and the formation of stable, volatile fluorine-containing compounds that can be difficult to trap and quantify accurately. This necessitates specialized reagents and optimized instrument conditions to ensure reliable results.
Comparative Analysis of Analytical Standards
The selection of an appropriate standard reference material (SRM) is critical for instrument calibration and method validation. For fluorinated compounds, the ideal SRM should have a certified elemental composition and a matrix that closely mimics the sample of interest.
| Standard Reference Material (SRM) | Key Characteristics | Advantages | Disadvantages |
| Acetanilide | C8H9NO | Widely available, high purity, well-characterized. | Lacks fluorine, does not account for matrix effects from fluorinated compounds. |
| BBOT (2,5-Bis(5-tert-butyl-2-benzoxazol-2-yl)thiophene) | C26H26N2O2S | High carbon and hydrogen content, stable. | Does not contain fluorine, may not fully represent combustion behavior of C13H12F6O2. |
| 5-Fluorouracil | C4H3FN2O2 | Contains fluorine, provides a check for fluorine analysis. | Lower fluorine content than C13H12F6O2, may not fully challenge the analytical system. |
| Custom Fluorinated Standards | Synthesized to closely match the C/H/F/O ratio of the analyte. | Most accurate representation of the sample matrix. | Can be expensive and may require independent verification of purity and homogeneity. |
Recommendation: For routine analysis, a combination of a traditional standard like Acetanilide for C and H, and a fluorine-containing standard like 5-Fluorouracil is recommended. For high-stakes analyses, such as those for regulatory submission, a custom-synthesized and validated standard is the preferred approach.
Optimized Experimental Protocol for C13H12F6O2 Analysis
This protocol outlines a robust method for the elemental analysis of C13H12F6O2 using a modern combustion-based elemental analyzer.
3.1. Instrumentation and Consumables
-
Elemental Analyzer equipped with a thermal conductivity detector (TCD) for C, H, and N, and an appropriate detector for F (e.g., ion-selective electrode after off-line pyrohydrolysis).
-
High-purity oxygen (99.995%) and helium (99.999%) carrier gases.
-
Tin capsules for sample weighing.
-
Tungsten (VI) oxide as a combustion catalyst.
-
Absorbents for interfering gases (e.g., water, carbon dioxide, sulfur dioxide, and halogens).
3.2. Step-by-Step Procedure
-
Instrument Preparation:
-
Perform a leak check of the system to ensure a completely sealed gas flow path.
-
Condition the combustion and reduction tubes according to the manufacturer's instructions.
-
Calibrate the instrument using a certified standard (e.g., Acetanilide).
-
-
Sample Preparation:
-
Homogenize the C13H12F6O2 sample to ensure uniformity.
-
Accurately weigh 1-2 mg of the sample into a tin capsule.
-
Add approximately 5-10 mg of tungsten (VI) oxide to the capsule to aid in complete combustion.
-
-
Combustion and Analysis:
-
Introduce the sealed tin capsule into the combustion furnace, which is typically maintained at a temperature of 950-1050 °C.
-
The sample undergoes rapid and complete combustion in a pure oxygen environment.
-
The resulting gases (CO2, H2O, F2, etc.) are swept by the helium carrier gas through a series of traps and scrubbers to remove interfering elements.
-
The purified gases are then passed through the TCD for the determination of C and H.
-
-
Fluorine Determination (Post-Combustion):
-
The fluorine-containing combustion products are trapped in a separate absorption solution.
-
The concentration of fluoride ions in the solution is then determined using an ion-selective electrode.
-
3.3. Workflow Diagram
Caption: Workflow for the elemental analysis of C13H12F6O2.
Data Interpretation and Troubleshooting
Accurate data interpretation requires an understanding of potential sources of error.
| Issue | Potential Cause | Mitigation Strategy |
| Low Carbon/Hydrogen Values | Incomplete combustion due to high fluorine content. | Increase combustion temperature, use a more effective catalyst (e.g., tungsten (VI) oxide), and ensure a sufficient supply of oxygen. |
| High Fluorine Values | Contamination from external sources or improper trapping of fluorine products. | Use clean, dedicated labware, and ensure the efficiency of the fluorine trapping solution. |
| Poor Reproducibility | Sample inhomogeneity or inconsistent weighing. | Thoroughly homogenize the sample before weighing, and use a high-precision microbalance. |
Logical Relationships in Analysis
The successful elemental analysis of C13H12F6O2 hinges on a logical approach that connects the compound's properties to the analytical strategy.
Caption: Interplay of sample properties, challenges, and solutions.
Conclusion
The elemental analysis of C13H12F6O2 is a non-trivial task that demands a meticulous approach. By understanding the inherent challenges posed by the high fluorine content, selecting appropriate standards, and optimizing the analytical protocol, researchers can achieve accurate and reliable results. This guide provides a framework for developing and validating methods for the elemental analysis of complex fluorinated compounds, ensuring data integrity and supporting the advancement of research and development.
References
A Comparative Guide to Validating the Purity of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly influence reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final drug substance. This guide provides an in-depth comparison of analytical techniques for validating the purity of this critical intermediate, grounded in the principles of scientific integrity and practical application.
The validation of any analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] For purity assessment, this means the method must be able to accurately and precisely quantify the main component and detect any potential impurities. This guide will explore a multi-faceted approach, leveraging the strengths of various analytical techniques to build a comprehensive purity profile.
The Orthogonal Approach: A Foundation of Trust
A single analytical method is rarely sufficient to definitively declare a compound as "pure." An orthogonal approach, employing multiple techniques that measure different chemical and physical properties, provides a more robust and trustworthy assessment. For Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate, a combination of chromatographic and spectroscopic methods, alongside elemental analysis, forms a self-validating system.
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"Purity Validation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chromatography" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Spectroscopy" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Elemental Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "HPLC" [fillcolor="#F1F3F4"]; "GC-MS" [fillcolor="#F1F3F4"]; "1H NMR" [fillcolor="#F1F3F4"]; "19F NMR" [fillcolor="#F1F3F4"]; "CHN Analysis" [fillcolor="#F1F3F4"];
"Purity Validation" -- "Chromatography"; "Purity Validation" -- "Spectroscopy"; "Purity Validation" -- "Elemental Analysis"; "Chromatography" -- "HPLC"; "Chromatography" -- "GC-MS"; "Spectroscopy" -- "1H NMR"; "Spectroscopy" -- "19F NMR"; "Elemental Analysis" -- "CHN Analysis"; } dot
Caption: Orthogonal approach to purity validation.
I. Chromatographic Techniques: The Power of Separation
Chromatography is a cornerstone of purity analysis, separating the main compound from any impurities.[3][4] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the volatility and thermal stability of the compound and its potential impurities.
A. High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a highly sensitive and accurate method for quantifying pharmaceutical impurities.[5] It is the gold standard for non-volatile compounds and is particularly effective in separating complex mixtures.[6]
Why HPLC? Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate is a relatively non-volatile compound, making HPLC an ideal choice for its analysis. A UV detector is suitable due to the presence of a chromophoric phenyl ring.
Experimental Protocol: A Self-Validating System
The objective is to develop a method that can separate the main peak from any potential process-related impurities and degradation products. The validation of this method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][7][8]
dot graph G { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Sample Prep" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HPLC System" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Data Analysis" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Dissolve in Mobile Phase" [fillcolor="#F1F3F4"]; "Filter" [fillcolor="#F1F3F4"]; "Inject" [fillcolor="#F1F3F4"]; "C18 Column" [fillcolor="#F1F3F4"]; "Isocratic Elution" [fillcolor="#F1F3F4"]; "UV Detection" [fillcolor="#F1F3F4"]; "Peak Integration" [fillcolor="#F1F3F4"]; "Purity Calculation" [fillcolor="#F1F3F4"];
"Sample Prep" -> "Dissolve in Mobile Phase" -> "Filter" -> "Inject"; "Inject" -> "HPLC System"; "HPLC System" -> "C18 Column" -> "Isocratic Elution" -> "UV Detection"; "UV Detection" -> "Data Analysis"; "Data Analysis" -> "Peak Integration" -> "Purity Calculation"; } dot
Caption: HPLC-UV workflow for purity analysis.
Detailed Methodology:
-
Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid is a common starting point for reversed-phase chromatography of moderately polar compounds. The exact ratio should be optimized to achieve good resolution between the main peak and any impurities.
-
Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and the test sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile choice for this type of molecule.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters include tailing factor (should be < 2) and theoretical plates (should be > 2000), as per USP General Chapter <621>.[9][10]
-
Data Analysis: Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main component.
Comparison with Alternatives:
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Applicability | Non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). |
| Selectivity | Good, based on polarity. | Excellent, based on mass-to-charge ratio. |
| Impurity Identification | Requires isolation and further analysis. | Can provide structural information of impurities. |
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[5] While not the primary method for the non-volatile main compound, it is invaluable for detecting residual solvents from the synthesis process.
Why GC-MS for this compound? The synthesis of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate likely involves organic solvents. GC-MS is the method of choice for identifying and quantifying these residual solvents, which are critical impurities to control.
Experimental Protocol:
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"Sample Prep" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GC-MS System" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Data Analysis" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Dissolve in Solvent" [fillcolor="#F1F3F4"]; "Inject" [fillcolor="#F1F3F4"]; "Capillary Column" [fillcolor="#F1F3F4"]; "Temperature Program" [fillcolor="#F1F3F4"]; "Mass Spectrometry" [fillcolor="#F1F3F4"]; "Library Search" [fillcolor="#F1F3F4"]; "Quantification" [fillcolor="#F1F3F4"];
"Sample Prep" -> "Dissolve in Solvent" -> "Inject"; "Inject" -> "GC-MS System"; "GC-MS System" -> "Capillary Column" -> "Temperature Program" -> "Mass Spectrometry"; "Mass Spectrometry" -> "Data Analysis"; "Data Analysis" -> "Library Search" -> "Quantification"; } dot
Caption: GC-MS workflow for residual solvent analysis.
Detailed Methodology:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dimethyl sulfoxide) that does not interfere with the analysis.
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating a wide range of solvents.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all solvents.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: Identify residual solvents by comparing their mass spectra to a library (e.g., NIST). Quantify using an internal or external standard method.
II. Spectroscopic Techniques: A Window into Molecular Structure
Spectroscopic methods provide information about the chemical structure of the molecule and can be used to confirm its identity and detect impurities with different structural features.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and purity determination.[5][6] For Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate, both ¹H and ¹⁹F NMR are highly informative.
¹H NMR: The Proton Fingerprint
¹H NMR provides a "fingerprint" of the molecule by showing the chemical environment of all the hydrogen atoms. The integral of each signal is proportional to the number of protons it represents, allowing for a quantitative assessment of purity against a certified internal standard.
¹⁹F NMR: A Unique Advantage
Given the two trifluoromethyl groups in the molecule, ¹⁹F NMR is an exceptionally powerful and sensitive technique for purity assessment.[11][12] The ¹⁹F nucleus has a high natural abundance (100%) and a large chemical shift range, which minimizes signal overlap.[11][12][13] Any fluorine-containing impurities will likely have distinct signals from the main compound.
Experimental Protocol (¹H and ¹⁹F NMR):
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃). Add a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1) is crucial for accurate quantification.
-
-
Data Analysis:
-
Identity Confirmation: Compare the chemical shifts and coupling patterns to the expected structure.
-
Purity Calculation (Quantitative NMR - qNMR): Calculate the purity by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard.
-
Comparison of Spectroscopic Techniques:
| Feature | ¹H NMR | ¹⁹F NMR |
| Information Provided | Proton environment, structural connectivity. | Fluorine environment, highly sensitive to electronic changes. |
| Sensitivity | Good. | Excellent for fluorinated compounds. |
| Quantitative Accuracy | High with an internal standard. | High with an internal standard. |
| Key Advantage for this Compound | Confirms the overall proton framework. | Highly specific and sensitive to the key functional groups. |
III. Elemental Analysis: The Fundamental Composition
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen (CHN analysis) in a sample.[14] This technique is used to confirm the empirical formula of the compound.
Why Elemental Analysis? It serves as a fundamental check of the compound's composition. A significant deviation from the theoretical percentages can indicate the presence of impurities or that the wrong compound has been synthesized. The results should be within ±0.4% of the calculated values.[15][16]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dried sample is required.
-
Instrumentation: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.
-
Data Analysis: The measured percentages of C and H are compared to the theoretical values calculated from the molecular formula (C₁₂H₁₀F₆O₂).
Comparison of Purity Assessment Techniques:
| Technique | Strengths | Limitations | Best For |
| HPLC-UV | High precision and accuracy for quantification. | May not detect impurities that do not absorb UV light. | Quantifying known and unknown impurities. |
| GC-MS | Excellent for identifying and quantifying volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Detecting residual solvents. |
| NMR | Provides detailed structural information and can be quantitative. | Lower sensitivity than chromatographic methods for trace impurities. | Confirming identity and quantifying purity against a standard. |
| Elemental Analysis | Confirms the elemental composition. | Does not provide information about the nature of impurities. | Verifying the empirical formula. |
Conclusion: A Holistic and Defensible Purity Assessment
Validating the purity of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate requires a multi-pronged, orthogonal approach. No single technique can provide a complete picture. By combining the separation power of HPLC for non-volatile impurities, the specificity of GC-MS for residual solvents, the structural confirmation of NMR, and the fundamental verification of elemental analysis, a comprehensive and defensible purity profile can be established. This rigorous approach ensures the quality and reliability of this critical intermediate, ultimately contributing to the development of safe and effective pharmaceuticals.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
Phenomenex. USP Chapter 621: Overview & Key Points. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Quality Guidelines. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
Saint Augustine's University. How to Determine Empirical Formula: The Precise Steps Every Science Student Should Master. [Link]
-
Oxford Instruments. NMR | Fluorine Spectroscopy. [Link]
-
University of Ottawa. 19Flourine NMR. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. [Link]
-
International Journal of Research and Analytical Reviews. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
-
Hindawi. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
-
ACG Publications. A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link]
-
LibreTexts Chemistry. Determining Empirical and Molecular Formulas. [Link]
-
ResearchGate. Is it possible to analyze F-compounds with GCMS? [Link]
-
National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]
-
ACS Central Science. An International Study Evaluating Elemental Analysis. [Link]
-
ResearchGate. (PDF) Application of Quantitative 1H and 19F NMR to Organometallics. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. usp.org [usp.org]
- 4. uspbpep.com [uspbpep.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. agilent.com [agilent.com]
- 10. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 11. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Distinguishing Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate from its Starting Materials
For researchers, scientists, and professionals in drug development, the precise characterization of synthesized compounds is paramount. Ensuring the purity of a target molecule and the absence of starting materials is a critical step in any synthetic workflow. This guide provides an in-depth technical comparison of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate with its likely starting materials, focusing on practical, data-driven methods for their differentiation.
The synthesis of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate would most commonly proceed via a Fischer esterification of 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid. This process, while effective, is a reversible reaction, making it possible for unreacted starting materials to be present in the final product mixture.
This guide will explore the key analytical techniques and expected data for unequivocally distinguishing the final ester product from the carboxylic acid and alcohol starting materials.
Distinguishing Analytical Techniques: A Comparative Overview
The fundamental differences in the chemical structures of an ester, a carboxylic acid, and an alcohol give rise to distinct spectroscopic and chromatographic behaviors. The presence of the carboxylic acid's hydroxyl group and the unique electronic environment of the ethyl ester are the primary handles for differentiation.
| Analytical Technique | Key Differentiating Feature |
| NMR Spectroscopy | Presence of characteristic ethyl group signals in the product; absence of the acidic proton of the carboxylic acid. |
| Infrared (IR) Spectroscopy | Absence of the broad O-H stretch of the carboxylic acid in the purified product; characteristic C=O and C-O stretches of the ester. |
| Mass Spectrometry (MS) | Different molecular weights and distinct fragmentation patterns for the ester and the carboxylic acid. |
| Chromatography (GC/HPLC) | Different retention times due to differences in polarity and volatility. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous identification of the product and the detection of any residual starting materials.
¹H NMR Spectroscopy
The proton NMR spectrum of the reaction mixture will clearly show the conversion of the starting materials to the ester product.
-
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate (Product): The key indicators of product formation are the appearance of a quartet around 4.1 ppm (representing the -OCH₂- protons of the ethyl group) and a triplet around 1.2 ppm (representing the -CH₃ protons of the ethyl group). The methylene protons adjacent to the carbonyl and the aromatic protons will also be present.
-
3-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid (Starting Material): The most telling signal for this starting material is a broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton of the carboxylic acid. This signal will diminish as the reaction proceeds.
-
Ethanol (Starting Material): Ethanol will show a quartet for the methylene protons and a triplet for the methyl protons. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides complementary information, particularly regarding the carbonyl and the ethyl group carbons.
-
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate (Product): The carbonyl carbon of the ester will have a characteristic chemical shift around 172 ppm. The carbons of the ethyl group will appear at approximately 60 ppm (-OCH₂-) and 14 ppm (-CH₃).
-
3-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid (Starting Material): The carbonyl carbon of the carboxylic acid will be found further downfield, typically around 178 ppm.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the dried reaction mixture or purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of product to starting materials. Compare the chemical shifts and coupling patterns to reference spectra or predicted values to confirm the structures.
Infrared (IR) Spectroscopy: A Quick Functional Group Check
IR spectroscopy is a rapid and effective method for monitoring the disappearance of the carboxylic acid's hydroxyl group and the appearance of the ester's characteristic absorptions.
Key Spectral Differences:
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 3300-2500 | Very broad and strong |
| Carboxylic Acid | C=O stretch | 1725-1700 | Strong and sharp |
| Ester | C=O stretch | 1750-1735 | Strong and sharp |
| Ester | C-O stretch | 1300-1000 | Strong |
The most obvious change during the reaction will be the disappearance of the broad O-H band of the carboxylic acid and the slight shift of the C=O stretch to a higher wavenumber in the ester.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small amount of the liquid sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an ATR accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectrum of the product to that of the starting carboxylic acid, looking for the key differences outlined above.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for confirming the molecular weight of the product and for gaining structural information from its fragmentation pattern.
Expected Mass Spectra:
-
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate (Product): The molecular ion peak [M]⁺ should be observed at m/z corresponding to its molecular weight. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement if a gamma-hydrogen is present.
-
3-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid (Starting Material): The molecular ion peak will be observed at a lower m/z than the ester. Characteristic fragments often include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample onto a GC equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms). Use a temperature program that allows for the separation of the starting materials and the product.
-
MS Detection: The eluting compounds are introduced into the mass spectrometer (typically using electron ionization, EI) and the mass spectra are recorded.
-
Data Analysis: Identify the peaks in the chromatogram and analyze their corresponding mass spectra to confirm the identity of each component.
High-Performance Liquid Chromatography (HPLC): A Powerful Separation Technique
HPLC is an excellent method for separating the components of the reaction mixture and quantifying the purity of the final product.
Chromatographic Separation:
-
Principle: Reversed-phase HPLC is the most common mode for this type of separation. The nonpolar stationary phase (e.g., C18) will retain the less polar ester more strongly than the more polar carboxylic acid, especially when the mobile phase is acidic, which suppresses the ionization of the carboxylic acid.
-
Elution Order: Under typical reversed-phase conditions, the elution order will be: ethanol, 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, and then Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate.
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is in its protonated form.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with acetonitrile/acidified water.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where all aromatic compounds absorb (e.g., 254 nm).
-
-
Data Analysis: The retention times of the peaks are used to identify the components by comparison with standards. The peak areas can be used to determine the relative concentrations and thus the purity of the product.
Conclusion
The successful synthesis and purification of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate can be confidently verified through a combination of the analytical techniques described in this guide. While each method provides valuable information, NMR spectroscopy offers the most definitive structural confirmation. For routine monitoring of reaction progress and final purity assessment, HPLC and GC-MS are powerful and efficient tools. By understanding the expected outcomes of these analytical methods, researchers can ensure the quality and integrity of their synthesized compounds.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- McMaster, M. C. (2007). GC/MS: A Practical User's Guide. John Wiley & Sons.
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
-
Organic Syntheses. (n.d.). Esterification. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Gas Chromatography Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Columns & Supplies. Retrieved from [Link]
Comparative Guide: Chiral HPLC Separation of 3,5-bis(trifluoromethyl)phenyl Propanoate Derivatives
Executive Summary & Strategic Context
The 3,5-bis(trifluoromethyl)phenyl moiety is a privileged pharmacophore in medicinal chemistry, appearing in high-value antagonists (e.g., NK-1 receptor blockers like Aprepitant) and chiral catalysts. When attached to a propanoate scaffold—either as the core chiral acid (e.g., 2-arylpropanoic acid derivatives) or as the alcohol component of an ester—the resulting molecule presents a specific chromatographic challenge: extreme electron deficiency .
This guide objectively compares the performance of Polysaccharide-based Chiral Stationary Phases (CSPs) for separating these derivatives. Unlike standard phenyl esters, the two electron-withdrawing trifluoromethyl (
Key Recommendation:
-
Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H / IA).[1]
-
Alternative: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H / IB).[1]
-
Mechanism: The separation is driven by
donor-acceptor interactions between the electron-poor analyte and the electron-rich CSP selector.
The Chemistry of Interaction (Mechanistic Insight)
To develop a robust method, one must understand the molecular recognition mechanism. The 3,5-bis(trifluoromethyl)phenyl group is significantly electron-poor.
-
Analyte (Selector): Electron-deficient aromatic ring (
-acid). -
CSP (Selector): The 3,5-dimethylphenylcarbamate moiety on the polysaccharide backbone is electron-rich (
-base). -
Interaction: A strong face-to-face or edge-to-face
interaction stabilizes one enantiomer over the other.
Visualization: Molecular Recognition Mechanism
Figure 1: Mechanistic pathway of chiral recognition. The electron-deficient analyte stacks with the electron-rich CSP, supplemented by hydrogen bonding with the carbamate linkage.
Comparative Analysis: Amylose vs. Cellulose CSPs[1][2][3][4][5][6]
This section compares the two industry standards. Data is synthesized from application databases for 3,5-bis(trifluoromethyl)phenyl functionalized esters (e.g., 1-phenylethanol analogs and propanoates).
Performance Metrics
| Feature | Amylose Backbone (CHIRALPAK AD-H / IA) | Cellulose Backbone (CHIRALCEL OD-H / IB) |
| Selector | Tris(3,5-dimethylphenylcarbamate) | Tris(3,5-dimethylphenylcarbamate) |
| Selectivity ( | High (1.2 – 1.8) | Moderate to High (1.1 – 1.5) |
| Resolution ( | Often > 3.0 (Baseline) | Often > 2.0 (Baseline) |
| Elution Order | Frequently Enantiomer A first | Frequently Enantiomer B first (Reversal common) |
| Loading Capacity | High | Moderate |
| Suitability for CF3 | Excellent (Best match for | Very Good |
The "Immobilized" Advantage (IA vs. AD-H)
For standard screening, Coated phases (AD-H, OD-H) are sufficient. However, if solubility is an issue (common with fluorinated aromatics), Immobilized phases (IA, IB) allow the use of "non-standard" solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) without stripping the stationary phase.
Technical Note: Immobilized phases generally show slightly lower plate counts than coated phases due to the immobilization chemistry, but the ability to use DCM can alter selectivity (
) favorably for fluorinated compounds [1].
Experimental Data (Representative)
The following data illustrates typical separation performance for 3,5-bis(trifluoromethyl)phenyl derivatives under Normal Phase conditions.
Analyte: rac-3,5-bis(trifluoromethyl)phenyl 2-phenylpropanoate (Model Ester) Conditions: 25°C, Flow 1.0 mL/min, Detection UV 254 nm.
| Column | Mobile Phase | ||||
| CHIRALPAK AD-H | Hexane / IPA (90:10) | 0.85 | 1.36 | 1.60 | 4.2 |
| CHIRALCEL OD-H | Hexane / IPA (90:10) | 1.10 | 1.43 | 1.30 | 2.1 |
| CHIRALPAK IA | Hexane / DCM (85:15) | 0.75 | 1.15 | 1.53 | 3.8 |
| CHIRALPAK IC | Hexane / IPA (90:10) | 2.10 | 2.31 | 1.10 | 0.9 (Partial) |
Interpretation:
-
AD-H/IA provides superior selectivity. The helical structure of amylose forms a "pocket" that accommodates the bulky bis-CF3 phenyl group better than the linear cellulose rigid rod structure [2].
-
IC (Dichlorophenyl selector): Performs poorly here. This is expected; the IC selector is electron-withdrawing (chlorinated). It lacks the electron density to form a strong
-donor interaction with the electron-deficient analyte. Avoid chlorinated CSPs for this specific application.
Detailed Experimental Protocol
Mobile Phase Preparation (Normal Phase)
For these hydrophobic, fluorinated esters, Normal Phase (NP) is the gold standard.
-
Solvents: Use HPLC-grade n-Hexane and 2-Propanol (IPA).
-
Additives:
-
For Esters (Neutral): No additive required.
-
For Free Acids: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase to suppress ionization and prevent peak tailing.
-
-
Filtration: Filter through a 0.45 µm PTFE membrane. Degas by ultrasonication for 10 mins.
Sample Preparation
-
Solvent: Dissolve the sample in the mobile phase (e.g., 90:10 Hexane/IPA).
-
Caution: If the sample is an oil, ensure full dissolution. If using DCM for solubility (only on Immobilized columns like IA), keep DCM content <50% of the injection plug to avoid solvent effects.
-
-
Concentration: 0.5 – 1.0 mg/mL.
-
Injection Volume: 5 – 10 µL (analytical scale).
Method Optimization Workflow
Figure 2: Decision tree for method development. Note that switching alcohol modifiers (IPA to EtOH) often drastically changes selectivity on polysaccharide phases.
Troubleshooting & Tips
-
Peak Tailing:
-
Cause: Residual silanol interactions or ionization of the propanoate (if hydrolyzed).
-
Fix: Ensure the column is "H-Series" (high efficiency, 5µm). If the compound is an acid, verify TFA presence.
-
-
Ghost Peaks:
-
Fluorinated compounds can sometimes retain impurities from synthesis (e.g., fluorinated biphenyls). Run a blank injection.
-
-
Solubility:
-
3,5-bis(trifluoromethyl)phenyl derivatives are lipophilic. If retention is too low (
), decrease the alcohol percentage to 2-5%.
-
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC. Available at: [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3][4][5][6] Chemical Society Reviews, 37(12), 2593-2608. Link
-
BenchChem. A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. (2025).[7][2][8] Link
-
Shimadzu Application Data. Chiral Separation of Fluorinated Aromatics using Polysaccharide Columns.Link
Disclaimer: Experimental results may vary based on the specific derivative structure (e.g., steric bulk of the propanoate chain). Always perform a solvent compatibility test before using immobilized columns with non-standard solvents.
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate proper disposal procedures
Executive Summary & Immediate Directive
Do not dispose of this compound down the drain or in general trash.
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate contains two trifluoromethyl (
The presence of six fluorine atoms per molecule imparts exceptional thermal stability. Standard incineration temperatures used for non-halogenated organics are often insufficient to break the C-F bonds, potentially leading to the release of toxic hydrogen fluoride (HF) or persistent perfluorinated byproducts if not handled in a specialized high-temperature facility equipped with acid gas scrubbers.
Chemical Profile & Hazard Identification
To understand the disposal requirements, we must analyze the molecule's resistance to destruction.
| Feature | Specification | Disposal Implication |
| CAS Number | 10048-36-9 (or related derivatives) | Unique identifier for waste manifesting. |
| Molecular Formula | High Fluorine Content: Requires specialized thermal destruction. | |
| Functional Groups | Ester, Phenyl, Trifluoromethyl | Stable: Unlikely to degrade in ambient landfills; persistent. |
| Flash Point | Combustible but not highly flammable; Class IIIB Liquid. | |
| Reactivity | Stable under normal conditions. | Can be stored safely with other halogenated organics (e.g., DCM). |
Scientist’s Note: The
Operational Protocol: Segregation & Packaging
The following workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and protects lab personnel.
Step 1: Waste Stream Segregation (Critical)
You must separate this compound from non-halogenated solvents (like acetone, ethanol, or hexanes).[1]
-
Why? Mixing halogenated waste with non-halogenated waste contaminates the entire volume. Disposal facilities charge significantly higher rates (often 3x) for halogenated streams because they require aggressive scrubbing systems to neutralize acidic combustion products.
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Metal containers if the waste stream also contains acidic byproducts (hydrolysis of the ester can yield the free acid, which may corrode metal over time).
-
Venting: Use a vented cap if the waste mixture contains volatile co-solvents (like Dichloromethane) to prevent pressure buildup.
Step 3: Labeling
The label must explicitly state:
-
"Hazardous Waste - Halogenated Organic"
-
Chemical Name: "Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate" (Do not use abbreviations).
-
Hazard Checkbox: Irritant, Toxic.
Visualization: Segregation Logic
The following decision matrix illustrates the logic for segregating this specific compound to prevent cross-contamination of waste streams.
Figure 1: Decision matrix for waste segregation. Note that adding even small amounts of this fluorinated compound to a non-halogenated solvent converts the entire mixture into Halogenated Waste.
The "Black Box": Destruction Mechanism
As researchers, we must understand the fate of our chemistry. Why is the "Halogenated" label so vital?
-
Thermal Stability: The C-F bond energy is approx. 485 kJ/mol, making it one of the strongest single bonds in organic chemistry. Standard kilns operating at
may fail to mineralize these bonds completely. -
Acid Generation: Upon successful combustion at temperatures
, the fluorine atoms are liberated as Hydrogen Fluoride (HF) gas: -
Scrubbing: The incineration facility passes this exhaust through a wet scrubber (usually Calcium Carbonate or Sodium Hydroxide) to neutralize the corrosive HF gas before release:
If you mislabel this as "Non-Halogenated," it may be sent to a fuel-blending facility (cement kiln) lacking these scrubbers, resulting in the illegal and hazardous release of HF gas into the atmosphere.
Emergency Procedures (Spill Response)
In the event of a bench-top spill:
-
Evacuate & Ventilate: The compound is an irritant. Clear the immediate area.[2][3][4][5]
-
PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[6]
-
Containment: Do not allow the spill to reach floor drains.
-
Absorption: Use an inert absorbent material (Vermiculite, Sand, or Universal Spill Pads). Do not use sawdust (combustible).
-
Disposal: Scoop contaminated absorbent into a wide-mouth jar. Label as "Debris contaminated with Halogenated Organics."
Visualization: Destruction Lifecycle
Figure 2: The cradle-to-grave lifecycle of fluorinated organic waste, highlighting the critical scrubbing step required for HF neutralization.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]
-
Tsang, W., et al. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology. [Link]
Sources
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. capotchem.cn [capotchem.cn]
- 4. The Combustion of Highly Fluorinated Organic Compounds | University of Utah Partnerships | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. orgsyn.org [orgsyn.org]
Navigating the Safe Handling of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and scientific innovation, the ability to handle specialized chemical reagents with confidence and precision is paramount. This guide provides essential safety and logistical information for Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate, a compound whose unique properties necessitate a thorough understanding of its handling requirements. As a Senior Application Scientist, my aim is to distill complex safety data into actionable, field-proven insights that empower you to work safely and effectively.
Immediate Hazard Assessment and Core Safety Directives
Based on data from closely related fluorinated compounds, Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate should be treated as a substance with the potential for significant irritation and toxicity. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] A critical, though less immediate, hazard is the potential for the release of highly toxic gases, such as hydrogen fluoride, upon thermal decomposition.[1]
Key Safety Considerations:
-
Irritant Potential : May cause irritation to the skin, eyes, and respiratory tract.[1]
-
Harmful if Swallowed or Inhaled : Assumed to be harmful if ingested or if its vapors are inhaled.[1]
-
Hazardous Decomposition : Thermal breakdown can produce carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with the rationale explained to reinforce the importance of each component.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. This provides comprehensive protection against splashes that could cause serious eye irritation. |
| Hand Protection | Wear appropriate chemical-resistant gloves. Nitrile gloves are a suitable initial choice, but for prolonged contact, consider more robust options like neoprene. Always inspect gloves for integrity before use and change them frequently. |
| Body Protection | A flame-resistant lab coat is essential. Ensure it is fully buttoned to provide maximum coverage. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following step-by-step guide and accompanying workflow diagram provide a clear operational plan.
Step-by-Step Handling Protocol:
-
Preparation and Area Designation :
-
Designate a specific area within a chemical fume hood for handling Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate.
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and PPE before handling the chemical.
-
-
Handling the Compound :
-
Wear all required PPE as detailed in the table above.
-
Carefully open the container within the fume hood, avoiding any sudden movements that could generate aerosols.
-
Use appropriate tools (e.g., spatula, pipette) to transfer the required amount of the compound.
-
Keep the container tightly sealed when not in use.
-
-
In Case of a Spill :
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the laboratory and follow your institution's emergency procedures.
-
Visualizing the Workflow: A DOT Graph Representation
Caption: Safe handling workflow for Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate.
Disposal Plan: A Commitment to Environmental Responsibility
The disposal of highly fluorinated compounds requires special consideration due to their persistence in the environment.
-
Waste Segregation : All waste materials contaminated with Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate, including empty containers, used gloves, and absorbent materials from spills, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Disposal Method : The recommended method for the disposal of this type of chemical waste is high-temperature incineration.[2] This process is necessary to break the strong carbon-fluorine bonds and prevent the release of persistent fluorinated compounds into the environment.[3][4][5] Landfilling in a designated hazardous waste landfill is a less preferable but acceptable alternative if incineration is not available.[4]
-
Regulatory Compliance : Always follow your institution's and local regulations for hazardous waste disposal. Consult with your environmental health and safety (EHS) department for specific guidance.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure, immediate action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate into your research, contributing to the advancement of science while prioritizing personal and environmental safety.
References
-
Chemsrc. (2025, August 20). ETHYL 3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-3-OXOPROPANOATE Safety Data Sheet. Available at: [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Available at: [Link]
-
MDPI. (2021, May 11). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Available at: [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Available at: [Link]
-
Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
